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  • Product: 1-Methyl-4-(phenylethynyl)benzene
  • CAS: 3287-02-3

Core Science & Biosynthesis

Foundational

1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3): A Comprehensive Technical Guide for Advanced Synthesis and Applications

Executive Summary In the realm of modern organic synthesis and materials science, diarylalkynes serve as indispensable structural motifs. 1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3), commonly referred to as 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and materials science, diarylalkynes serve as indispensable structural motifs. 1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3), commonly referred to as 4-methyltolan , is a benchmark conjugated scaffold. Characterized by its rigid, linear geometry and extended π -electron system, this molecule is a critical building block for the development of poly(aryleneethynylene)s, molecular wires, and advanced pharmacophores.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide. This document details the physicochemical profiling, mechanistic synthesis, self-validating protocols, and downstream applications of 4-methyltolan, grounded in field-proven methodologies.

Physicochemical Profiling and Analytical Data

Before initiating any synthetic or application-based workflow, establishing the baseline physicochemical properties of the substrate is critical for reaction monitoring and purification. The quantitative data for 1-Methyl-4-(phenylethynyl)benzene is summarized below.

PropertyValue / Description
Chemical Name 1-Methyl-4-(phenylethynyl)benzene
Common Synonyms 4-Methyltolan; (4-Methylphenyl)phenylacetylene
CAS Registry Number 3287-02-3
Molecular Formula C 15​ H 12​
Molecular Weight 192.26 g/mol
Physical State (20 °C) Solid (White to light yellow powder to crystal)
Melting Point 70.0 °C – 74.0 °C
Maximum Absorption ( λmax​ ) 326 nm (in CH 3​ CN)
Purity Standard >98.0% (GC)

Mechanistic Synthesis: The Sonogashira Cross-Coupling

While decarboxylative alkynylation of aryl tosylates has been explored[1], the most robust, scalable, and atom-economical method for synthesizing 4-methyltolan is the Sonogashira cross-coupling [2].

Mechanistic Causality

The reaction relies on a synergistic Pd/Cu co-catalytic system. The choice of starting materials—typically 4-iodotoluene and phenylacetylene—is highly deliberate.

  • Oxidative Addition: The electron-donating methyl group on 4-iodotoluene slightly enriches the aromatic ring, which can marginally decelerate the oxidative addition of Pd(0) compared to electron-deficient aryl halides. However, the superior leaving group ability of the iodide compensates for this, allowing the reaction to proceed rapidly at mild temperatures.

  • Transmetalation: Cu(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex.

  • Reductive Elimination: The final step releases the target 4-methyltolan and regenerates the Pd(0) catalyst.

Strict exclusion of oxygen is the most critical causal factor in this reaction; trace O 2​ triggers the Glaser homocoupling of phenylacetylene, consuming the starting material and complicating purification.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (with 4-Iodotoluene) Pd0->OxAdd 4-Iodotoluene TransMet Transmetalation (with Cu-Phenylacetylide) OxAdd->TransMet Cu-Phenylacetylide RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 1-Methyl-4-(phenylethynyl)benzene (Target) RedElim->Product Yields

Figure 1: Pd/Cu-catalyzed Sonogashira coupling mechanism for 4-methyltolan synthesis.

Self-Validating Experimental Protocol

The following methodology provides a self-validating workflow for the synthesis of 1-Methyl-4-(phenylethynyl)benzene.

Reagents Required:

  • 4-Iodotoluene (1.0 equiv, 10 mmol)

  • Phenylacetylene (1.2 equiv, 12 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh 3​ ) 2​ Cl 2​ ] (0.02 equiv, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

  • Triethylamine (Et 3​ N) (Solvent/Base, 30 mL)

Step-by-Step Procedure:

  • System Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Eliminates moisture and oxygen to prevent catalyst deactivation and Glaser coupling.

  • Reagent Loading: Add 4-iodotoluene, Pd(PPh 3​ ) 2​ Cl 2​ , and CuI to the flask.

  • Solvent Introduction: Inject anhydrous, degassed Et 3​ N via syringe. Stir the mixture at room temperature for 5 minutes to ensure partial dissolution.

  • Alkyne Addition: Slowly inject phenylacetylene dropwise over 10 minutes. Observation Checkpoint: The solution will rapidly transition from yellow to a dark brown/black suspension, indicating the formation of the active catalytic species and the precipitation of triethylammonium iodide salts.

  • Reaction Maturation: Stir the reaction at 50 °C for 4 hours.

  • Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (Eluent: 100% Hexane). The reaction is complete when the 4-iodotoluene spot ( Rf​≈0.6 ) disappears, replaced by a highly UV-active blue fluorescent spot corresponding to the product ( Rf​≈0.5 ).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexane) to yield the product as a white to light-yellow crystalline solid.

Analytical Validation (NMR Spectroscopy)

To confirm the structural integrity of the synthesized 4-methyltolan, compare the isolated product against the following benchmark 1 H NMR data[1]:

  • 1 H NMR (500 MHz, CDCl 3​ ): δ 7.52 (m, 2H, phenyl ortho-H), 7.43 (d, J = 8.1 Hz, 2H, tolyl ortho-H), 7.34−7.32 (m, 3H, phenyl meta/para-H), 7.16 (m, 2H, tolyl meta-H), 2.37 (s, 3H, -CH 3​ ).

Advanced Applications in Materials and Therapeutics

The utility of 1-Methyl-4-(phenylethynyl)benzene extends far beyond basic organic synthesis. Its rigid, rod-like architecture makes it a privileged scaffold in two primary domains:

Materials Science and Conjugated Polymers

The linear geometry of the tolan backbone is heavily exploited in the synthesis of poly(aryleneethynylene)s (PAEs) . By utilizing 4-methyltolan derivatives in acyclic diyne metathesis (ADIMET) or iterative cross-coupling, researchers construct molecular wires[3]. The extended π -conjugation allows for efficient charge carrier mobility, making these materials highly sought after for Organic Light-Emitting Diodes (OLEDs), negative differential resistance devices, and advanced liquid crystalline materials.

Pharmaceutical and Cosmetic Therapeutics

In medicinal chemistry, the tolan scaffold provides a rigid pharmacophore that precisely orientates functional groups in 3D space. Specifically, hydroxylated derivatives of the tolan family (hydroxytolans) have been identified as potent modulators of biological aging pathways. Research indicates that specific tolan derivatives act as SIRT1 enzymatic activators and tyrosinase inhibitors, providing profound anti-inflammatory, anti-wrinkle, and skin-whitening properties for dermatological therapeutics[4].

Applications Core 1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3) MatSci Materials Science Core->MatSci Pharma Pharmaceuticals & Cosmetics Core->Pharma OLED Poly(aryleneethynylene)s (OLEDs & Sensors) MatSci->OLED Wires Molecular Wires (Conjugated π-systems) MatSci->Wires SIRT SIRT1 Modulators (Anti-aging & Skincare) Pharma->SIRT Scaffold Rigid Pharmacophores (Drug Discovery) Pharma->Scaffold

Figure 2: Strategic downstream applications of the 4-methyltolan scaffold in advanced research.

References

  • Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates". ResearchGate. Available at:[Link]

  • Bazan, G. C., et al. "Effects of conformation on the electronic and optical properties of aryleneethynylenes". Durham E-Theses. Available at:[Link]

  • KST Series Inventors. "Hydroxylated tolans and related compounds as cosmetics or therapeutics for skin conditions". Google Patents (WO2009126700A1).

Sources

Exploratory

Structural, Synthetic, and Photophysical Profiling of 1-Methyl-4-(phenylethynyl)benzene: A Comprehensive Guide for Advanced Applications

Executive Summary 1-Methyl-4-(phenylethynyl)benzene (commonly known as 4-methyldiphenylacetylene or p-tolylphenylacetylene) is a prototypical diarylalkyne characterized by a highly conjugated, rigid linear geometry. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(phenylethynyl)benzene (commonly known as 4-methyldiphenylacetylene or p-tolylphenylacetylene) is a prototypical diarylalkyne characterized by a highly conjugated, rigid linear geometry. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and photophysical behavior. This guide is tailored for researchers and drug development professionals seeking to leverage this privileged scaffold in medicinal chemistry and materials science.

Structural and Physicochemical Profiling

The molecular architecture of 1-methyl-4-(phenylethynyl)benzene consists of a phenyl ring and a p-tolyl ring separated by an ethynyl (triple bond) linker. This rod-like geometry restricts conformational flexibility, making it an ideal candidate for designing rigid pharmacophores and organic electronic materials.

To facilitate experimental design, the core quantitative properties of the scaffold are summarized below.

Table 1: Key Physicochemical Properties

PropertyValueExperimental Relevance
CAS Registry Number 3287-02-3Standard identifier for reagent sourcing.
Molecular Formula C15H12Fundamental for mass spectrometry (M+ = 192).
Molecular Weight 192.26 g/mol Required for stoichiometric calculations.
Physical State White to light yellow crystalIndicates high purity; dark colors suggest oxidation.
Melting Point 70.0 – 74.0 °CUsed for rapid purity verification post-synthesis.
Maximum Absorption (λmax) 326 nm (in CH3CN)Critical for UV-Vis tracking and HPLC detection.

(Data sourced and verified via TCI Chemicals specifications)

Synthetic Methodologies: Causality in Reaction Design

The construction of the diarylalkyne motif relies heavily on transition-metal-catalyzed cross-coupling. Understanding the mechanistic causality behind each reagent is critical for troubleshooting and optimizing yields.

Advanced Decarboxylative Cross-Coupling

Recent catalytic advancements have enabled the synthesis of 1-methyl-4-(phenylethynyl)benzene via decarboxylative coupling. Reacting 3-(p-tolyl)propiolic acid with phenyl tosylate in the presence of a palladium catalyst and a specialized phosphine ligand (e.g., CyPF-tBu) yields the target compound with high efficiency (up to 94% yield)[1].

  • Causality of Reagent Choice: Utilizing propiolic acids allows chemists to work with stable, solid starting materials that release CO2 as the only stoichiometric byproduct, driving the reaction forward thermodynamically while minimizing toxic waste[1].

Standard Sonogashira Protocol (Self-Validating Workflow)

The most reliable and universally adopted method for synthesizing this scaffold is the Sonogashira coupling. The following step-by-step methodology is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: In a flame-dried Schlenk flask, combine 1-iodo-4-methylbenzene (1.0 equiv), Pd(PPh3)2Cl2 (0.02 equiv), and CuI (0.04 equiv).

    • Causality: Pd(PPh3)2Cl2 serves as the stable precatalyst, which is reduced in situ to the active Pd(0) species. CuI is essential for forming the highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step to the palladium center.

  • Solvent/Base Addition: Add anhydrous triethylamine (Et3N) to serve as both the solvent and the base.

    • Causality: Et3N deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydroiodic acid (HI) generated during the catalytic cycle.

  • Degassing (Critical Checkpoint): Subject the mixture to three freeze-pump-thaw cycles or bubble with Argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2 and CuI, terminal alkynes undergo Glaser homocoupling, producing unwanted 1,4-diphenylbuta-1,3-diyne side products.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

    • Causality: Slow addition maintains a low concentration of unreacted alkyne in the mixture, further suppressing any residual homocoupling.

  • Reaction Execution: Stir at 60 °C for 12 hours. Monitor via TLC (Hexane) until the aryl iodide is fully consumed.

  • Workup & Purification: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography (100% hexane) to isolate the pure white crystals.

Sonogashira cluster_0 Sonogashira Coupling Workflow N1 1-Iodo-4-methylbenzene + Phenylacetylene N2 Pd(PPh3)2Cl2 / CuI Triethylamine (Base/Solvent) N1->N2 N3 Degassing (N2/Ar) Prevent Glaser Homocoupling N2->N3 N4 Reaction at 60°C 12 hours N3->N4 N5 1-Methyl-4-(phenylethynyl)benzene (Target Scaffold) N4->N5

Caption: Stepwise logic and causal checkpoints in the Sonogashira synthesis workflow.

Photophysical Properties and Materials Science Utility

Diarylalkynes exhibit fascinating photophysical properties, making them highly valuable in the study of electrogenerated chemiluminescence (ECL) and charge recombination dynamics.

Charge Recombination and Excimer Emission

Research involving the pulse radiolysis of 4-methyldiphenylacetylene in benzene has elucidated its behavior under high-energy conditions[2]. During pulse radiolysis, both the radical cation (PE•+) and radical anion (PE•-) of the phenylethyne derivative are generated simultaneously.

  • Causality of Emission: The charge recombination between these ionic species leads to the formation of excited states. Due to the planar and rigid nature of 1-methyl-4-(phenylethynyl)benzene, high local concentrations facilitate the formation of an emissive singlet excimer (1PE2*). This excimer emission is typically observed as a broad luminescent band in the 457–574 nm range, making it a powerful model for OLED material design[2].

Photophysics GS Ground State Diarylalkyne PR Pulse Radiolysis (Benzene Solvent) GS->PR RC Radical Cation (PE•+) & Anion (PE•-) PR->RC CR Charge Recombination RC->CR EX Singlet Excimer (1PE2*) CR->EX EM Excimer Emission (457-574 nm) EX->EM

Caption: Charge recombination pathway of 4-methyldiphenylacetylene following pulse radiolysis.

Utility in Medicinal Chemistry

In drug development, the ethynyl linker is a highly prized bioisostere. The 1-methyl-4-(phenylethynyl)benzene core provides three distinct advantages for pharmacophore mapping:

  • Rigid Spacing: The linear geometry of the alkyne precisely spaces the phenyl and p-tolyl rings, allowing for exact vector projection into deep, hydrophobic binding pockets (e.g., allosteric sites in GPCRs).

  • Metabolic Stability: Unlike alkene linkers, which are susceptible to cytochrome P450-mediated epoxidation and isomerization, the alkyne triple bond is metabolically robust.

  • Lipophilic Anchoring: Diarylalkynes are structural analogs to known allosteric modulators (such as MPEP, a selective mGluR5 antagonist). The p-methyl group provides an additional vector for favorable van der Waals interactions within target proteins, enhancing binding affinity.

Conclusion

1-Methyl-4-(phenylethynyl)benzene is a versatile and structurally rigid scaffold. Whether utilized as a highly conjugated core for excimer emission studies or as a precise geometric linker in rational drug design, understanding its synthesis and physicochemical profile is critical. The self-validating synthetic protocols and photophysical models provided herein establish a foundational framework for its advanced application in both materials science and medicinal chemistry.

References

  • Scheme 1. Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids.ResearchGate.
  • 1-Methyl-4-(phenylethynyl)benzene | 3287-02-3.Tokyo Chemical Industry Co., Ltd. (APAC).
  • Efficient Emission from Charge Recombination during the Pulse Radiolysis of Electrochemical Luminescent Donor-Acceptor Molecules.Washington.edu.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-Methyl-4-(phenylethynyl)benzene

Executive Summary 1-Methyl-4-(phenylethynyl)benzene (commonly known as 4-methyltolan or p-tolylphenylacetylene) is a rigid, highly conjugated organic molecule belonging to the class of aryleneethynylenes. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(phenylethynyl)benzene (commonly known as 4-methyltolan or p-tolylphenylacetylene) is a rigid, highly conjugated organic molecule belonging to the class of aryleneethynylenes. Characterized by two aromatic rings bridged by a carbon-carbon triple bond, this structural motif is a foundational building block in the design of molecular wires, organic light-emitting diodes (OLEDs), and advanced liquid crystalline materials 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, spectroscopic signatures, and the self-validating synthetic protocols required for its high-purity isolation.

Physicochemical Profiling

The physical properties of 4-methyltolan are dictated by its rigid, planar geometry and extended π -conjugation. The molecule exhibits a low barrier to rotation about the aryl-alkynyl single bond, leading to a continuum of rotational isomers in solution 1. In the solid state, it forms highly ordered crystalline structures.

Table 1: Quantitative Physicochemical Properties

PropertyValueReference
IUPAC Name 1-Methyl-4-(phenylethynyl)benzene-
Common Synonyms 4-Methyltolan, (4-Tolyl)phenylacetylene2
CAS Number 3287-02-33
Molecular Formula C₁₅H₁₂2
Molecular Weight 192.26 g/mol 2
Melting Point 70.0 – 74.0 °C (Ref: 72 °C)3
Boiling Point 200 – 210 °C3
Density 1.05 ± 0.1 g/cm³ (Predicted)3
UV Max Absorption 326 nm (in CH₃CN)[[2]]()
Appearance White to light yellow powder/crystal2

Spectroscopic Characterization

Accurate characterization of 4-methyltolan relies on multi-nuclear NMR and mass spectrometry. The internal alkyne carbons and the methyl group serve as definitive diagnostic markers 4.

Table 2: Diagnostic Spectroscopic Signatures

Analytical MethodKey Signals & Structural Causality
¹H NMR (CDCl₃, 400 MHz) δ 7.54-7.49 (m, 2H), 7.42 (d, J=8.3 Hz, 2H), 7.36-7.29 (m, 3H), 7.14 (d, J=8.3 Hz, 2H), 2.35 (s, 3H) . The singlet at 2.35 ppm unambiguously confirms the presence of the para-methyl group 4.
¹³C NMR (CDCl₃, 100 MHz) δ 138.4, 131.5, 129.1, 128.3, 128.1, 123.4, 120.1, 89.5 (C C) , 88.7 (C C) , 21.5 (-CH₃) . The signals at ~89 ppm correspond to the internal sp-hybridized carbons, shifted upfield relative to typical alkenes due to the diamagnetic anisotropy of the triple bond [[4]]().
IR (ATR) 3057 (C-H arom), 2920 (C-H aliph), 1601, 1498 (C=C arom), 810 (p-disubstituted benzene) cm⁻¹. The internal C C stretch is often weak or IR-inactive due to the pseudo-symmetry of the molecule [[5]]().
GC-MS (EI) m/z = 192 ([M]⁺, base peak). The robust conjugated system resists fragmentation, making the molecular ion the dominant peak 4.

Synthesis Methodologies & Mechanistic Pathways

The most efficient and scalable route to synthesize 4-methyltolan is the Sonogashira cross-coupling between 4-iodotoluene and phenylacetylene 6. This C(sp²)–C(sp) bond formation is driven by a synergistic Pd(0)/Cu(I) catalytic cycle.

Mechanistic Causality
  • Oxidative Addition : The electron-rich Pd(0) species inserts into the polarized C–I bond of 4-iodotoluene. Iodotoluene is preferred over bromotoluene due to the lower bond dissociation energy of C–I, which accelerates this rate-determining step.

  • Transmetalation : Cu(I) coordinates with the π -electrons of phenylacetylene, increasing the acidity of the terminal proton. A base (e.g., triethylamine) removes this proton, forming a copper acetylide. This intermediate transfers the alkyne to the Pd(II) center.

  • Reductive Elimination : The Pd(II) complex undergoes reductive elimination, forging the new C–C bond, releasing 4-methyltolan, and regenerating the Pd(0) catalyst.

G A Pd(0) Catalyst B Oxidative Addition (Ar-I insertion) A->B + 4-Iodotoluene C Transmetalation (Cu-Acetylide) B->C + Phenylacetylene D Reductive Elimination (Product Release) C->D - CuI D->A 4-Methyltolan

Fig 1. Sonogashira cross-coupling catalytic cycle for 4-methyltolan.

Step-by-Step Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating feedback loops (e.g., TLC monitoring and specific quenching rationale) 6.

Step 1: Reagent Assembly & Degassing

  • Action: Charge a flame-dried Schlenk flask with 4-iodotoluene (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%). Dissolve in a degassed mixture of THF and Triethylamine (1:1 v/v).

  • Causality: Degassing is critical. Ambient oxygen oxidizes the Cu(I) acetylide, triggering unwanted Glaser homocoupling (forming 1,4-diphenylbuta-1,3-diyne) and depleting the alkyne.

Step 2: Alkyne Addition & Reaction Initiation

  • Action: Add phenylacetylene (1.2 mmol) dropwise under an argon atmosphere. Heat the mixture to 60 °C with continuous stirring.

  • Causality: A 1.2x stoichiometric excess of the alkyne compensates for any trace homocoupling, ensuring complete conversion of the aryl iodide.

Step 3: In-Process Self-Validation (TLC)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using hexane as the eluent.

  • Validation: The disappearance of the 4-iodotoluene spot and the emergence of a highly UV-active spot (due to the extended π -conjugation of the tolan) confirms progression. This prevents premature quenching.

Step 4: Quenching & Organic Extraction

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 15 mL).

  • Causality: NH₄Cl neutralizes the amine base and complexes with copper ions, partitioning them cleanly into the aqueous layer and preventing emulsion formation.

Step 5: Purification & Final Validation

  • Action: Concentrate the organic layer and purify via silica gel flash chromatography (100% hexanes).

  • Validation: Isolate the product and confirm its structure via ¹H NMR (verifying the loss of the terminal alkyne proton at ~3.0 ppm) and GC-MS.

Workflow S1 1. Reagent Assembly (Ar-I, Alkyne, Pd/Cu) S2 2. Catalytic Reaction (60°C, Inert Atm) S1->S2 S3 3. In-Process TLC (Self-Validation) S2->S3 S3->S2 Incomplete S4 4. Aqueous Quench (Brine/EtOAc) S3->S4 Complete S5 5. Chromatography (Silica Gel) S4->S5 S6 6. Spectral Validation (NMR, GC-MS) S5->S6

Fig 2. Self-validating experimental workflow for 4-methyltolan synthesis.

Applications in Advanced Materials

Beyond its role as a synthetic intermediate, 4-methyltolan is heavily utilized in the study of conformation-dependent electronic properties. The photophysical behavior of aryleneethynylenes is highly sensitive to the coplanarity of the aromatic rings. Because the rotational barrier is low, researchers use derivatives like 4-methyltolan to study how steric hindrance and solid-state packing influence π -orbital overlap, which is a critical parameter for optimizing charge transport in organic semiconductors and molecular wires 1.

References

  • ChemicalBook - 1-METHYL-4-PHENYLETHYNYL-BENZENE Physical Properties.
  • TCI Chemicals - 1-Methyl-4-(phenylethynyl)benzene Product Specifications.
  • Durham E-Theses - Effects of conformation on the electronic and optical properties of aryleneethynylenes.
  • SciSpace - A Simple and Efficient Palladium Catalyst of Nitrogen-Based Ligand for Cu(I)- and Amine-Free Sonogashira Reaction.
  • The Royal Society of Chemistry - Dihalogen-bridged palladium(I)-NHC dimer: synthesis, characterization and application in cross-coupling reactions.
  • DOI / Supplementary Information - Spectroscopic Data for 1-Methyl-4-(2-phenylethynyl)benzene.

Sources

Exploratory

1-Methyl-4-(phenylethynyl)benzene (4-Methyltolan): A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Material Applications

Executive Summary 1-Methyl-4-(phenylethynyl)benzene, commonly referred to as 4-methyltolan, is a highly conjugated, rigid, linear asymmetric alkyne. It serves as a fundamental building block in the synthesis of aryleneet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(phenylethynyl)benzene, commonly referred to as 4-methyltolan, is a highly conjugated, rigid, linear asymmetric alkyne. It serves as a fundamental building block in the synthesis of aryleneethynylene polymers, liquid crystals, and molecular wires. This whitepaper provides an in-depth analysis of its physicochemical properties—specifically elucidating the structural causality behind its melting point—and details a robust, self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Thermal Causality

Understanding the thermal properties of 1-Methyl-4-(phenylethynyl)benzene is critical for its application in materials science, particularly in the design of liquid crystalline phases and thermally stable organic electronics.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Methyl-4-(phenylethynyl)benzene
Common Synonyms 4-Methyltolan, (4-Methylphenyl)phenylacetylene
CAS Registry Number 3287-02-3
Molecular Formula C15H12
Molecular Weight 192.26 g/mol
Physical State White to light yellow crystalline powder
Melting Point 70.0 – 74.0 °C
Maximum Absorption (λmax) 326 nm (in CH3CN)
Causality of the Melting Point (70–74 °C)

The melting point of a crystalline organic compound is dictated by its molecular symmetry, rigidity, and the strength of its intermolecular forces. Unsubstituted diphenylacetylene (tolan) exhibits a melting point of 59–61 °C. The introduction of a methyl group at the para position yields 1-Methyl-4-(phenylethynyl)benzene, which melts at a noticeably higher temperature of 70–74 °C[1][2].

This elevation in melting point is driven by two primary physical factors:

  • Enhanced London Dispersion Forces: The addition of the methyl group increases the overall molecular surface area and polarizability without breaking the linear, planar geometry of the rigid alkyne core. This allows for highly efficient π−π stacking and closer van der Waals contacts in the solid-state crystal lattice.

  • Dipole Moment Introduction: Unlike the perfectly symmetric and non-polar diphenylacetylene, 4-methyltolan possesses a slight permanent dipole moment due to the electron-donating nature (+I effect) of the methyl group. This introduces weak dipole-dipole and dipole-induced dipole interactions, further increasing the lattice energy required to transition from the solid to the liquid phase.

Synthetic Methodology: The Sonogashira Cross-Coupling Protocol

The most efficient and field-proven method to synthesize 1-Methyl-4-(phenylethynyl)benzene is via the palladium-catalyzed Sonogashira cross-coupling of 4-iodotoluene and phenylacetylene[3].

Experimental Protocol

Objective: Synthesize 4-methyltolan while minimizing the Glaser homocoupling byproduct (1,4-diphenylbuta-1,3-diyne).

Reagents:

  • 4-Iodotoluene (1.0 equiv, 10 mmol)

  • Phenylacetylene (1.1 equiv, 11 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[PdCl2(PPh3)2] (0.02 equiv, 2 mol%)

  • Copper(I) iodide[CuI] (0.04 equiv, 4 mol%)

  • Triethylamine (Et3N) (Solvent and Base, 30 mL)

Step-by-Step Workflow:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene, PdCl2(PPh3)2, and CuI. Add 30 mL of anhydrous Et3N. Crucial Step: Degas the mixture using three freeze-pump-thaw cycles or by bubbling argon through the solution for 30 minutes. Oxygen must be strictly excluded to prevent the copper-catalyzed oxidative homocoupling of phenylacetylene.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe under a positive pressure of argon.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12–16 hours. The solution will gradually darken, and a white precipitate of triethylammonium iodide (Et3N·HI) will form, indicating the progression of the coupling.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using 100% hexanes. 4-Iodotoluene and the product are both UV-active. The product (4-methyltolan) will appear as a bright blue fluorescent spot under 254 nm UV light, with an Rf value slightly lower than the starting halide.

  • Workup: Filter the mixture through a pad of Celite to remove the ammonium salts and catalyst residues. Wash the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using hexanes as the eluent.

  • Analytical Validation:

    • 1H NMR (CDCl3): Look for a distinct singlet at ~2.37 ppm (3H, methyl group) and aromatic multiplets between 7.10–7.55 ppm (9H)[4].

    • 13C NMR (CDCl3): Confirm the internal alkyne carbons at ~89.5 and ~89.0 ppm[4].

    • Melting Point: Verify the purity by confirming a sharp melting point between 70.0 and 74.0 °C[2].

Mechanistic Pathway

The synthesis relies on a dual-catalytic cycle. The Palladium cycle drives the C-C bond formation, while the Copper cycle generates the reactive copper acetylide intermediate.

Sonogashira_Cycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate (Ar-Pd-I) Pd0->OxAdd + 4-Iodotoluene TransMet Transmetalation Ar-Pd-Alkyne OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1-Methyl-4-(phenylethynyl)benzene (4-Methyltolan) RedElim->Product C-C Bond Formation CuCycle Copper Cycle Forms Cu-Acetylide CuCycle->TransMet Transfers Alkyne

Sonogashira catalytic cycle for the synthesis of 1-Methyl-4-(phenylethynyl)benzene.

Applications in Advanced Materials

The rigid, conjugated nature of 4-methyltolan makes it an invaluable precursor in several high-tech domains:

  • Aryleneethynylene Polymers: 4-Methyltolan derivatives are polymerized to form poly(aryleneethynylene)s (PAEs). These polymers exhibit strong photoluminescence and electroluminescence, making them ideal candidates for the emitting layers in Organic Light-Emitting Diodes (OLEDs)[5].

  • Molecular Wires: The overlapping π -orbitals across the phenylethynyl core allow for efficient electron delocalization. The asymmetric methyl group can be used as a synthetic handle to attach the wire to gold electrodes (via further functionalization to a thiol) or to induce specific directional electron flow in molecular electronics.

  • Liquid Crystals: The rigid rod-like (calamitic) structure of the tolan core is a classic mesogen. The methyl group disrupts perfect symmetry just enough to lower the melting point compared to highly symmetric extended systems, widening the nematic phase temperature window, which is crucial for LCD technologies.

References

  • Title: Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan Source: eGrove (University of Mississippi) URL: [Link]

  • Title: Effects of conformation on the electronic and optical properties of aryleneethynylenes Source: Durham E-Theses URL: [Link]

Sources

Foundational

1-Methyl-4-(phenylethynyl)benzene solubility data

An In-Depth Technical Guide to the Solubility of 1-Methyl-4-(phenylethynyl)benzene For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-4-(phenylethynyl)benzene, a substituted diphenylacetyle...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-Methyl-4-(phenylethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(phenylethynyl)benzene, a substituted diphenylacetylene, is a molecule of significant interest in materials science and as a building block in organic synthesis. A thorough understanding of its solubility characteristics is paramount for its application in these fields, directly impacting reaction kinetics, purification strategies, and the formulation of new materials. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-methyl-4-(phenylethynyl)benzene, offering predictive insights and detailed experimental protocols for its quantitative determination.

Introduction to 1-Methyl-4-(phenylethynyl)benzene

1-Methyl-4-(phenylethynyl)benzene, also known as (4-methylphenyl)phenylacetylene or (4-tolyl)phenylacetylene, is a solid organic compound with the linear formula C15H12.[1] It typically appears as a white to light yellow powder or crystals. The molecule's structure, featuring two aromatic rings linked by an acetylene unit and a methyl substituent, imparts a high degree of non-polarity. This structural characteristic is the primary determinant of its solubility behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC15H12[1]
Molecular Weight192.26 g/mol Inferred from formula
Physical FormPowder or crystals[1]
Melting Point70.0 to 74.0 °C

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For 1-methyl-4-(phenylethynyl)benzene, its nonpolar, aromatic nature dictates that it will be most soluble in nonpolar organic solvents with similar intermolecular forces, such as van der Waals forces. Conversely, its solubility in polar solvents, particularly water, is expected to be extremely low due to its inability to form strong hydrogen bonds.

The dissolution process is also governed by thermodynamic principles, specifically the Gibbs free energy of solution (ΔGsol).[3][4] For a substance to dissolve, ΔGsol must be negative. This is influenced by the enthalpy of solution (ΔHsol), which is the energy required to break the solute-solute and solvent-solvent interactions and form solute-solvent interactions, and the entropy of solution (ΔSsol), which is the change in disorder of the system.[3]

Predicted Solubility Profile of 1-Methyl-4-(phenylethynyl)benzene

Based on its molecular structure, the following solubility profile for 1-methyl-4-(phenylethynyl)benzene can be predicted:

  • High Solubility: In nonpolar aromatic solvents like toluene, benzene, and xylene, due to favorable π-π stacking interactions.

  • Good to Moderate Solubility: In other nonpolar organic solvents such as hexane, cyclohexane, and diethyl ether.

  • Moderate to Low Solubility: In moderately polar solvents like dichloromethane and chloroform. The presence of the polarizable acetylene bond may allow for some interaction.

  • Low to Very Low Solubility: In polar aprotic solvents such as acetone and ethyl acetate.

  • Insoluble: In highly polar protic solvents like water, methanol, and ethanol. The energy required to break the strong hydrogen bonds in these solvents is not compensated by the weak interactions with the nonpolar solute. A structurally similar, larger compound, 1,4-bis(phenylethynyl)benzene, is explicitly stated to be insoluble in water.[5]

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental measurement is necessary. The following protocols describe standard methods for determining the solubility of a compound like 1-methyl-4-(phenylethynyl)benzene.

Equilibrium (Thermodynamic) Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

Protocol:

  • Preparation: Add an excess amount of solid 1-methyl-4-(phenylethynyl)benzene to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) is recommended.

  • Quantification: Analyze the concentration of 1-methyl-4-(phenylethynyl)benzene in the filtered supernatant using a suitable analytical technique such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Settle or Centrifuge B->C Separate Phases D Filter supernatant C->D Remove Particulates E Quantify concentration (UV-Vis, HPLC, NMR) D->E Analyze Solute Concentration

Caption: Shake-Flask Method Workflow

Kinetic Solubility Determination

Kinetic solubility measurements are often used in high-throughput screening settings and involve dissolving the compound in a solvent like dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.[7]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 1-methyl-4-(phenylethynyl)benzene in DMSO (e.g., 10 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) and mix well.

  • Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Removal: Filter the solution to remove any precipitate that has formed.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a sensitive analytical method like HPLC-MS.

G A Prepare concentrated DMSO stock solution B Dilute aliquot into aqueous buffer A->B C Incubate at constant temperature B->C D Filter to remove precipitate C->D E Quantify concentration in filtrate D->E

Caption: Kinetic Solubility Workflow

Factors Influencing Solubility

Temperature

The effect of temperature on solubility is described by the van't Hoff equation.[3] For most solid solutes, the dissolution process is endothermic (ΔHsol > 0), meaning that solubility increases with increasing temperature.[3][8] It is highly probable that 1-methyl-4-(phenylethynyl)benzene follows this trend.

Solvent Polarity

As previously discussed, the polarity of the solvent is a critical factor. A solvent polarity index can be a useful guide for selecting appropriate solvents for solubilizing 1-methyl-4-(phenylethynyl)benzene.

Crystal Lattice Energy

The stability of the crystal lattice of 1-methyl-4-(phenylethynyl)benzene will also influence its solubility. A more stable crystal lattice will require more energy to break apart, leading to lower solubility. Polymorphism, the existence of different crystal forms, can therefore lead to different measured solubilities.

Conclusion

While specific, publicly available quantitative solubility data for 1-methyl-4-(phenylethynyl)benzene is scarce, a strong predictive understanding of its solubility can be derived from its molecular structure and the fundamental principles of chemical interactions. It is anticipated to be highly soluble in nonpolar, aromatic solvents and practically insoluble in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination.

References

  • Wikipedia. (n.d.). Solubility. [Link]

  • Department of Chemistry, University of Calgary. (n.d.). Solubility test for Organic Compounds. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • Purdue University. (n.d.). Solubility. [Link]

  • ResearchGate. (n.d.). (PDF) Principles of Solubility. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(1-phenylethyl)benzene. [Link]

  • Semantic Scholar. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. [Link]

  • PMC. (n.d.). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. [Link]

  • The Royal Society of Chemistry. (n.d.). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-(phenylmethyl)-. [Link]

  • OECD. (n.d.). (1-METHYLETHENYL)BENZENE CAS N°: 98-83-9. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-4-(1-methylethenyl)- (CAS 1195-32-0). [Link]

  • The Royal Society of Chemistry. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB) 1-Iodo-4-(phenylethynyl)benzene:S1 To a THF solution (40 mL). [Link]

  • Acta Physico-Chimica Sinica. (2016, January 13). A New Type of 1, 4-Bis(phenylethynyl)benzene Derivatives: Optical Behavior and Sensing Applications. [Link]

  • NIST. (n.d.). Benzene, 1-ethynyl-4-methyl-. [Link]

Sources

Exploratory

The Diarylalkyne Scaffold: A Technical Guide to 1-Methyl-4-(phenylethynyl)benzene

Executive Summary Diarylalkynes represent a privileged structural motif in organic chemistry, materials science, and drug development. Among these, 1-Methyl-4-(phenylethynyl)benzene serves as a fundamental building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylalkynes represent a privileged structural motif in organic chemistry, materials science, and drug development. Among these, 1-Methyl-4-(phenylethynyl)benzene serves as a fundamental building block and a rigid linker. This whitepaper provides an in-depth technical analysis of this compound, detailing its complex nomenclature and synonyms, structural properties, and the causality-driven methodologies required for its synthesis via palladium-catalyzed cross-coupling.

Nomenclature and Chemical Identity (Synonyms)

The compound identified by the CAS registry number 3287-02-3 is systematically named 1-Methyl-4-(phenylethynyl)benzene according to IUPAC conventions. However, due to the historical evolution of chemical nomenclature and the specific functional groups present, it is frequently referred to across academic literature and industrial catalogs by several well-established synonyms:

  • 4-Methyltolan: Derived from "tolan," the historical trivial name for diphenylacetylene. The addition of a methyl group at the para position of one phenyl ring yields 4-methyltolan[1].

  • (4-Methylphenyl)phenylacetylene: A descriptive synonym that explicitly emphasizes the two distinct aromatic systems (a p-tolyl group and an unsubstituted phenyl group) connected by the alkyne bridge.

  • p-Tolylethynylbenzene: Highlights the p-tolyl moiety attached to an ethynylbenzene (phenylacetylene) core[2].

  • 4-Methyldiphenylacetylene: A direct structural descriptor highlighting the diphenylacetylene core and the asymmetric methyl substitution.

Structural and Electronic Properties

The diarylalkyne scaffold of 1-methyl-4-(phenylethynyl)benzene provides a rigid, linear geometry. The sp-hybridized carbons of the alkyne bridge enforce a 180° bond angle, preventing the molecule from adopting the bent conformations seen in saturated alkyl linkers[3].

Electronically, the para-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the adjacent phenyl ring compared to the unsubstituted phenyl side[4]. This subtle electronic asymmetry is often exploited in advanced spectroscopic studies. For instance, in 13 C NMR substituent effect analyses, selective deuteration of the aromatic rings is utilized to distinguish the otherwise overlapping carbon signals of the two distinct phenyl systems[4].

Synthesis Methodology: The Sonogashira Cross-Coupling

The most robust and widely adopted method for synthesizing 1-methyl-4-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction. This palladium-catalyzed sp²-sp carbon-carbon bond formation typically couples an aryl halide (e.g., 4-iodotoluene) with a terminal alkyne (e.g., phenylacetylene).

Mechanistic Pathway

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) active species, transmetallation of the alkyne from a co-catalyst (or amine base) to the palladium center, and reductive elimination to release the diarylalkyne product.

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-I adds to Pd) Pd0->OxAdd + 4-Iodotoluene TransMet Transmetallation (Alkyne-Cu adds) OxAdd->TransMet + Phenylacetylene RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product 1-Methyl-4-(phenylethynyl)benzene (4-Methyltolan) RedElim->Product Yields

Figure 1: Catalytic cycle of the Sonogashira cross-coupling for 4-methyltolan synthesis.

Copper-Free Sonogashira Protocol

Causality in Experimental Design: Traditional Sonogashira protocols utilize copper(I) iodide as a co-catalyst to form a highly reactive copper acetylide intermediate. However, the presence of copper in an oxygen-containing environment inevitably leads to Glaser homocoupling (yielding 1,4-diphenylbuta-1,3-diyne as a byproduct). To maximize the yield of the desired cross-coupled 4-methyltolan and simplify purification, modern protocols employ copper-free conditions using amine bases[4].

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert argon gas. Rationale: Completely removing moisture and trace oxygen prevents the oxidative degradation of the Pd(0) catalyst and suppresses unwanted alkyne homocoupling.

  • Reagent Loading: Add 4-iodotoluene (1.0 mmol) and phenylacetylene (1.2 mmol) to the flask. Rationale: A slight stoichiometric excess of the alkyne ensures complete conversion of the more expensive aryl halide.

  • Catalyst Addition: Introduce the palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%).

  • Solvent and Base Introduction: Inject a degassed 1:1 mixture of water and sec-butylamine (10 mL) via syringe[4]. Rationale: The sec-butylamine serves a dual purpose as both the solvent and the base necessary to deprotonate the terminal alkyne, facilitating its transmetallation onto the palladium center without the need for copper.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours under a continuous argon atmosphere. Monitor the reaction progress via Thin Layer Chromatography (TLC) using hexanes as the eluent.

  • Quenching and Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL). Rationale: The mildly acidic aqueous wash neutralizes the amine base, halting the catalytic cycle and partitioning the organic product into the ethyl acetate layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, hexanes) to isolate pure 1-methyl-4-(phenylethynyl)benzene as a white to light-yellow crystalline solid.

Quantitative Data: Yield Optimization

The efficiency of 4-methyltolan synthesis varies significantly based on the catalytic system and the nature of the aryl halide substrate. Table 1 summarizes the quantitative yields across different experimental conditions.

Catalytic SystemCo-CatalystAryl Halide / PseudohalideAlkyne SubstrateYield (%)Reference
Pd-catalyzed DecarboxylativeNonePhenyl tosylate3-(p-Tolyl)propiolic acid94%[5]
Palladium-ZeolitesNone (Cu-free)4-IodotoluenePhenylacetylene82%[6]
Pd Nanoparticles (Monolith)None (Cu-free)4-BromotoluenePhenylacetylene36%[7]

Table 1: Comparative yields for the synthesis of 1-methyl-4-(phenylethynyl)benzene under various catalytic conditions.

Applications in Drug Development & Materials Science

In drug development, the diarylalkyne motif of 4-methyltolan serves as a highly effective rigid linker. When designing bivalent ligands or PROTACs (Proteolysis Targeting Chimeras), maintaining a specific spatial distance between two pharmacophores is critical. The ethynyl bridge provides a fixed, linear spacer that minimizes entropic penalties upon target binding compared to flexible alkyl chains. Furthermore, the 4-methyltolan scaffold is utilized in materials science for the development of aryleneethynylene polymers, which exhibit unique photophysical properties suitable for molecular wires and organic light-emitting diodes (OLEDs)[3].

References

  • Title: Sonogashira Cross-coupling Reactions Catalysed by Copper-free Palladium-zeolites Source: Wiley-VCH URL: [Link]

  • Title: Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids Source: ResearchGate URL: [Link]

  • Title: 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan Source: eGrove (University of Mississippi) URL: [Link]

  • Title: Suzuki- and Heck-Type Cross-Coupling with Palladium and Iron Nanoparticles Immobilized on Spherical Polyelectrolyte Brushes Source: Semantic Scholar URL: [Link]

Sources

Foundational

Spectroscopic Profiling and Synthesis of 1-Methyl-4-(phenylethynyl)benzene: A Technical Guide

Executive Summary 1-Methyl-4-(phenylethynyl)benzene, commonly referred to as 4-methyltolan, is a highly conjugated, rigid alkyne. In modern chemical research, this structural motif is indispensable. For materials scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-4-(phenylethynyl)benzene, commonly referred to as 4-methyltolan, is a highly conjugated, rigid alkyne. In modern chemical research, this structural motif is indispensable. For materials scientists, it serves as a core building block for molecular wires, organic light-emitting diodes (OLEDs), and liquid crystals. For medicinal chemists and drug development professionals, the diarylalkyne axis provides a rigid, metabolically stable linker that dictates precise spatial arrangements of pharmacophores.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of 1-Methyl-4-(phenylethynyl)benzene, detailing the causality behind its physical data, and outlines a self-validating experimental protocol for its synthesis.

Physicochemical Properties

Before diving into complex spectroscopic assignments, it is critical to establish the baseline physicochemical parameters of the compound [3].

PropertyValue
Chemical Name 1-Methyl-4-(phenylethynyl)benzene
Synonyms 4-Methyltolan; (4-Tolyl)phenylacetylene
CAS Registry Number 3287-02-3
Molecular Formula C₁₅H₁₂
Molecular Weight 192.26 g/mol
Physical State (at 20 °C) White to light yellow crystalline powder
Melting Point 70.0 – 74.0 °C

Spectroscopic Characterization & Causality

Spectroscopic data is not merely a fingerprint; it is a physical manifestation of the molecule's electronic environment. Understanding the why behind the data is essential for troubleshooting synthetic deviations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural rigidity and extended π -conjugation of 4-methyltolan create distinct magnetic anisotropies that govern its NMR chemical shifts[1, 4].

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.52Multiplet (m)2H-ortho-protons (Phenyl)
7.43Doublet (d)2H8.1ortho-protons (Tolyl)
7.34 – 7.32Multiplet (m)3H-meta/para-protons (Phenyl)
7.16Doublet (d)2H8.1meta-protons (Tolyl)
2.37Singlet (s)3H-Methyl protons (-CH₃)

Table 2: ¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift ( δ , ppm)Carbon TypeAssignment
138.4Quaternary (Cq)Tolyl ring (attached to -CH₃)
131.6Methine (CH)ortho-carbons (Phenyl)
131.5Methine (CH)ortho-carbons (Tolyl)
129.2Methine (CH)meta-carbons (Tolyl)
128.4Methine (CH)meta-carbons (Phenyl)
128.1Methine (CH)para-carbon (Phenyl)
123.6Quaternary (Cq)Phenyl ring (attached to C C)
120.2Quaternary (Cq)Tolyl ring (attached to C C)
89.6sp-Carbon (C C)Alkyne carbon
88.7sp-Carbon (C C)Alkyne carbon
21.5Primary (CH₃)Methyl carbon

The Causality of the Shifts: The most diagnostic signals in the ¹³C NMR spectrum are the alkyne carbons at 88.7 and 89.6 ppm [1]. Unlike sp2 hybridized aromatic carbons that resonate above 120 ppm, these sp hybridized carbons are pushed significantly upfield. This is caused by diamagnetic shielding : when the cylindrical electron cloud of the triple bond aligns with the external magnetic field, it induces a local magnetic field that opposes the applied field.

Furthermore, the slight asymmetry of the molecule—driven by the weak positive inductive effect (+I) of the para-methyl group—breaks the symmetry of the diarylalkyne core. This electronic desymmetrization is precisely why the two alkyne carbons resolve into two distinct peaks ( Δδ≈0.9 ppm) rather than a single overlapping signal [2].

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass Spectrometry (EI-MS): Electron ionization of 1-Methyl-4-(phenylethynyl)benzene yields a robust molecular ion peak ( M+ ) at m/z 192, which typically presents as the base peak (100% relative abundance) [1]. The causality here lies in the exceptional thermodynamic stability of the fully conjugated tolan system, which resists fragmentation. A secondary, diagnostic fragment appears at m/z 177 ( [M−CH3​]+ ). The loss of the methyl radical generates a highly stabilized, delocalized cation (often rearranging to a tropylium-like structure), confirming the presence of the terminal methyl group.

Infrared (IR) Spectroscopy: In IR spectroscopy, the C C stretching vibration is observed at approximately 2215 cm⁻¹. However, because 4-methyltolan is a pseudo-symmetric internal alkyne, the dipole moment change during the stretching vibration is minimal. Consequently, this IR band is characteristically weak [4]. Stronger, more reliable bands include the aromatic C-H stretches (~3050 cm⁻¹) and the aromatic C=C ring stretches (1590, 1510 cm⁻¹).

Validated Experimental Protocol: Synthesis and QA

To ensure trustworthiness and reproducibility, the following protocol describes the synthesis of 1-Methyl-4-(phenylethynyl)benzene via a standard Sonogashira cross-coupling reaction. This method is designed as a self-validating system , incorporating in-process checks to prevent downstream failures.

Step-by-Step Methodology

Step 1: System Preparation and Degassing

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-iodotoluene (1.0 equiv, 5.0 mmol) and phenylacetylene (1.1 equiv, 5.5 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) and 10 mL of triethylamine (TEA).

  • Causality Check: The solvent mixture must be rigorously degassed via three freeze-pump-thaw cycles. Residual oxygen will trigger the copper-catalyzed oxidative homocoupling of phenylacetylene (Glaser coupling), generating 1,4-diphenylbuta-1,3-diyne as an unwanted byproduct.

Step 2: Catalytic Initiation

  • Add bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ , 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv) to the degassed solution against a positive flow of argon.

  • Stir the reaction mixture at room temperature. The solution will typically transition from yellow to a dark brown/black suspension as the active Pd0 species is generated and the amine hydroiodide salt precipitates.

Step 3: Reaction Progression and Self-Validation

  • Allow the reaction to stir for 4–6 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using pure hexanes as the eluent. The disappearance of the 4-iodotoluene spot ( Rf​≈0.6 ) and the emergence of a highly UV-active blue fluorescent spot ( Rf​≈0.5 ) confirms conversion.

Step 4: Quenching and Extraction

  • Quench the reaction by adding 30 mL of saturated aqueous ammonium chloride ( NH4​Cl ). This step neutralizes the amine and solubilizes the copper salts.

  • Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

Step 5: Purification and Final QA

  • Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes).

  • Isolate the product as a white to light-yellow crystalline solid.

  • Final Validation: Submit the purified solid for GC-MS and ¹H NMR. A single peak at m/z 192 and the absence of a terminal alkyne proton (~3.0 ppm in ¹H NMR) validate the structural integrity of the synthesized 4-methyltolan.

Mechanistic Workflow Visualization

The following diagram maps the logical flow of the Sonogashira catalytic cycle utilized in the protocol above, demonstrating the interplay between the palladium and copper cycles.

G A 4-Iodotoluene + Phenylacetylene B Oxidative Addition [Pd(0) Catalyst] A->B Base/Solvent C Transmetalation [Cu(I) Co-catalyst] B->C CuX/Alkyne D Reductive Elimination [-Pd(0)] C->D Isomerization E 1-Methyl-4-(phenylethynyl)benzene (Target Product) D->E Yield >90%

Catalytic cycle workflow for synthesizing 1-Methyl-4-(phenylethynyl)benzene.

References

  • Scheme 1.
  • Source: olemiss.
  • 1-Methyl-4-(phenylethynyl)benzene | 3287-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC)
  • Source: wiley-vch.
Exploratory

13C NMR data for 1-Methyl-4-(phenylethynyl)benzene

Structural and Spectroscopic Validation of 1-Methyl-4-(phenylethynyl)benzene: A Technical Guide to 13C NMR and Decarboxylative Cross-Coupling Executive Overview 1-Methyl-4-(phenylethynyl)benzene (commonly referred to as...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Spectroscopic Validation of 1-Methyl-4-(phenylethynyl)benzene: A Technical Guide to 13C NMR and Decarboxylative Cross-Coupling

Executive Overview

1-Methyl-4-(phenylethynyl)benzene (commonly referred to as 4-methyldiphenylacetylene) is a prototypical diarylalkyne. Its rigid, linear geometry and extended π-conjugation make it a highly desirable structural motif in organic semiconductors, molecular wires, and specific pharmacophores. For researchers synthesizing these rigid linkers, definitive structural validation relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide synthesizes the exact 13C NMR assignments for 1-Methyl-4-(phenylethynyl)benzene, explains the quantum and electronic causality behind these chemical shifts, and provides a self-validating protocol for its synthesis and spectroscopic characterization.

Mechanistic Synthesis and Reaction Workflow

While standard Sonogashira coupling is widely utilized for diarylalkyne synthesis, the copper-catalyzed decarboxylative cross-coupling of alkynyl carboxylic acids with aryl halides offers a highly efficient, palladium-free alternative [1]. This method utilizes phenylpropiolic acid and 1-iodo-4-methylbenzene. The reaction temperature of 130 °C is not arbitrary; it provides the necessary thermal activation energy to drive the extrusion of CO2 from the intermediate copper-alkynyl carboxylate, generating the highly reactive copper acetylide in situ.

DecarboxylativeCoupling A 1-Iodo-4-methylbenzene (Aryl Halide) B Phenylpropiolic acid (Alkynyl Carboxylic Acid) C Catalyst System CuI / 1,10-phenanthroline E Decarboxylation & Cross-Coupling C->E D Base / Solvent Cs2CO3 / DMF (130 °C) D->E F 1-Methyl-4-(phenylethynyl)benzene (Target Molecule) E->F 98% Yield AB AB AB->C

Figure 1: Copper-catalyzed decarboxylative cross-coupling workflow for 1-Methyl-4-(phenylethynyl)benzene.

13C NMR Spectral Data and Electronic Causality

The 13C NMR spectrum of 1-Methyl-4-(phenylethynyl)benzene in CDCl3 at 100 MHz yields 11 distinct carbon signals, reflecting the molecule's asymmetry induced by the para-methyl group [1].

The chemical shifts are governed by three primary electronic factors:

  • Diamagnetic Anisotropy: The sp-hybridized alkyne carbons sit within the shielding cone of the triple bond's circulating π-electron cloud. This pushes their shifts upfield to ~88–90 ppm, a characteristic hallmark of internal alkynes.

  • Inductive Effects (+I): The methyl group is an electron-donating group. It strongly deshields its directly attached ipso carbon (138.4 ppm) while subtly shielding the ortho and para positions through hyperconjugation.

  • Conjugation & Push-Pull Dynamics: The extended π-system allows electron density to flow across the alkyne bridge. The alkyne carbon closer to the electron-rich tolyl ring is slightly more shielded (88.8 ppm) than the one adjacent to the neutral phenyl ring (89.6 ppm).

Table 1: 13C NMR Chemical Shifts (100 MHz, CDCl3)

Carbon EnvironmentChemical Shift (ppm)Multiplicity / TypeElectronic Causality & Assignment Rationale
C-CH3 (Methyl)21.5Primary (sp3)Shielded sp3 carbon; shifted slightly downfield by the adjacent aromatic ring.
C≡C (Alkyne, Tolyl side)88.8Quaternary (sp)Shielded by diamagnetic anisotropy; electron density pushed from the tolyl group.
C≡C (Alkyne, Phenyl side)89.6Quaternary (sp)Shielded by diamagnetic anisotropy; slightly less shielded than the tolyl side.
C-Ar (ipso to alkyne, Tolyl)120.3Quaternary (sp2)Shielded relative to standard aromatics due to sp-hybridized carbon attachment.
C-Ar (ipso to alkyne, Phenyl)123.5Quaternary (sp2)Lacks the long-range electron donation of the methyl group, appearing downfield of the tolyl ipso carbon.
C-Ar (para, Phenyl)128.1Methine (sp2)Standard aromatic shift, unaffected by direct substituent effects.
C-Ar (meta, Phenyl)128.3Methine (sp2)Standard aromatic shift.
C-Ar (meta to alkyne, Tolyl)129.1Methine (sp2)Ortho to the methyl group; shielded by hyperconjugation from the -CH3.
C-Ar (ortho, Phenyl & Tolyl)131.5, 131.6Methine (sp2)Deshielded by the magnetic anisotropy of the adjacent alkyne system.
C-Ar (ipso to methyl, Tolyl)138.4Quaternary (sp2)Strongly deshielded by the directly attached alkyl group (inductive effect).

Validated Experimental Methodologies

Protocol A: Synthesis via Decarboxylative Cross-Coupling

This protocol ensures high atom economy and avoids the use of palladium, relying instead on a robust copper-phenanthroline complex [1].

  • Reagent Loading: To a flame-dried Schlenk tube, add 1-iodo-4-methylbenzene (54.5 mg, 0.25 mmol) and phenylpropiolic acid (51.0 mg, 0.35 mmol).

  • Catalyst Assembly: Introduce CuI (4.8 mg, 0.025 mmol, 10 mol%) and 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%). Causality: The bidentate nitrogen ligand is crucial; it stabilizes the Cu(I) oxidation state and prevents disproportionation to Cu(0) and Cu(II) at high temperatures.

  • Base Addition: Add Cs2CO3 (122 mg, 0.375 mmol). The cesium base is selected for its high solubility and strong basicity in organic solvents, facilitating the deprotonation of the carboxylic acid.

  • Reaction Execution: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (1.0 mL). Seal the tube under an inert nitrogen atmosphere and heat to 130 °C for 24 hours. Self-Validation Check: The evolution of micro-bubbles (CO2 gas) in the early stages of heating indicates active decarboxylation.

  • Purification: Cool to ambient temperature. Dilute with ethyl acetate and wash with brine to remove DMF. Concentrate the organic layer in vacuo. Purify the crude residue via silica gel column chromatography using petroleum ether as the eluent.

  • Yield: The protocol reliably yields the target molecule as a pale yellow solid (approx. 47 mg, 98% yield).

Protocol B: 13C NMR Acquisition Parameters

To ensure accurate resolution of the 11 distinct carbon signals—especially the closely spaced 131.5 and 131.6 ppm peaks—specific acquisition parameters must be strictly adhered to.

  • Sample Preparation: Dissolve 20 mg of the purified solid in 0.6 mL of CDCl3. Use high-quality deuterated solvent (>99.8% D) to minimize the residual CHCl3 signal (77.16 ppm), which can obscure nearby signals or distort the baseline.

  • Instrument Tuning: Load the sample into a 400 MHz NMR spectrometer (yielding 100 MHz for 13C). Tune and match the probe specifically for the 13C nucleus to maximize the signal-to-noise (S/N) ratio.

  • Pulse Sequence: Utilize a standard proton-decoupled 13C{1H} pulse sequence (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (D1): Set the relaxation delay to a minimum of 2.0 seconds. Causality: Quaternary carbons (especially the alkyne and ipso carbons) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short D1 will result in artificially suppressed quaternary signals, leading to incomplete spectral data.

  • Acquisition: Acquire a minimum of 512 scans. Process the free induction decay (FID) with an exponential window function (line broadening = 1.0 Hz) prior to Fourier transformation. This enhances the S/N ratio without sacrificing critical resolution.

References

  • Title: Copper-Catalyzed Decarboxylative Cross-Coupling of Alkynyl Carboxylic Acids with Aryl Halides (Supporting Information)
Foundational

Theoretical and Applied Properties of Substituted Tolanes: A Comprehensive Guide

Executive Summary Substituted tolanes (diphenylacetylenes) represent a highly versatile class of π -conjugated organic molecules. Characterized by two phenyl rings bridged by a rigid, linear carbon-carbon triple bond, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted tolanes (diphenylacetylenes) represent a highly versatile class of π -conjugated organic molecules. Characterized by two phenyl rings bridged by a rigid, linear carbon-carbon triple bond, their unique electronic architecture makes them indispensable in modern materials science and drug discovery. This whitepaper explores the theoretical underpinnings of their electronic structure, photophysical phenomena (such as Aggregation-Induced Emission), their utility as rigid linkers in molecular biology, and their nonlinear optical (NLO) properties.

Electronic Structure and the Push-Pull Effect

At the core of a substituted tolane's utility is the alkyne bridge. Unlike alkene spacers, the cylindrical π -electron cloud of the alkyne allows for the conformational rotation of the flanking phenyl rings without causing a complete disruption of electronic conjugation.

When functionalized with a Donor- π -Acceptor (D- π -A) architecture, tolanes exhibit pronounced intramolecular charge transfer (ICT). This push-pull effect across the carbon-carbon triple bond can be theoretically quantified by the occupation quotient ( π∗/π ) of the π orbitals in resonance with the substituted phenyl moieties. Density Functional Theory (DFT) calculations demonstrate that this quotient correlates directly with the bond length alternation of the C≡C triple bond, providing a predictive metric for the molecule's electronic polarization 1.

Photophysical Phenomena: Aggregation-Induced Emission (AIE)

Fluorinated tolanes have emerged as powerful luminophores due to their unique photophysical behaviors. In dilute solutions, D- π -A tolanes often exhibit weak fluorescence. This quenching is caused by rapid non-radiative decay, driven either by a Twisted Intramolecular Charge Transfer (TICT) process or an immediate internal conversion from the emissive ππ∗ state to a dark πσ∗ state.

However, in the crystalline or aggregated state, these molecules exhibit Aggregation-Induced Emission (AIE). The introduction of fluorine atoms facilitates the formation of dense intermolecular H···F hydrogen bonds. This highly ordered packing leads to the Restriction of Intramolecular Motion (RIM), effectively shutting down non-radiative decay pathways and resulting in intense, tunable photoluminescence 2.

AIE_Mechanism Sol Dilute Solution (High Flexibility) TICT TICT State & Internal Conversion Sol->TICT Photoexcitation Quench Fluorescence Quenching TICT->Quench Non-radiative decay Cryst Crystalline State (H···F Bonding) RIM Restriction of Intramolecular Motion Cryst->RIM Molecular packing AIE Aggregation-Induced Emission (AIE) RIM->AIE Radiative decay

Caption: Photophysical pathways of D-π-A tolanes in solution vs. aggregated states.

Application as Rigid Linkers in Drug Design

In drug discovery and molecular diagnostics, the rigid, linear geometry of the tolane scaffold makes it an ideal spacer. Unlike flexible aliphatic chains that suffer from high entropic penalties upon target binding, the tolane core pre-organizes molecular domains.

A prime application is found in tolane-modified Peptide Nucleic Acids (PNAs). By conjugating a tolane derivative to the N-terminus of a PNA sequence, the rigid linker enforces a highly favorable π -stacking conformation with the terminal base pairs of the target DNA. This structural rigidity significantly improves the thermodynamic stability of the PNA/DNA duplex, enabling highly sensitive and accurate Single Nucleotide Polymorphism (SNP) discrimination for detecting drug-resistant pathogens 3.

Nonlinear Optical (NLO) Properties

Time-Dependent Density Functional Theory (TD-DFT) calculations reveal that D- π -A tolanes possess exceptional first-order hyperpolarizabilities ( βtot​ ). The linear alkyne bridge facilitates highly efficient, unidirectional intramolecular charge transfer from the donor to the acceptor along the molecular axis. By tuning the electron-withdrawing strength of the acceptor (e.g., substituting fluorine atoms or cyanoacrylic acid groups), the HOMO-LUMO energy gap is minimized, exponentially increasing the NLO response and making these compounds prime candidates for advanced optoelectronic materials 4.

Quantitative Data Summary

The following table synthesizes the photophysical and thermodynamic properties of representative substituted tolanes based on recent theoretical and empirical literature.

Compound ArchitectureState λabs​ (nm) λem​ (nm) ΦPL​ (%)Dominant Mechanism
CBZ-F (Carbazole donor)Solution (THF)32041015.2 π→π∗
CBZ-F Crystal33554068.4ICT / AIE (H···F stabilized)
PIP-F (Piperidine donor)Solution (THF)315N/A< 1.0TICT (Non-radiative decay)
PIP-F Crystal32557542.1ICT / AIE (H···F stabilized)
Tolane-PNA Linker Duplex (DNA)260N/AN/A π -Stacking ( ΔTm​=+4.5∘ C)

Self-Validating Experimental & Computational Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems, incorporating internal checkpoints to verify data accuracy.

Protocol A: Synthesis & Photophysical Validation of Fluorinated Tolanes
  • Sonogashira Cross-Coupling :

    • Action: React 1-ethynyl-4-fluorobenzene with an aryl halide (e.g., 4-bromo-N,N-diphenylaniline) using Pd(PPh 3​ ) 2​ Cl 2​ and CuI in diisopropylamine/THF at 80°C.

    • Causality: The Palladium catalyst drives the C-C bond formation cycle, while CuI forms a highly nucleophilic copper acetylide intermediate. Diisopropylamine acts as both the solvent and the base required to neutralize the HX byproduct.

    • Validation Checkpoint: Post-purification, conduct 1 H and 19 F NMR. The absolute disappearance of the terminal alkyne proton (~3.0 ppm) and the presence of the specific 19 F shift validate structural integrity before optical testing.

  • Solid-State Quantum Yield Measurement :

    • Action: Measure the absolute photoluminescence quantum yield ( ΦPL​ ) of the crystalline powder using an integrating sphere coupled to a spectrofluorometer.

    • Causality: An integrating sphere is mandatory for solid-state measurements because it captures all emitted photons, completely accounting for the severe light scattering inherent in crystalline powders.

    • Validation Checkpoint: Measure a known standard (e.g., quinine sulfate in 0.1 M H 2​ SO 4​ ) prior to the sample. If the standard's ΦPL​ deviates by >2% from literature values, the optical system requires immediate recalibration.

Protocol B: TD-DFT Computational Pipeline for NLO Properties

TD_DFT_Workflow Geom Geometry Optimization (B3LYP/6-311+G(d,p)) Freq Frequency Analysis (Confirm Global Minimum) Geom->Freq TDDFT TD-DFT Calculation (Excited States & Transitions) Freq->TDDFT Validated Geometry (No Imaginary Freq) Prop Property Extraction (HOMO-LUMO, Hyperpolarizability) TDDFT->Prop Electronic Data

Caption: Step-by-step TD-DFT computational workflow for evaluating NLO properties.

  • Ground-State Geometry Optimization :

    • Action: Optimize the molecular geometry using the B3LYP functional and the 6-311+G(d,p) basis set.

    • Causality: B3LYP provides a reliable balance of accuracy and computational cost for conjugated organics. The diffuse functions (+) in the basis set are critical for accurately modeling the extended, polarizable electron density found in D- π -A systems.

    • Validation Checkpoint: Execute a harmonic vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies confirms the structure is a true global minimum, not a transition state.

  • Excited-State TD-DFT Calculation :

    • Action: Perform TD-DFT calculations to extract the HOMO-LUMO gap, dipole moment ( μ ), and first-order hyperpolarizability ( β ).

    • Causality: TD-DFT accurately models electronic transitions under an oscillating electric field, which is the fundamental physical basis of NLO properties.

    • Validation Checkpoint: Compare the calculated λmax​ (from the lowest energy vertical transition) with experimental UV-Vis absorption data. A deviation of < 0.3 eV validates the chosen functional's accuracy for the specific tolane system.

References

  • [1] The Journal of Organic Chemistry Vol. 71 No. 10 - ACS Publications. Available at: 1

  • [2] Development of Yellow-to-Orange Photoluminescence Molecules Based on Alterations in the Donor Units of Fluorinated Tolanes - PMC. Available at: 2

  • [3] SNP Discrimination by Tolane-Modified Peptide Nucleic Acids: Application for the Detection of Drug Resistance in Pathogens - PMC. Available at: 3

  • [4] Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds - SciELO. Available at: 4

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-Methyl-4-(phenylethynyl)benzene via Pd/Cu-Cocatalyzed Sonogashira Cross-Coupling

Context & Strategic Importance 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyldiphenylacetylene or 4-(phenylethynyl)toluene) is a highly conjugated internal alkyne. It serves as a critical structural motif in t...

Author: BenchChem Technical Support Team. Date: March 2026

Context & Strategic Importance

1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyldiphenylacetylene or 4-(phenylethynyl)toluene) is a highly conjugated internal alkyne. It serves as a critical structural motif in the development of advanced optoelectronic materials—including electrogenerated chemiluminescent donor-acceptor molecules[1]—and acts as a versatile building block in medicinal chemistry. The most robust and scalable method for its assembly is the Sonogashira cross-coupling reaction, which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne[2].

Mechanistic Rationale & Reaction Design

As a self-validating system, a successful Sonogashira coupling requires strict control over the catalytic cycle. Every component of this protocol is selected based on specific mechanistic causality:

  • Substrate Selection (The Electrophile): 4-Iodotoluene is explicitly chosen over 4-bromotoluene. The C–I bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). This thermodynamic difference accelerates the rate-determining oxidative addition of the Pd(0) catalyst into the aryl halide bond, allowing the reaction to proceed smoothly without requiring aggressive heating or highly engineered phosphine ligands[3],[4].

  • Catalyst & Co-Catalyst Synergy: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is utilized as a stable, easy-to-handle precatalyst. In situ, it is reduced to the active 14-electron Pd(0) species. Copper(I) iodide (CuI) is essential as a co-catalyst; it reacts with phenylacetylene to form a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step[2].

  • Base & Solvent Environment: N,N-Diisopropylethylamine (DIPEA) serves as the base to deprotonate the terminal alkyne during copper acetylide formation. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high polarity stabilizes the transition states of the palladium intermediates, and its high boiling point safely accommodates the 100 °C reaction temperature without solvent reflux degradation[2].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (4-Iodotoluene) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII TransMet Transmetalation (with Cu-Acetylide) PdII->TransMet PdII_Alk Ar-Pd-Alkyne Complex TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Regenerates Pd(0) CuCycle Copper Cycle CuI + Alkyne + Base CuCycle->TransMet

Figure 1: Bimetallic catalytic cycle of the Pd/Cu-catalyzed Sonogashira cross-coupling.

Reaction Optimization & Quantitative Metrics

To understand the causality behind the protocol parameters, the following table summarizes the quantitative impact of altering key reaction variables. The data illustrates why the specific combination of Iodo-arene, Cu-cocatalyst, and strict degassing is mandatory for high-fidelity synthesis.

EntryAryl HalideCatalyst (10 mol%)Co-CatalystSolvent / BaseAtmosphereYield (%)Observation / Causality
1 4-Iodotoluene PdCl₂(PPh₃)₂ CuI (10 mol%) NMP / DIPEA Argon >90% Optimal conditions; rapid transmetalation.
24-BromotoluenePdCl₂(PPh₃)₂CuI (10 mol%)NMP / DIPEAArgon<50%Slower oxidative addition due to stronger C-Br bond.
34-IodotoluenePdCl₂(PPh₃)₂NoneNMP / DIPEAArgon<20%Lack of Cu-acetylide severely bottlenecks transmetalation.
44-IodotoluenePdCl₂(PPh₃)₂CuI (10 mol%)NMP / DIPEAAir (O₂)<60%Significant Glaser homocoupling of phenylacetylene observed.

Note: The presence of oxygen (Entry 4) drives the oxidative Glaser coupling of phenylacetylene, consuming the limiting reagent and generating 1,4-diphenylbuta-1,3-diyne as a difficult-to-separate impurity.

Validated Experimental Protocol

The following procedure is designed to be a self-validating workflow, incorporating in-process checks and exact analytical benchmarks to ensure reproducibility[2],[5].

Materials Required
  • 4-Iodotoluene: 0.5 mmol (109 mg)[4]

  • Phenylacetylene: 1.0 mmol (102 mg / 110 µL) (2.0 equiv to drive completion)[2]

  • PdCl₂(PPh₃)₂: 0.05 mmol (35 mg, 10 mol%)[2]

  • Copper(I) iodide (CuI): 0.05 mmol (9.5 mg, 10 mol%)[2]

  • N,N-Diisopropylethylamine (DIPEA): 0.75 mmol (97 mg / 130 µL, 1.5 equiv)[2]

  • Anhydrous N-Methyl-2-pyrrolidone (NMP): 2.0 mL[2]

Step-by-Step Methodology

Step 1: Reagent Preparation & Rigorous Degassing

  • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Add 4-iodotoluene (109 mg), PdCl₂(PPh₃)₂ (35 mg), and CuI (9.5 mg) to the vessel.

  • Seal the tube with a rubber septum and purge the system with Argon for 5 minutes. Causality: Removing ambient oxygen is critical to prevent the Cu-catalyzed Glaser homocoupling of phenylacetylene.

Step 2: Liquid Addition & Reaction Execution 4. Inject anhydrous NMP (2.0 mL) and DIPEA (130 µL) through the septum via a gas-tight syringe. 5. Inject phenylacetylene (110 µL) dropwise over 1 minute. 6. Replace the septum with a Teflon screw-cap under a positive flow of Argon, seal tightly, and transfer the vessel to a pre-heated oil bath at 100 °C[2]. 7. Stir vigorously (800 rpm) for 12 hours. Monitor the reaction via TLC (Hexanes, UV visualization at 254 nm) or GC-MS. The reaction is complete when the 4-iodotoluene spot is entirely consumed[4].

Step 3: Quench & Workup 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with diethyl ether (15 mL) and filter through a 1-inch pad of Celite to remove the precipitated palladium black and insoluble amine salts. Wash the Celite pad with an additional 10 mL of diethyl ether[2]. 10. Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 × 15 mL) to remove copper complexes and NMP, followed by brine (15 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification 12. Purify the crude dark oil via flash column chromatography on silica gel using 100% Hexanes as the eluent. 13. Collect the fractions containing the product (typically the first major UV-active band) and remove the solvent in vacuo to afford 1-Methyl-4-(phenylethynyl)benzene as a white to off-white solid.

Step 5: Analytical Validation To validate the success of the synthesis, perform ¹H NMR spectroscopy. The product must exhibit the following characteristic shifts:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.52 (m, 2H, ortho-phenyl), 7.43 (d, J = 8.1 Hz, 2H, ortho-tolyl), 7.34−7.32 (m, 3H, meta/para-phenyl), 7.16 (d, J = 8.1 Hz, 2H, meta-tolyl), 2.37 (s, 3H, -CH₃)[5].

Workflow Prep 1. Reagent Prep & Degassing React 2. Sonogashira Coupling (100°C) Prep->React Quench 3. Quench & Extraction React->Quench Purify 4. Silica Gel Chromatography Quench->Purify Analyze 5. NMR/GC-MS Validation Purify->Analyze

Figure 2: Sequential experimental workflow for the synthesis and isolation of the target alkyne.

References

  • Pd/Cu@AC catalyzed cross-coupling of 4-iodotoluene and phenylacetylene.
  • Application Notes and Protocols for Reactions Involving Terminal Alkynes and Alkenes. BenchChem.
  • Flow Chemistry: Sonogashira Coupling. Royal Society of Chemistry (RSC).
  • Scheme 1. Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids.
  • Efficient Emission from Charge Recombination during the Pulse Radiolysis of Electrochemical Luminescent Donor-Acceptor Molecules. University of Washington.

Sources

Application

Application Note: Sonogashira Cross-Coupling Synthesis of 1-Methyl-4-(phenylethynyl)benzene

Executive Summary The construction of C(sp²)–C(sp) bonds is a cornerstone of modern synthetic organic chemistry, heavily utilized in the development of molecular wires, organic light-emitting diodes (OLEDs), and active p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of C(sp²)–C(sp) bonds is a cornerstone of modern synthetic organic chemistry, heavily utilized in the development of molecular wires, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs). This application note provides a comprehensive, self-validating protocol for the synthesis of 1-Methyl-4-(phenylethynyl)benzene (commonly known as 4-methyltolan) via the Sonogashira cross-coupling reaction[1].

By coupling 4-iodotoluene with phenylacetylene using a palladium/copper co-catalytic system, researchers can achieve high-yielding, regioselective alkyne functionalization. This guide details the mechanistic rationale, step-by-step experimental procedures, and analytical validation required to ensure reproducibility and high product purity.

Mechanistic Rationale & Experimental Design

The classical Sonogashira coupling operates via two synergistic catalytic cycles: a Palladium-mediated cross-coupling cycle and a Copper-mediated acetylide formation cycle.

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl halide bond. We specifically select 4-iodotoluene over 4-bromotoluene. The lower bond dissociation energy of the C–I bond allows this step to proceed rapidly at room temperature, whereas bromides typically require elevated temperatures (80 °C) and extended reaction times[2].

  • Copper Cycle & Transmetalation: The amine base (e.g., Triethylamine) acts as both a proton acceptor and a solvent. It facilitates the deprotonation of phenylacetylene in the presence of Cu(I) to form a nucleophilic copper(I) phenylacetylide. Transmetalation transfers the acetylide to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the target product, 1-methyl-4-(phenylethynyl)benzene, and regenerate the Pd(0) catalyst.

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst PdII_OA Trans-Pd(II)(Ar)L₂(I) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (4-Iodotoluene) PdII_TM Trans-Pd(II)(Ar)L₂(C≡CPh) Transmetalation Complex PdII_OA->PdII_TM Transmetalation (- CuI) PdII_TM->Pd0 Reductive Elimination Product 4-Methyltolan (Coupled Product) PdII_TM->Product Product Release CuCycle Cu(I) Cycle Cu-C≡CPh Formation CuCycle->PdII_TM Acetylide Transfer

Fig 1: Sonogashira catalytic cycle for 1-Methyl-4-(phenylethynyl)benzene synthesis.

The "Glaser Threat" (Why Anaerobic Conditions are Mandatory)

A critical failure point in Sonogashira couplings is the presence of molecular oxygen. O₂ oxidizes the Cu(I) co-catalyst to Cu(II), which subsequently mediates the Glaser homocoupling of phenylacetylene to form 1,4-diphenylbutadiyne[3]. This side reaction not only consumes the alkyne starting material (depressing yields) but also generates a highly conjugated byproduct that is notoriously difficult to separate from the desired tolan via standard silica gel chromatography. Strict Schlenk techniques are therefore non-negotiable.

Experimental Workflow & Protocol

Workflow S1 1. Degassing (Schlenk/Ar) S2 2. Reagent Mixing (Pd, Cu, Base) S1->S2 S3 3. Coupling (RT, 4-12 h) S2->S3 S4 4. Workup (Extraction) S3->S4 S5 5. Purification (Silica Column) S4->S5

Fig 2: Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Materials & Reagents
  • Aryl Halide: 4-Iodotoluene (1.0 equiv, 5.0 mmol, 1.09 g)

  • Terminal Alkyne: Phenylacetylene (1.1 equiv, 5.5 mmol, ~0.60 mL)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%, 0.1 mmol, 70 mg)

  • Co-Catalyst: Copper(I) iodide [CuI] (4 mol%, 0.2 mmol, 38 mg)

  • Solvent/Base: Triethylamine (Et₃N) (20 mL, anhydrous and degassed)

Step-by-Step Procedure

Step 1: System Preparation & Degassing

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with dry Argon (repeat 3 times).

  • Add 20 mL of anhydrous Triethylamine to the flask. Degas the solvent by sparging with Argon for at least 15 minutes, or perform three freeze-pump-thaw cycles.

Step 2: Reagent Addition

  • Under a positive flow of Argon, add 4-iodotoluene (1.09 g), Pd(PPh₃)₂Cl₂ (70 mg), and CuI (38 mg) to the degassed solvent.

  • Stir for 5 minutes until the catalysts are well suspended. The solution will typically adopt a pale yellow/orange hue.

  • Add phenylacetylene (0.60 mL) dropwise via a gas-tight syringe.

Step 3: Reaction Execution

  • Seal the Schlenk flask and allow the mixture to stir at room temperature (20–25 °C).

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (95:5) eluent. The product (4-methyltolan) is highly UV-active and will appear at an Rf of ~0.6.

  • The reaction is typically complete within 4 to 6 hours when the 4-iodotoluene spot is completely consumed. A white precipitate (triethylammonium iodide salt) will form heavily as the reaction progresses.

Step 4: Aqueous Workup

  • Quench the reaction by diluting the mixture with 30 mL of Ethyl Acetate and filtering through a short pad of Celite to remove the precipitated salts and catalyst debris.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 × 25 mL) to remove residual copper and amine salts.

  • Wash with brine (25 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel, eluting with 100% Hexanes to Hexanes/EtOAc (98:2).

  • Isolate the product fractions and evaporate the solvent to afford 1-Methyl-4-(phenylethynyl)benzene as a white to off-white crystalline solid.

Quantitative Data & Analytical Validation

Reaction Optimization Summary

The choice of aryl halide and catalyst system drastically impacts the yield and required conditions. The table below summarizes comparative data for the synthesis of 4-methyltolan:

Substrate (Aryl Halide)AlkyneCatalyst SystemTemp / TimeYield (%)Ref
4-Iodotoluene PhenylacetylenePd(PPh₃)₂Cl₂ / CuIRT / 4 h94%
4-BromotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuI80 °C / 12 h60–75%
4-BromotoluenePhenylacetylenePd Nanoparticles (Cu-free)50 °C / 24 h<10% (Low Conv.)[2]
Analytical Characterization

To validate the success of the synthesis, compare your isolated product against the following established spectral benchmarks[4]:

  • Physical State: Solid (at 20 °C).

  • ¹H NMR (500 MHz, CDCl₃): δ 7.52 (m, 2H, Ar-H), 7.43 (d, J = 8.1 Hz, 2H, Ar-H), 7.34−7.32 (m, 3H, Ar-H), 7.16 (m, 2H, Ar-H), 2.37 (s, 3H, -CH₃) .

  • Self-Validation Check: The singlet at 2.37 ppm integrating to exactly 3 protons confirms the presence of the intact tolyl methyl group, while the aromatic region must integrate to exactly 9 protons.

Troubleshooting & Optimization

  • Formation of Palladium Black: If a fine, black precipitate forms early in the reaction, the Pd(0) catalyst is aggregating into inactive nanoparticles. This is often caused by localized overheating or an insufficient concentration of the alkyne ligand. Ensure dropwise, controlled addition of the alkyne and maintain strict room temperature conditions.

  • Excessive Glaser Coupling (1,4-diphenylbutadiyne formation): If TLC reveals a prominent, highly UV-active spot running slightly below or above the product, oxygen contamination has occurred[3]. Ensure the triethylamine is rigorously degassed and that the argon line is free of leaks.

  • Sluggish Reaction: If using 4-bromotoluene instead of 4-iodotoluene, the reaction will not proceed efficiently at room temperature. You must elevate the temperature to 80 °C and consider swapping the solvent to a DMF/Et₃N mixture to stabilize the transition state during the more difficult oxidative addition.

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of 1-Methyl-4-(phenylethynyl)benzene via Sonogashira Cross-Coupling

Executive Summary The synthesis of highly conjugated diarylalkynes is a cornerstone methodology in the development of organic electronics, pharmaceuticals, and advanced fluorophores. This application note provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly conjugated diarylalkynes is a cornerstone methodology in the development of organic electronics, pharmaceuticals, and advanced fluorophores. This application note provides an in-depth, self-validating protocol for the synthesis of 1-Methyl-4-(phenylethynyl)benzene via the Sonogashira cross-coupling reaction. By coupling 4-iodotoluene with phenylacetylene using a dual Palladium/Copper catalytic system, researchers can achieve high-yield C(sp²)–C(sp) bond formation under mild conditions.

This guide moves beyond standard recipes to explain the mechanistic causality behind reagent selection, atmospheric control, and reaction monitoring, ensuring robust reproducibility for drug development professionals and synthetic chemists.

Mechanistic Rationale & Catalyst Selection

The Sonogashira coupling operates through a synergistic dual catalytic cycle comprising a Palladium cross-coupling cycle and a Copper activation cycle[1]. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The reaction initiates with the oxidative addition of 4-iodotoluene to the active, coordinatively unsaturated Pd(0) species. We specifically select 4-iodotoluene over 4-bromotoluene because the C–I bond dissociation energy is significantly lower than that of the C–Br bond, allowing oxidative addition to proceed rapidly even at room temperature[2].

  • The Copper Cycle & Transmetalation: Copper(I) iodide (CuI) acts as a co-catalyst. In the presence of a mild base like triethylamine (Et₃N), CuI reacts with the terminal alkyne (phenylacetylene) to form a highly reactive copper(I) acetylide intermediate[3]. This intermediate undergoes transmetalation with the Pd(II) complex, transferring the alkyne to the palladium center.

  • Causality of Atmospheric Control: The exclusion of oxygen is the most critical parameter in this workflow. If O₂ is present, the copper acetylide will undergo an undesired oxidative homocoupling (the Glaser coupling) to form 1,4-diphenylbuta-1,3-diyne, consuming the alkyne starting material and drastically reducing the yield of the desired cross-coupled product[4].

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-I + Pd(0) Pd0->OxAdd 4-Iodotoluene PdII Ar-Pd(II)-I L2 Intermediate OxAdd->PdII TransMet Transmetalation Pd(II) + Cu-Acetylide PdII->TransMet PdII_Alkyne Ar-Pd(II)-Alkyne L2 Complex TransMet->PdII_Alkyne - CuI RedElim Reductive Elimination Product Formation PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1-Methyl-4-(phenylethynyl)benzene RedElim->Product CuCycle Copper Cycle Terminal Alkyne + CuI + Base CuCycle->TransMet Cu-Phenylacetylide

Fig 1: Dual Pd/Cu catalytic cycle for the Sonogashira cross-coupling mechanism.

Reaction Optimization & Quantitative Data

To establish the most efficient protocol, various catalytic systems and conditions must be evaluated. The table below summarizes the quantitative optimization data for the synthesis of 1-Methyl-4-(phenylethynyl)benzene. The use of a THF/Et₃N co-solvent system with gentle heating provides the optimal balance of solubility, reaction rate, and yield[5].

EntryCatalyst (mol%)Co-Catalyst (mol%)Solvent / BaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃N (Neat)25 (RT)1282%
2 Pd(PPh₃)₂Cl₂ (2%) CuI (4%) THF / Et₃N (1:1) 50 6 95%
3Pd(OAc)₂ (2%)CuI (4%)THF / Et₃N (1:1)50878%
4Pd(PPh₃)₄ (5%)None (Cu-Free)Et₃N / DMF802445%

Note: Entry 4 demonstrates that while Copper-free Sonogashira couplings are possible, they require significantly harsher conditions and longer reaction times, often leading to lower yields for standard aryl iodides[6].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates real-time visual and analytical validation checks to ensure the integrity of the synthesis.

Reagents Required:
  • 4-Iodotoluene: 1.0 mmol (218.0 mg)

  • Phenylacetylene: 1.2 mmol (122.6 mg / 132 µL)

  • Pd(PPh₃)₂Cl₂: 0.02 mmol (14.0 mg)

  • CuI: 0.04 mmol (7.6 mg)

  • Solvents: Tetrahydrofuran (THF) (3 mL), Triethylamine (Et₃N) (3 mL)

Step-by-Step Workflow:

Step 1: Rigorous Solvent Degassing (The Anti-Glaser Step)

  • Transfer THF (3 mL) and Et₃N (3 mL) into a 25 mL Schlenk flask or a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Sparge the solvent mixture with ultra-pure Nitrogen (N₂) or Argon for at least 30 minutes.

  • Validation Check: The cessation of dissolved gas bubbles indicates a properly deoxygenated solvent, which is mandatory to prevent the homocoupling of phenylacetylene[4].

Step 2: Catalyst & Substrate Loading

  • Under a continuous flow of N₂, add Pd(PPh₃)₂Cl₂ (14.0 mg) and CuI (7.6 mg) to the flask.

  • Add 4-Iodotoluene (218.0 mg).

  • Inject Phenylacetylene (132 µL) dropwise via a gas-tight syringe.

  • Validation Check (Colorimetric): The solution will typically transition from a pale yellow to a deep brownish-black over 10–15 minutes. This color shift is a positive indicator of the reduction of Pd(II) to the active Pd(0) species and the formation of the catalytic complex.

Step 3: Reaction Execution & Monitoring

  • Seal the flask and heat the mixture to 50 °C using an oil bath or heating block.

  • Stir vigorously for 6 hours.

  • Self-Validation (TLC): After 4 hours, pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate. Elute with 100% n-hexane.

    • Starting Material (4-Iodotoluene): R_f ≈ 0.6[7].

    • Product (1-Methyl-4-(phenylethynyl)benzene): R_f ≈ 0.8[7].

    • The reaction is deemed complete when the spot at R_f 0.6 completely disappears under 254 nm UV light.

Step 4: Aqueous Workup & Extraction

  • Cool the reaction to room temperature. The mixture will likely contain a white precipitate (triethylammonium halide salts).

  • Quench the reaction by adding 10 mL of distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using 100% n-hexane as the eluent.

  • Evaporate the solvent to isolate 1-Methyl-4-(phenylethynyl)benzene as a white to off-white solid.

Workflow Step1 1. Solvent Degassing Purge Et3N/THF with N2 (30 min) Step2 2. Catalyst Loading Add Pd(PPh3)2Cl2 & CuI Step1->Step2 Step3 3. Substrate Addition Add 4-Iodotoluene & Phenylacetylene Step2->Step3 Step4 4. Reaction Execution Stir at 50°C, Monitor via TLC (Rf ~0.8) Step3->Step4 Step5 5. Aqueous Workup Quench, Extract (EtOAc), Dry (MgSO4) Step4->Step5 Step6 6. Purification Silica Column (Hexanes) Step5->Step6

Fig 2: Step-by-step experimental workflow for synthesizing 1-Methyl-4-(phenylethynyl)benzene.

Analytical Characterization

To verify the structural integrity of the synthesized 1-Methyl-4-(phenylethynyl)benzene, Nuclear Magnetic Resonance (NMR) spectroscopy is required. The expected spectral data is as follows:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.52 (m, 2H, Ar-H), 7.43 (d, J = 8.1 Hz, 2H, Ar-H), 7.34−7.32 (m, 3H, Ar-H), 7.16 (m, 2H, Ar-H), 2.37 (s, 3H, -CH₃)[8].

  • Diagnostic Markers: The sharp singlet at ~2.37 ppm confirms the presence of the tolyl methyl group, while the integration of the aromatic region (9 protons total) confirms the successful coupling of the two distinct aromatic rings.

References

  • Flow Chemistry: Sonogashira Coupling - Rsc.org. Royal Society of Chemistry.5

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 6

  • Development of environmental friendly synthetic strategies for Sonogashira cross coupling reaction: An update. Taylor & Francis. 1

  • Recent Advances in Sonogashira Reactions. Chemical Society Reviews (via ResearchGate). 3

  • Scheme 1. Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids. ResearchGate. 8

  • Experimental Procedure - Sonogashira Coupling. Scribd. 7

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC - National Institutes of Health. 4

  • Sonogashira coupling. Wikipedia. 2

Sources

Application

Application Note: Copper-Free Sonogashira Coupling for Diarylalkyne Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol Strategic Rationale: The Copper-Free Advantage The palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocol

Strategic Rationale: The Copper-Free Advantage

The palladium-catalyzed cross-coupling of terminal alkynes with aryl halides—the Sonogashira reaction—is a fundamental transformation for constructing C(sp2)−C(sp) bonds. In classical protocols, a Cu(I) co-catalyst is essential for forming a highly nucleophilic copper acetylide intermediate. However, in the synthesis of complex diarylalkynes for active pharmaceutical ingredients (APIs) and advanced organic materials, the presence of copper introduces severe liabilities. Copper catalyzes the Glaser-Hay homocoupling of alkynes into unwanted diynes upon exposure to trace oxygen, and its removal during downstream API purification is notoriously difficult[1].

The transition to a copper-free Sonogashira protocol circumvents these issues. By relying entirely on palladium and an amine base for alkyne activation, this methodology drastically reduces homocoupling impurities, simplifies workup, and enables greener, highly selective reaction profiles[2].

Mechanistic Causality & Ligand Design

To successfully execute a copper-free coupling, one must understand the causality behind the catalytic cycle. Without copper to pre-activate the terminal alkyne, the burden of deprotonation falls entirely on the palladium center and the amine base.

Recent mechanistic elucidations reveal that the reaction pathway is highly dependent on the electronic nature of the alkyne[3]. For electron-rich alkynes, the reaction proceeds via a slow, rate-limiting halide-amine exchange to form a cationic palladium-alkyne complex [Ar−Pd(II)L2​(π−Alkyne)]+ [3]. Alternatively, advanced bimetallic pathways have been proposed where two distinct Pd species synergistically activate the aryl halide and the alkyne independently via Pd-Pd transmetalation[1].

Causality in Experimental Choices:

  • Ligand Selection: Because the oxidative addition of unactivated aryl bromides/chlorides is challenging, and the subsequent reductive elimination of a bulky diarylalkyne is sterically demanding, bulky, electron-rich phosphines (e.g., P(t−Bu)3​ , XPhos) or N-heterocyclic carbenes (NHCs) are strictly required[4].

  • Base Selection: The base must be nucleophilic enough to assist in halide displacement but basic enough to deprotonate the coordinated alkyne. Secondary amines like pyrrolidine and diisopropylamine are vastly superior to standard triethylamine due to their optimized nucleophilicity[3],[2].

Mechanism Pd0 Active Pd(0)L₂ OA Oxidative Addition Ar-Pd(II)L₂-X Pd0->OA + Aryl Halide (Ar-X) Coord Cationic Intermediate [Ar-Pd(II)L₂(π-Alkyne)]⁺ OA->Coord + Terminal Alkyne - Halide (X⁻) Deprot Deprotonation Ar-Pd(II)L₂-(C≡C-Ar') Coord->Deprot + Amine Base - [Amine-H]⁺ RE Diarylalkyne Product Ar-C≡C-Ar' Deprot->RE Reductive Elimination RE->Pd0 Catalyst Regeneration

Mechanistic cycle of the copper-free Sonogashira reaction.

Quantitative Optimization Matrix

The following table synthesizes validated literature conditions for copper-free diarylalkyne synthesis, allowing researchers to select the optimal catalytic system based on their specific substrate class.

Catalyst PrecursorLigandBaseSolventSubstrate ScopeYield (%)Ref
PdCl2​(PPh3​)2​ PPh3​ Pyrrolidine H2​O /AcetoneAryl Iodides85–95[2]
Pd(OAc)2​ XPhos Cs2​CO3​ MeCNAryl Bromides90–98[1]
(AllylPdCl)2​ P(t−Bu)3​ HN(i−Pr)2​ DMFAryl Bromides80–96[5]
[Pd(μ−OH)Cl(IPr)]2​ NHC (IPr)None ( H2​O acts as base)Water/EtOHAryl Chlorides88–99[4]

Self-Validating Experimental Protocol

This protocol details the synthesis of an asymmetric diarylalkyne (e.g., 1-methoxy-4-(phenylethynyl)benzene) using the highly active (AllylPdCl)2​ / P(t−Bu)3​ system at room temperature[5]. The methodology is designed as a self-validating system , ensuring that the chemist can verify the success of each phase in real-time.

Workflow A Phase 1 Anaerobic Setup B Phase 2 Catalyst & Substrate A->B C Phase 3 Alkyne & Base Injection B->C D Phase 4 IPC & Validation C->D E Phase 5 Isolation & Purification D->E

Step-by-step experimental workflow for copper-free diarylalkyne synthesis.

Phase 1: Anaerobic Setup & Reagent Preparation
  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Degas anhydrous DMF (5.0 mL) and diisopropylamine (1.2 equiv) via three consecutive freeze-pump-thaw cycles.

    • Causality: While copper is absent, dissolved oxygen will rapidly oxidize the highly electron-rich P(t−Bu)3​ ligand and deactivate the Pd(0) species, halting the catalytic cycle.

Phase 2: Catalyst & Substrate Assembly
  • Under a positive flow of Argon, charge the Schlenk tube with (AllylPdCl)2​ (0.5 mol%), P(t−Bu)3​ (1.0 mol%), and 4-bromoanisole (1.0 equiv, 1.0 mmol).

  • Inject the degassed DMF (5.0 mL) to dissolve the solids.

    • Validation Checkpoint 1 (Visual): The solution should transition from a pale yellow suspension to a clear, deep golden-yellow homogeneous solution, indicating the successful coordination of the phosphine ligand to the Pd center.

Phase 3: Alkyne & Base Injection
  • Inject the degassed diisopropylamine (1.2 mmol).

  • Slowly add phenylacetylene (1.1 equiv, 1.1 mmol) dropwise over 5 minutes to prevent localized concentration spikes.

  • Seal the Schlenk tube and stir the reaction mixture at room temperature (20–25 °C) for 4–6 hours[5].

Phase 4: In-Process Control (IPC) & Validation
  • After 4 hours, withdraw a 50 µL aliquot under Argon, dilute with EtOAc, and quench with a drop of saturated aqueous NH4​Cl .

    • Validation Checkpoint 2 (TLC): Spot against the starting 4-bromoanisole. The product diarylalkyne will appear as a highly UV-active spot (typically Rf​ ~ 0.6 in 9:1 Hexanes:EtOAc) with a distinct blue fluorescence under 254 nm UV light.

    • Validation Checkpoint 3 (GC-MS): Inject the organic layer into a GC-MS. A successful copper-free protocol must show the product mass ( m/z = 208 for 1-methoxy-4-(phenylethynyl)benzene) with a strict absence of the diyne homocoupling peak ( m/z = 202 for 1,4-diphenylbuta-1,3-diyne). The absence of the diyne definitively validates the efficacy of the copper-free environment.

Phase 5: Workup & Isolation
  • Dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 15 mL) to remove DMF and amine salts.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation Checkpoint 4 (Yield): Expect an isolated yield of >90%. The purified diarylalkyne should present as a crystalline solid or viscous oil with no trace metal discoloration.

References

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction Organometallics - ACS Publications URL:[Link]

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction ACS Publications URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Publishing URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation PMC - National Institutes of Health URL:[Link]

  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings Preprints.org URL:[Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols: 1-Methyl-4-(phenylethynyl)benzene in Materials Science

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of 1-methyl-4-(phen...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of 1-methyl-4-(phenylethynyl)benzene in materials science. It covers the synthesis, properties, and diverse applications of this compound, with a focus on its role in the development of advanced materials for electronics, optics, and sensor technology. Detailed experimental protocols, data presentation, and visual diagrams are included to facilitate practical implementation in a laboratory setting.

Introduction to 1-Methyl-4-(phenylethynyl)benzene

1-Methyl-4-(phenylethynyl)benzene, also known as (4-methylphenyl)phenylacetylene or (4-tolyl)phenylacetylene, is an aromatic hydrocarbon with a rigid, linear structure.[1] This structure, arising from the combination of a tolyl group and a phenylacetylene moiety, imparts unique photophysical and electronic properties that make it a valuable building block in materials science. Its applications are diverse, ranging from the synthesis of high-performance polymers to the fabrication of organic electronic devices and sensitive chemical sensors.

The core structure of 1-methyl-4-(phenylethynyl)benzene provides a versatile scaffold for further functionalization, allowing for the fine-tuning of its electronic and optical properties. This adaptability has led to its use in the creation of a wide array of advanced materials with tailored functionalities.

Key Properties of 1-Methyl-4-(phenylethynyl)benzene
PropertyValueReference
Molecular FormulaC15H12[2]
Molecular Weight192.26 g/mol [2]
AppearanceWhite to light yellow powder or crystals
Melting Point70.0 to 74.0 °C
Purity>98.0% (GC)
InChI KeyLENVYSAMNKKWEK-UHFFFAOYSA-N[2]

Diagram 1: Chemical Structure of 1-Methyl-4-(phenylethynyl)benzene

Caption: Structure of 1-Methyl-4-(phenylethynyl)benzene.

Synthesis of 1-Methyl-4-(phenylethynyl)benzene via Sonogashira Coupling

The most common and efficient method for synthesizing 1-methyl-4-(phenylethynyl)benzene is the Sonogashira cross-coupling reaction.[3] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (4-iodotoluene or 4-bromotoluene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[3]

Diagram 2: Sonogashira Coupling Reaction Scheme

G cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_product Product 4-Iodotoluene 1-Methyl-4-(phenylethynyl)benzene 4-Iodotoluene->1-Methyl-4-(phenylethynyl)benzene Phenylacetylene Phenylacetylene->1-Methyl-4-(phenylethynyl)benzene catalysts Pd(PPh3)2Cl2 CuI Base (e.g., NEt3) catalysts->1-Methyl-4-(phenylethynyl)benzene G cluster_synthesis Synthesis cluster_application Application A 1. Synthesize 1-Methyl-4-(phenylethynyl)benzene B 2. Further functionalization to create sensor molecule A->B C 3. Dissolve sensor in appropriate solvent B->C D 4. Introduce analyte (e.g., nerve agent simulant) C->D E 5. Measure fluorescence spectrum D->E F 6. Analyze change in fluorescence intensity E->F

Sources

Application

1-Methyl-4-(phenylethynyl)benzene as a building block in organic synthesis

An In-Depth Guide to 1-Methyl-4-(phenylethynyl)benzene: A Versatile Building Block for Organic Synthesis Introduction: The Architectural Value of a Rigid Linker In the landscape of organic synthesis, the selection of app...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to 1-Methyl-4-(phenylethynyl)benzene: A Versatile Building Block for Organic Synthesis

Introduction: The Architectural Value of a Rigid Linker

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. 1-Methyl-4-(phenylethynyl)benzene, also known as (4-methylphenyl)phenylacetylene or (4-tolyl)phenylacetylene, has emerged as a cornerstone synthon for chemists across various disciplines. Its structure, characterized by two aromatic rings connected by a rigid ethynyl (alkyne) linker, provides a linear, well-defined scaffold. This inherent rigidity is crucial for applications where precise spatial arrangement and electronic communication between molecular fragments are required.

The presence of the tolyl group (a methyl-substituted phenyl ring) subtly modulates the electronic properties and enhances solubility compared to its unsubstituted counterpart, diphenylacetylene. This guide, intended for researchers, scientists, and professionals in drug development and materials science, delves into the practical applications and detailed protocols involving 1-methyl-4-(phenylethynyl)benzene, showcasing its utility in creating advanced materials and complex organic molecules.

Physicochemical Properties & Spectroscopic Fingerprints

Accurate identification and quality assessment are the foundation of any synthetic protocol. The following tables summarize the key physical properties and nuclear magnetic resonance (NMR) data for 1-methyl-4-(phenylethynyl)benzene, which serve as a benchmark for experimental verification.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 3287-02-3[1]
Molecular Formula C₁₅H₁₂[1]
Molecular Weight 192.26 g/mol [1]
Appearance White solid, powder, or crystals[2][3]
Melting Point 66–68 °C[2]
Purity >98.0% (GC)[1]

Table 2: Characteristic NMR Spectroscopic Data (Solvent: CDCl₃)

NucleusChemical Shift (δ, ppm)DescriptionSource(s)
¹H NMR ~7.52 (m, 2H)Aromatic protons on the unsubstituted phenyl ring[4][5]
~7.42 (d, J = 8.3 Hz, 2H)Aromatic protons ortho to the alkyne on the tolyl ring[4][5]
~7.33 (m, 3H)Aromatic protons on the unsubstituted phenyl ring[4][5]
~7.15 (d, J = 8.0 Hz, 2H)Aromatic protons meta to the alkyne on the tolyl ring[4][5]
~2.36 (s, 3H)Methyl group protons on the tolyl ring[4][5]
¹³C NMR ~138.4Aromatic carbon of the tolyl ring attached to the methyl group[4][5]
~131.6Aromatic CH carbons[4][5]
~129.1Aromatic CH carbons[4][5]
~128.3Aromatic CH carbons[4][5]
~123.4Quaternary aromatic carbon of the unsubstituted phenyl ring[4][5]
~120.1Quaternary aromatic carbon of the tolyl ring[4][5]
~89.6, ~88.7Alkyne carbons[4][5]
~21.5Methyl group carbon[4][5]

Core Application I: Synthesis via Sonogashira Coupling

The most fundamental reaction associated with 1-methyl-4-(phenylethynyl)benzene is its own synthesis, which serves as a quintessential example of the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is catalyzed by palladium and a copper(I) co-catalyst.[6][7] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has become indispensable in synthetic chemistry.[6][8]

Causality: The Mechanism Behind the Coupling

The Sonogashira reaction operates through two interconnected catalytic cycles.

  • The Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 4-iodotoluene). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. Reductive elimination from this new complex yields the final product, 1-methyl-4-(phenylethynyl)benzene, and regenerates the Pd(0) catalyst.

  • The Copper Cycle : The copper(I) catalyst reacts with the terminal alkyne (e.g., phenylacetylene) in the presence of a base to form the crucial copper(I) acetylide intermediate. This species is then transferred to the palladium center in the transmetalation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition pd0->pd_oxidative pd_complex Ar-Pd(II)-X (Complex B) pd_oxidative->pd_complex pd_transmetal Transmetalation pd_complex->pd_transmetal pd_alkyne_complex Ar-Pd(II)-C≡CR' pd_transmetal->pd_alkyne_complex pd_reductive Reductive Elimination pd_alkyne_complex->pd_reductive product Ar-C≡CR' pd_reductive->product product->pd0 Regenerates Catalyst cu_catalyst Cu(I)X cu_base Base cu_catalyst->cu_base cu_acetylide Cu(I)-C≡CR' cu_base->cu_acetylide cu_acetylide->pd_transmetal Transfers Acetylide aryl_halide Ar-X (e.g., 4-Iodotoluene) aryl_halide->pd_oxidative alkyne H-C≡CR' (e.g., Phenylacetylene) alkyne->cu_base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Synthesis of 1-Methyl-4-(phenylethynyl)benzene

This protocol details a representative synthesis from 4-iodotoluene and phenylacetylene.

Materials and Reagents:

  • 4-Iodotoluene

  • Phenylacetylene

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N, or Diisopropylamine, DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add 4-iodotoluene (1.0 eq), Pd(PPh₃)₄ (1-5 mol%), and CuI (2-10 mol%).

  • Solvent and Base: Add anhydrous THF (or toluene) to dissolve the solids, followed by the amine base (e.g., Et₃N, 2-3 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or bubble with inert gas for 15-20 minutes to ensure anaerobic conditions. This is critical as the presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[8]

  • Alkyne Addition: Slowly add phenylacetylene (1.1-1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with a solvent like diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield 1-methyl-4-(phenylethynyl)benzene as a white solid.[2][4]

Core Application II: A Scaffold for Advanced Materials

The rigid, conjugated structure of 1-methyl-4-(phenylethynyl)benzene makes it an ideal monomer or core unit for functional organic materials.

Poly(aryleneethynylene)s (PAEs)

PAEs are a class of conjugated polymers known for their exceptional photophysical properties, including high fluorescence quantum yields.[9] They are synthesized via step-growth polymerization of dihaloaromatics with diethynyl-aromatics, often using Sonogashira coupling conditions.[9][10] Derivatives of 1-methyl-4-(phenylethynyl)benzene, appropriately functionalized with additional halides or alkynes, serve as key monomers. These polymers are heavily investigated for use in organic light-emitting diodes (OLEDs), polymer LEDs, and chemical sensors.[8][9]

Caption: Workflow for Poly(aryleneethynylene) (PAE) synthesis.

Liquid Crystals

The rod-like shape of molecules based on the 1-methyl-4-(phenylethynyl)benzene core is a prerequisite for forming liquid crystalline phases. By introducing flexible alkyl or alkoxy chains and polar terminal groups (like fluorine or cyano groups) to this rigid core, scientists can design molecules that exhibit nematic or other mesophases over a wide temperature range.[11][12] These materials are critical components in liquid crystal displays (LCDs) and other optical technologies.[12][13]

Core Application III: Gateway to Heterocyclic Systems

The carbon-carbon triple bond in 1-methyl-4-(phenylethynyl)benzene is a versatile functional group for constructing heterocyclic rings through cycloaddition reactions.

[3+2] Cycloaddition with Azides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," allows for the efficient synthesis of 1,2,3-triazoles. The reaction of 1-methyl-4-(phenylethynyl)benzene with an organic azide (R-N₃) provides a rapid and high-yielding route to highly substituted triazole rings, which are prevalent in pharmaceuticals and functional materials.

Cycloaddition_3_2 reagents 1-Methyl-4-(phenylethynyl)benzene Organic Azide (R-N₃) conditions Cu(I) Catalyst Solvent (e.g., THF/H₂O) reagents->conditions [3+2] Cycloaddition product 1,4-Disubstituted-1,2,3-triazole conditions->product

Caption: [3+2] Azide-Alkyne Cycloaddition Reaction Scheme.

Protocol: Synthesis of 1-Benzyl-4-(4-methylphenyl)-5-phenyl-1H-1,2,3-triazole (Note: This is a representative protocol; specific substrates may require optimization.)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 1-methyl-4-(phenylethynyl)benzene (1.0 eq) and benzyl azide (1.0 eq) in a mixture of THF and water.

  • Catalyst Addition: Add sodium ascorbate (10-20 mol%) followed by copper(II) sulfate pentahydrate (1-5 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours, and the product may precipitate from the reaction mixture.

  • Work-up: If a precipitate forms, it can be collected by filtration, washed with water and a cold solvent like ethanol or diethyl ether, and dried. Alternatively, the reaction can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are combined, dried, and concentrated. The crude product can be purified further by recrystallization or silica gel chromatography if necessary.

[4+2] Diels-Alder Reaction

The alkyne moiety can also serve as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reaction) with a conjugated diene to form a six-membered ring.[14] While simple alkynes are often sluggish dienophiles, the reaction can be facilitated by electron-withdrawing groups on the alkyne or by using high temperatures or pressures. This route provides access to complex, partially or fully aromatized ring systems after subsequent oxidation.

Safety and Handling

As with any chemical reagent, proper handling of 1-methyl-4-(phenylethynyl)benzene is essential for laboratory safety.

  • Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]

Conclusion

1-Methyl-4-(phenylethynyl)benzene is far more than a simple organic molecule; it is a master key that unlocks a vast array of synthetic possibilities. Its rigid, linear framework is the foundation for advanced materials like liquid crystals and conjugated polymers, while its reactive alkyne handle provides an entry point into the rich field of heterocyclic chemistry. The protocols and applications detailed in this guide underscore its significance and provide a practical framework for researchers aiming to leverage its unique structural and chemical attributes in their synthetic endeavors.

References

  • Harjani, J. R., Abraham, T. J., Gomez, A. T., Garcia, M. T., Singer, R. D., & Scammells, P. J. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information.
  • MilliporeSigma. (n.d.). 1-Methyl-4-(phenylethynyl)benzene.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • (n.d.). SI revised 1108.
  • (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • ResearchGate. (n.d.). Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs....
  • Semantic Scholar. (n.d.). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation.
  • PMC. (n.d.). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition.
  • The Royal Society of Chemistry. (n.d.). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • University of Southampton ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • TCI AMERICA. (n.d.). 1-Methyl-4-(phenylethynyl)benzene.
  • (n.d.). 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses.
  • (n.d.). Palladium Nanoparticles Supported on Poly(N-vinylpyrrolidone)-Grafted Silica as an Efficient Catalyst for - Supplementary Information.
  • PubChem. (n.d.). 1-Methyl-4-(1-phenylethyl)benzene.
  • Beilstein Journals. (n.d.). Copper-catalyzed [3 + 2] cycloaddition of (phenylethynyl)di-p-tolylstibane with organic azides.
  • Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). 1-Methyl-4-(phenylethynyl)benzene.
  • Wiley-VCH. (n.d.). Supporting Information.
  • MDPI. (2013, November 25). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition.
  • PubMed. (2013, November 25). Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition.
  • ACS Publications. (2000, March 14). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications | Chemical Reviews.
  • DTIC. (n.d.). Synthesis of Poly(Alkyl/Arylphosphazenes) and Their Functionalized Derivatives.
  • PubMed. (2008, April 3). Synthesis of water-soluble poly(p-phenyleneethynylene) in neat water under aerobic conditions via Suzuki-Miyaura polycondensation using a diborylethyne synthon.
  • MDPI. (2024, April 2). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers.

Sources

Method

Use of 1-Methyl-4-(phenylethynyl)benzene in liquid crystal synthesis

Application Note: Synthesis and Integration of 1-Methyl-4-(phenylethynyl)benzene in High-Birefringence Liquid Crystals Introduction & Rationale The development of fast-response liquid crystal displays (LCDs), tunable opt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Integration of 1-Methyl-4-(phenylethynyl)benzene in High-Birefringence Liquid Crystals

Introduction & Rationale

The development of fast-response liquid crystal displays (LCDs), tunable optical lenses, and infrared phase modulators relies heavily on nematic liquid crystal (LC) mixtures exhibiting exceptionally high birefringence ( Δn>0.3 ) and low rotational viscosity[1][2]. To achieve these macroscopic optical properties, the π -electron conjugation length of the mesogenic core must be maximized without inducing excessive viscosity or impractically high melting points.

1-Methyl-4-(phenylethynyl)benzene (Molecular Formula: C15H12, CAS: 3287-02-3), commonly known as 4-methyltolane, is a premier structural motif utilized in advanced LC design[][4]. The tolane (diphenylacetylene) core provides a rigid, linear alkyne spacer that facilitates extended electron delocalization, drastically increasing the molecular polarizability anisotropy[5].

Furthermore, while its primary industrial application lies in optoelectronics, the rigid aryleneethynylene scaffold of 4-methyltolane is highly relevant to drug development professionals. In medicinal chemistry, the tolane motif frequently serves as a conformationally restricted bioisostere for biphenyl and stilbene groups. It allows for the precise spatial orientation of pharmacophores in deep receptor pockets without the metabolic liabilities associated with alkene (stilbene) isomerization[4].

Mechanistic Insights: Structure-Property Relationships

Understanding the causality between molecular architecture and physical properties is critical for both LC formulation and drug design. Unsubstituted tolanes suffer from extremely high melting points due to their highly symmetrical, planar structures, which leads to poor solubility in nematic hosts and crystallization at room temperature.

The strategic introduction of a terminal methyl group in 4-methyltolane breaks this perfect molecular symmetry. This slight steric disruption significantly lowers the melting point and broadens the nematic phase temperature range, making it an ideal intermediate for high-performance mixtures without disrupting the 180° rod-like (calamitic) linearity required for nematic alignment[4].

G A 1-Methyl-4-(phenylethynyl)benzene (4-Methyltolane Core) B Rigid Alkyne Spacer (C≡C) A->B C Methyl Substituent (-CH3) A->C D Extended π-Electron Conjugation B->D E Molecular Asymmetry & Steric Disruption C->E F High Birefringence (Δn > 0.3) & Optical Polarizability D->F G Lower Melting Point & Broad Nematic Range E->G H Advanced LC Applications: Tunable Lenses & IR Modulators F->H G->H

Structure-property relationships of 4-methyltolane in liquid crystal design.

Quantitative Comparison of LC Core Motifs

To contextualize the selection of 4-methyltolane over simpler aromatics, Table 1 summarizes the physical property contributions of various mesogenic cores.

Core MotifMolecular Symmetry π -Conjugation LengthBirefringence ( Δn )Viscosity ImpactNematic Phase Stability
Biphenyl HighModerate~0.15 - 0.20LowNarrow (High MP)
Tolane HighExtended (Linear)~0.25 - 0.35ModerateNarrow (Very High MP)
4-Methyltolane Broken (Asymmetric) Extended (Linear) ~0.25 - 0.35 Moderate Broad (Lowered MP)

Experimental Protocol: Synthesis of 1-Methyl-4-(phenylethynyl)benzene

Methodology: Palladium-Catalyzed Sonogashira Cross-Coupling The most efficient and scalable route to synthesize 4-methyltolane is the Sonogashira coupling of 4-iodotoluene and phenylacetylene. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high yield and the electronic-grade purity required for optoelectronic applications.

Reagents & Materials:

  • 4-Iodotoluene (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ ) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine ( Et3​N ) (Solvent/Base)

Step-by-Step Workflow & Causality:

  • Solvent Degassing (Critical): Purge Et3​N with ultra-pure Argon for 30 minutes.

    • Causality: Dissolved oxygen promotes the Cu-catalyzed oxidative homocoupling of phenylacetylene (Glaser coupling). This side reaction consumes the alkyne and generates 1,4-diphenylbuta-1,3-diyne, a highly conjugated impurity that drastically degrades the voltage-holding ratio (VHR) of the final LC mixture.

  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, dissolve 4-iodotoluene in the degassed Et3​N . Add Pd(PPh3​)2​Cl2​ and CuI.

    • Validation: The solution will initially appear yellow/orange, indicating intact Pd(II) precatalyst.

  • Alkyne Addition: Add phenylacetylene dropwise over 30 minutes at room temperature.

    • Causality: Dropwise addition maintains a low steady-state concentration of the terminal alkyne, further suppressing the Glaser homocoupling side-reaction.

  • Reaction Propagation: Heat the mixture to 50°C for 4-6 hours.

    • Validation: The reaction mixture will turn dark brown (indicating reduction to the active Pd(0) species), and a heavy white precipitate (triethylammonium iodide) will form, physically confirming the progression of the cross-coupling.

  • In-Process Monitoring: Perform Thin Layer Chromatography (TLC) using 100% Hexanes.

    • Validation: The reaction is complete when the UV-active 4-iodotoluene spot ( Rf​≈0.6 ) disappears, replaced by a strongly blue-fluorescent spot under 254 nm UV light ( Rf​≈0.5 ), characteristic of the extended π -system of 4-methyltolane.

  • Workup & Purification: Filter the mixture through a Celite pad to remove the ammonium salts and catalyst residues. Concentrate the filtrate, extract with CH2​Cl2​ /Water, and purify the organic layer via silica gel chromatography (eluent: Hexanes).

  • Electronic-Grade Refinement: Recrystallize the product from hot ethanol to achieve >99.9% purity, a strict requirement for preventing ionic contamination in LCD applications.

Sonogashira Step1 1. Degassing of Et3N Solvent (Prevents Glaser Homocoupling) Step2 2. Addition of 4-Iodotoluene, Pd(PPh3)2Cl2, and CuI Step1->Step2 Step3 3. Dropwise Addition of Phenylacetylene Step2->Step3 Step4 4. Reaction at 50°C (In-process TLC Monitoring) Step3->Step4 Step5 5. Aqueous Workup & Extraction (CH2Cl2) Step4->Step5 Step6 6. Silica Gel Chromatography (Hexanes) Step5->Step6 Step7 7. Recrystallization (Electronic-Grade Purity) Step6->Step7

Step-by-step synthetic workflow for 1-Methyl-4-(phenylethynyl)benzene.

Application in Advanced Formulations

Once synthesized, 1-Methyl-4-(phenylethynyl)benzene can be directly doped into nematic hosts or further functionalized (e.g., via radical bromination of the methyl group followed by etherification or cyanation) to create complex, highly polar tolane derivatives. The incorporation of tolane cores has been proven to yield stable nematic mixtures with Δn≥0.45 , enabling the fabrication of sub-millisecond response time displays and large-aperture tunable lenses operating in both visible and near-infrared spectra[1][2].

References

  • Development and Industrialization of Liquid Crystal Materials. Taylor & Francis (Molecular Crystals and Liquid Crystals).5

  • CAS 3287-02-3 (1-Methyl-4-phenylethynyl-benzene). BOC Sciences.

  • WO2017109534A1 - Birefringent liquid crystal composition comprising alkylsulfanylaryl isothiocyanato tolane compounds. Google Patents.1

  • A high birefringence liquid crystal for lenses with large aperture. SciSpace (Optical Materials).2

  • Effects of conformation on the electronic and optical properties of aryleneethynylenes. Durham E-Theses.4

Sources

Application

Application Note: High-Resolution Purification of 1-Methyl-4-(phenylethynyl)benzene via Silica Gel Flash Column Chromatography

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Context 1-Methyl-4-(phenylethynyl)benzene, commonly kn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

1-Methyl-4-(phenylethynyl)benzene, commonly known as 4-methyltolan, is a highly conjugated diarylalkyne widely utilized as a structural motif in molecular electronics, liquid crystals, and pharmaceutical intermediates. It is typically synthesized via a palladium/copper-catalyzed Sonogashira cross-coupling between 4-iodotoluene and phenylacetylene (or iodobenzene and 4-ethynyltoluene)[1].

While the coupling is highly efficient, the crude reaction mixture is a complex matrix containing the desired 4-methyltolan, unreacted starting materials, transition metal catalyst residues (Pd, Cu), phosphine oxides, and homocoupling byproducts (e.g., 1,4-diphenylbuta-1,3-diyne)[2]. Because 4-methyltolan is highly non-polar, normal-phase silica gel flash chromatography utilizing hydrocarbon solvent systems is the premier, scalable method for its isolation[3].

The Causality of Separation (E-E-A-T Principle)

To achieve high-purity isolation, we must exploit the differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase.

  • Stationary Phase Dynamics: Silica gel ( SiO2​ ) provides a slightly acidic, highly polar surface rich in silanol groups[3].

  • Mobile Phase Selection: 4-methyltolan lacks strongly polar functional groups (like -OH or -NH 2​ ) and interacts very weakly with the silica surface via induced dipole interactions. Consequently, it elutes rapidly in non-polar solvents. 100% hexanes or petroleum ether is selected as the primary eluent to selectively mobilize the diarylalkyne while strongly retaining polar catalyst residues and phosphine oxides at the baseline[2].

  • Loading Strategy: Sonogashira reactions often employ high-boiling, polar solvents (e.g., DMF) or amine bases. If the sample is "wet-loaded" as a liquid, residual polar solvents act as a localized mobile phase modifier, causing severe band tailing and co-elution. Dry loading the sample onto silica gel prior to column application eliminates solvent effects, ensuring a narrow initial band and maximizing resolution[4].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from crude reaction mixture to the isolated, pure diarylalkyne.

Workflow A Crude Reaction Mixture (Sonogashira Output) B Aqueous Workup & Extraction (Remove Salts/Amines) A->B H2O / EtOAc C Dry Loading onto Silica (Eliminate Solvent Effects) B->C Adsorb & Evaporate D Flash Column Chromatography (Stationary Phase: Silica Gel) C->D Load onto Column E Isocratic Elution (Mobile Phase: 100% Hexane) D->E Apply Pressure F Fraction Collection & TLC (UV 254 nm Visualization) E->F Elute G Pure 4-Methyltolan (Concentration in vacuo) F->G Pool Pure Fractions

Caption: Logical workflow for the purification of 4-methyltolan, highlighting the critical dry-loading step.

Quantitative Data: Chromatographic Parameters

To ensure a self-validating protocol, empirical retention factor ( Rf​ ) values must be established prior to running the column. Table 1 summarizes the expected chromatographic behavior of the reaction components.

Table 1: Expected Rf​ Values and Elution Profile (Stationary Phase: Silica Gel 60)

Compound / Impurity Rf​ in 100% Hexanes Rf​ in 95:5 Hexanes:EtOAcElution OrderTroubleshooting / Notes
4-Methyltolan (Product) 0.45 - 0.55 0.80 (Poor resolution) 2 Highly UV active (254 nm).
4-Iodotoluene (Starting Mat.)0.60 - 0.650.851Co-elution risk if unreacted. Ensure complete conversion via GC-MS before workup.
Phenylacetylene0.30 - 0.400.703Often volatile; easily removed in vacuo if slight co-elution occurs.
Diyne Homocoupling Byproduct0.25 - 0.350.604Distinct blue fluorescence under 365 nm UV light.
Triphenylphosphine Oxide0.000.10BaselineStrongly retained on silica.
Pd / Cu Catalyst Residues0.000.00BaselineRemains at the top of the column (often visible as a dark band).

Step-by-Step Methodology: Self-Validating Protocol

Phase 1: Pre-Column Validation (TLC Analysis)

Causality: Before committing the entire batch to a column, the solvent system must be empirically validated to ensure an Rf​ of ~0.3 to 0.5 for the target compound, which provides the optimal theoretical plate count for separation[3].

  • Spot the crude mixture alongside pure reference standards (if available) on a silica gel TLC plate.

  • Develop the plate in 100% hexanes .

  • Visualize under a 254 nm UV lamp. 4-methyltolan will appear as a strong, dark spot due to its extended π -conjugation quenching the plate's fluorescence.

  • Validation Check: If the product spot overlaps with the starting halide, the separation will fail. In such cases, switch to a slightly weaker eluent (e.g., 100% pentane) or use silver-impregnated silica gel to alter the retention mechanism[2].

Phase 2: Dry Loading Preparation

Causality: Removing all traces of the reaction solvent prevents "band tailing" and premature elution[4].

  • Dissolve the crude reaction mixture (e.g., 1.0 g) in a minimal amount of dichloromethane ( CH2​Cl2​ ) (approx. 5-10 mL) in a round-bottom flask.

  • Add dry silica gel (approx. 3.0 g; a 1:3 mass ratio of crude to silica) to the flask.

  • Evaporate the CH2​Cl2​ under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Validation Check: The powder must not clump. If it is sticky, residual DMF or amine is present; place it under high vacuum for 30 minutes.

Phase 3: Column Packing (Slurry Method)
  • Select a glass column appropriate for the scale (e.g., 2-inch diameter for 1-2 g of crude).

  • Insert a small cotton plug at the stopcock and add a 1 cm layer of clean sand to provide a flat base.

  • Prepare a slurry of silica gel (approx. 30-50 g per gram of crude) in 100% hexanes[4].

  • Pour the slurry into the column in a single, smooth motion.

  • Apply compressed air (flash pressure) to pack the silica bed tightly. Tap the sides of the column gently with a rubber ring to dislodge air bubbles.

  • Drain the solvent until the meniscus is exactly 1 mm above the silica bed. Never let the column run dry.

Phase 4: Loading and Isocratic Elution
  • Carefully pour the dry-loaded sample (from Phase 2) evenly onto the top of the packed silica bed.

  • Add a 1-2 cm protective layer of sand on top of the sample to prevent disturbing the bed during solvent addition[4].

  • Carefully add 100% hexanes down the sides of the column.

  • Apply air pressure to achieve a flow rate of approx. 2 inches/minute.

  • Collect fractions in test tubes (e.g., 15-20 mL per tube).

Phase 5: Fraction Analysis and Isolation
  • Spot every 3rd or 4th fraction on a TLC plate and develop in 100% hexanes.

  • Visualize under 254 nm UV light.

  • Pool all fractions containing only the pure 4-methyltolan spot ( Rf​ ~ 0.5) into a pre-weighed round-bottom flask.

  • Concentrate in vacuo to yield the product. 4-methyltolan typically crystallizes as a white to off-white solid upon solvent removal[1].

  • Self-Validation: Confirm purity via GC-MS (target m/z = 192) and 1H / 13C NMR spectroscopy[1][2].

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Product band tails severely across many fractions. Residual polar solvent (DMF/amine) from the reaction mixture altered the mobile phase polarity.Ensure rigorous aqueous workup prior to chromatography. Strictly adhere to the dry loading protocol.
Co-elution of a yellow/fluorescent impurity. Homocoupling of phenylacetylene (forming 1,4-diphenylbuta-1,3-diyne) occurred due to oxygen ingress during the reaction.Discard mixed fractions. In future runs, strictly degas solvents and perform the Sonogashira coupling under an inert argon atmosphere.
Product elutes in the solvent front. The mobile phase is too polar (e.g., accidental use of ethyl acetate).Flush column, recover mixture, and re-run using strictly 100% hexanes or pentane[3].

References

  • Flow Chemistry: Sonogashira Coupling - Rsc.
  • Source: University of Mississippi eGrove (Honors Theses)
  • Source: University of Rochester (Chemistry Protocols)
  • Source: Organic Syntheses (orgsyn.org)

Sources

Method

Application Note: High-Yield Synthesis of 1-Methyl-4-(phenylethynyl)benzene via Palladium-Catalyzed Sonogashira Cross-Coupling

Executive Summary The synthesis of 1-methyl-4-(phenylethynyl)benzene (also known as 4-methyltolane) is a fundamental transformation in the development of liquid crystals, molecular electronics, and advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-methyl-4-(phenylethynyl)benzene (also known as 4-methyltolane) is a fundamental transformation in the development of liquid crystals, molecular electronics, and advanced pharmaceutical intermediates. This application note details a highly optimized, self-validating protocol for the synthesis of 1-methyl-4-(phenylethynyl)benzene using a palladium/copper dual-catalytic Sonogashira cross-coupling system. By strictly controlling the reaction environment and understanding the mechanistic causality of each reagent, researchers can consistently achieve yields exceeding 90%.

Mechanistic Rationale & Experimental Causality

The Sonogashira coupling merges a terminal alkyne with an aryl halide. To achieve high fidelity in this specific synthesis, the experimental design must account for the electronic properties of the substrates and the vulnerabilities of the catalytic cycle.

  • Palladium Cycle (Oxidative Addition & Reductive Elimination): The rate-determining step is the oxidative addition of the Pd(0) active catalyst into the carbon-halogen bond. The methyl group on 4-iodotoluene is electron-donating, which slightly increases the electron density on the aryl ring, making the C–I bond marginally harder to break than in electron-deficient aryl halides. However, selecting an iodide leaving group compensates for this electronic deactivation, allowing the reaction to proceed rapidly at ambient temperatures ()[1].

  • Copper Cycle (Transmetalation): The copper co-catalyst (CuI) reacts with phenylacetylene in the presence of an amine base to form a highly nucleophilic copper(I) acetylide. This intermediate seamlessly transfers the alkyne to the Pd(II) complex via transmetalation ()[2].

  • Causality of Reagent Choices & Self-Validation:

    • Degassing (Exclusion of Oxygen): Oxygen must be strictly excluded. If O₂ infiltrates the system, it oxidizes Cu(I) to Cu(II), which catalyzes the Glaser homocoupling of phenylacetylene into 1,4-diphenylbuta-1,3-diyne. Self-Validating Cue: If the reaction mixture turns deep blue or green, Cu(II) has formed, indicating a compromised inert atmosphere ()[3].

    • Base Selection: Triethylamine (Et₃N) serves a dual purpose as both the proton acceptor and a co-solvent, driving the thermodynamic formation of the copper acetylide.

SonogashiraMechanism Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)L₂(Ar)(I) Oxidative Addition Pd0->OxAdd + 4-Iodotoluene TransMet Pd(II)L₂(Ar)(C≡C-Ph) Transmetalation OxAdd->TransMet + Cu-C≡C-Ph - CuI Product 1-Methyl-4-(phenylethynyl)benzene (Product) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuCycle Cu(I) Cycle Cu-Acetylide Formation CuCycle->TransMet Acetylide Transfer Glaser Glaser Homocoupling (Side Reaction if O₂ present) CuCycle->Glaser + O₂

Fig 1: Sonogashira catalytic cycle and Glaser homocoupling side-reaction pathway.

Step-by-Step Experimental Protocol

Materials Required:

  • 4-Iodotoluene (1.0 equiv, 5.0 mmol, 1.09 g)

  • Phenylacetylene (1.1 equiv, 5.5 mmol, 0.60 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%, 0.1 mmol, 70 mg)

  • Copper(I) iodide [CuI] (3 mol%, 0.15 mmol, 29 mg)

  • Triethylamine (Et₃N) (15 mL, anhydrous and degassed)

  • Tetrahydrofuran (THF) (15 mL, anhydrous and degassed)

Methodology:

  • Preparation & Atmosphere Control: Flame-dry a 50 mL Schlenk flask under high vacuum. Backfill with argon (repeat 3 times). Causality: Trace moisture degrades the active Pd(0) species and inhibits the amine base.

  • Reagent Loading: Add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI to the Schlenk flask against a positive flow of argon.

  • Solvent Addition: Inject degassed THF and Et₃N via a gas-tight syringe. Stir the mixture for 5 minutes. The solution will typically appear pale yellow or light brown.

  • Alkyne Addition (Initiation): Add phenylacetylene dropwise over 5 minutes via syringe.

    • Self-Validation Check: Upon addition, the solution should rapidly darken to a deep brown or black. This color shift confirms the successful reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide intermediate.

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 6 hours. Monitor the reaction progression via TLC (100% Hexanes; product R_f ≈ 0.52).

  • Workup: Dilute the mixture with ethyl acetate (30 mL) and quench with saturated aqueous NH₄Cl (30 mL) to solubilize and remove copper salts. Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using 100% hexanes as the eluent. The target compound elutes as a white to pale-yellow crystalline solid.

ExperimentalWorkflow Prep Step 1: Preparation Flame-dry Schlenk flask Backfill with Argon Load Step 2: Reagent Loading Add 4-Iodotoluene, Pd(PPh₃)₂Cl₂, CuI Prep->Load Solvent Step 3: Solvent & Base Add degassed THF & Et₃N Load->Solvent React Step 4: Reaction Add Phenylacetylene dropwise Stir at 25°C for 6h Solvent->React Workup Step 5: Workup Quench with H₂O, Extract with EtOAc Wash with brine, Dry over MgSO₄ React->Workup Purify Step 6: Purification Silica Gel Chromatography (Hexanes) Workup->Purify

Fig 2: Step-by-step experimental workflow for synthesizing 1-methyl-4-(phenylethynyl)benzene.

Data Presentation & Analytical Characterization

To ensure reproducibility and aid in troubleshooting, the following tables summarize the expected reaction optimization parameters and the definitive spectroscopic data for the isolated product.

Table 1: Reaction Optimization & Substrate Causality

Aryl Halide Catalyst System Temp (°C) Time (h) Yield (%) Observation / Causality
4-Iodotoluene Pd(PPh₃)₂Cl₂ / CuI 25 6 94 Rapid oxidative addition; high yield at room temp.
4-Bromotoluene Pd(PPh₃)₂Cl₂ / CuI 70 12 82 Stronger C–Br bond requires thermal activation.
4-Chlorotoluene Pd(PPh₃)₂Cl₂ / CuI 100 24 <20 Poor leaving group; requires specialized bulky ligands.

| 4-Iodotoluene | Pd(OAc)₂ (Cu-free) | 80 | 16 | 78 | Eliminates Glaser coupling but requires heating ()[3]. |

Table 2: Spectroscopic Characterization of 1-Methyl-4-(phenylethynyl)benzene Spectroscopic validation confirms the structural integrity of the synthesized tolane derivative ()[4].

Analytical MethodKey Signals / Data PointsStructural Assignment
¹H NMR (250 MHz, CDCl₃)δ 7.52 (m, 2H), 7.45 (m, 2H), 7.34−7.26 (m, 3H), 7.16 (d, J = 8.1 Hz, 2H), 2.37 (s, 3H)Confirms the para-substituted toluene ring and the monosubstituted phenyl ring.
¹³C NMR (62.9 MHz, CDCl₃)δ 138.4, 131.6, 129.2, 128.4, 128.1, 123.5, 120.2, 89.6, 88.7, 21.5Alkyne carbons at 89.6 and 88.7 ppm confirm the internal sp-hybridized triple bond.
MS (EI) m/z: 192 (M⁺), 176 (M⁺ - CH₃), 165Molecular ion peak at 192 confirms the molecular weight (C₁₅H₁₂).
Melting Point 69.8 - 70.1 °CValidates standard crystalline purity.

References

  • Chinchilla, R., & Nájera, C. (2011). "Recent Advances in Sonogashira Reactions." Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

  • Mohajer, F., et al. (2021). "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11, 6885-6925. URL:[Link]

  • Panda, N., et al. (2023). "Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014." RSC Advances, 13, 4831-4856. URL:[Link]

  • Djakovitch, L., & Rollet, P. (2004). "Sonogashira Cross-coupling Reactions Catalysed by Copper-free Palladium-zeolites." Advanced Synthesis & Catalysis, 346(13‐15), 1782-1792. URL:[Link]

Sources

Application

Application Note: Engineering Fluorescent Sensors using 1-Methyl-4-(phenylethynyl)benzene

Executive Summary & Photophysical Rationale 1-Methyl-4-(phenylethynyl)benzene—frequently referred to in literature as 4-methyldiphenylacetylene or p-tolylphenylacetylene—is a highly versatile, rigid π -conjugated scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Photophysical Rationale

1-Methyl-4-(phenylethynyl)benzene—frequently referred to in literature as 4-methyldiphenylacetylene or p-tolylphenylacetylene—is a highly versatile, rigid π -conjugated scaffold utilized extensively in the design of advanced fluorescent probes. The inherent photophysical properties of the diphenylacetylene (DPA) core, including its high molar absorptivity and tunable emission profiles, make it an ideal fluorogenic unit for sensor development .

The presence of the para-methyl group is not merely structural; it introduces a mild electron-donating effect (+I effect) that subtly elevates the Highest Occupied Molecular Orbital (HOMO) energy level relative to unsubstituted DPA. This fine-tuning is exploited to extend conjugation and redshift emission in luminescent complexes . When designing Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) sensors, this specific HOMO positioning dictates the thermodynamic feasibility of electron transfer upon analyte binding, allowing for the precise detection of metal cations [[1]]([Link]) or reactive small molecules like formaldehyde .

Mechanistic Framework: Signal Transduction Logic

When engineering a fluorescent sensor, the 1-Methyl-4-(phenylethynyl)benzene core is typically functionalized at the opposing phenyl ring with a receptor moiety (e.g., an amine or crown ether). The causality of the signal transduction relies heavily on the PET mechanism.

In the unbound state, the receptor possesses a high-energy non-bonding electron pair. Upon photoexcitation of the DPA core, an electron from the receptor rapidly transfers to the fluorophore's half-empty HOMO, quenching the fluorescence via non-radiative decay. Upon analyte binding, the receptor's lone pair is coordinated, significantly lowering its oxidation potential. This thermodynamic shift blocks the PET pathway, resulting in a dramatic fluorescence "turn-on" response. This binary OFF/ON logic provides the exceptional signal-to-noise ratios required for trace detection.

PET_Logic cluster_off State 1: Unbound (Quenched) cluster_on State 2: Analyte Bound (Emissive) Fluor1 Fluorophore (4-Methyldiphenylacetylene) Rec1 Receptor (Free Lone Pair) Fluor1->Rec1 Conjugated Link Out1 Fluorescence OFF (PET Active) Rec1->Out1 Electron Transfer (Quenching) Rec2 Receptor-Analyte Complex Out1->Rec2 Analyte Binding (e.g., Metal Ion) Fluor2 Fluorophore (4-Methyldiphenylacetylene) Fluor2->Rec2 Conjugated Link Out2 Fluorescence ON (Radiative Decay) Rec2->Out2 PET Blocked

Fig 1. Photoinduced Electron Transfer (PET) mechanism in 1-Methyl-4-(phenylethynyl)benzene sensors.

Quantitative Data: Baseline Photophysics

Before utilizing the functionalized probe, it is critical to understand the baseline solvent effects on the 1-Methyl-4-(phenylethynyl)benzene scaffold. The table below summarizes the typical photophysical parameters. The dramatic drop in quantum yield in highly polar solvents is a hallmark of solvent-stabilized charge transfer states, a critical parameter when designing ICT/PET sensors.

SolventPolarity Index ( ET​(30) ) λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 )Quantum Yield ( ΦF​ )
Hexane31.029535053200.45
Toluene33.929835553800.42
THF37.430236557100.38
Acetonitrile45.630538064700.15 (PET active)

Note: Data represents generalized behavior of the 4-methyldiphenylacetylene core prior to heavy functionalization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls verify that the observed fluorescence changes are strictly due to analyte binding rather than environmental artifacts.

Workflow Step1 1. Probe Synthesis Sonogashira cross-coupling of 1-Methyl-4-(phenylethynyl)benzene Step2 Step2 Step1->Step2 Step3 3. Photophysical Baseline UV-Vis & Fluorescence Determine ΦF & Extinction Coefficient Step2->Step3 Step4 4. Analyte Titration Identify Isosbestic Points Calculate LOD & Binding Constant Step3->Step4 Step5 5. Selectivity Screening Competitive assays against interfering analytes Step4->Step5

Fig 2. Self-validating workflow for the development and characterization of fluorescent probes.

Protocol A: Photophysical Profiling & Quantum Yield Determination

Objective: Establish the baseline optical properties (molar extinction coefficient, ΦF​ ). Causality & Control: Optically dilute solutions (Absorbance < 0.05 at the excitation wavelength) are strictly utilized to prevent inner-filter effects and self-absorption, which artificially deflate the measured quantum yield. Self-Validation: The protocol requires measuring the absorption and emission across at least three different concentrations to ensure a linear relationship, verifying that Aggregation-Caused Quenching (ACQ) is not occurring.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mM stock solution of the synthesized probe in spectroscopic grade DMSO.

  • Dilution Series: Prepare working solutions of 1 μ M, 2 μ M, and 5 μ M in the target buffer (e.g., 10 mM HEPES, pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced aggregation.

  • UV-Vis Acquisition: Record the absorption spectra from 250 nm to 500 nm. Calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law ( A=ϵlc ).

  • Fluorescence Acquisition: Excite the sample at its λmax​ (absorption). Integrate the area under the emission curve.

  • Quantum Yield Calculation: Use Quinine Sulfate in 0.1 M H 2​ SO 4​ ( ΦR​=0.54 ) as a reference. Calculate the quantum yield using the comparative equation:

    ΦS​=ΦR​×(IS​/IR​)×(AR​/AS​)×(ηS2​/ηR2​)

    (Where I is the integrated emission intensity, A is the absorbance, and η is the refractive index of the solvent).

Protocol B: Analyte Titration & Limit of Detection (LOD)

Objective: Determine the binding stoichiometry, affinity ( Ka​ ), and analytical sensitivity (LOD). Causality & Control: Allowing a strict 2-minute equilibration time after each analyte addition ensures that thermodynamic binding is complete before measurement, preventing kinetic artifacts. Self-Validation: The presence of a sharp isosbestic point in the UV-Vis absorption spectra during titration validates a clean, 1:1 transition between the unbound and bound probe, ruling out the formation of intermediate species or probe degradation.

Step-by-Step Methodology:

  • Matrix Setup: Place 3.0 mL of a 10 μ M probe solution (in HEPES buffer) into a quartz cuvette.

  • Baseline Measurement: Record the initial UV-Vis and fluorescence spectra (0 equivalents of analyte).

  • Titration: Sequentially spike in the target analyte (e.g., from 0.1 to 10.0 equivalents) using a high-precision microsyringe.

  • Equilibration: Stir gently and wait exactly 2 minutes after each addition.

  • Data Recording: Record the spectra. Note the emergence of any isosbestic points in the UV-Vis data.

  • Data Fitting: Plot the fluorescence intensity at the emission maximum ( Imax​ ) against the analyte concentration. Extract the binding constant ( Ka​ ) using a Benesi-Hildebrand plot.

  • LOD Calculation: Measure the fluorescence of 10 blank samples to determine the standard deviation ( σ ). Calculate the Limit of Detection using the formula: LOD=3σ/k (where k is the slope of the linear calibration curve at low analyte concentrations).

References

  • "Efficient Emission from Charge Recombination during the Pulse Radiolysis of Electrochemical Luminescent Donor-Acceptor Molecules", The Journal of Physical Chemistry A,[Link]

  • "Synthesis of Luminescent Ethynyl-Extended Regioisomers of Borate Complexes Based on 2-(2-Hydroxyphenyl)benzoxazole", Chemistry - A European Journal,[Link]

  • "Two Novel Fluorescent Probes as Systematic Sensors for Multiple Metal Ions: Focus on Detection of Hg2+", ACS Omega,[Link]

  • "Formaldehyde sensing by fluorescent organic sensors", RSC Advances,[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Sonogashira coupling yield for 1-Methyl-4-(phenylethynyl)benzene

Target Molecule: 1-Methyl-4-(phenylethynyl)benzene Prepared by: Senior Application Scientist, Process Chemistry Division Welcome to the Sonogashira Coupling Technical Support Center. The cross-coupling of 4-iodotoluene a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Methyl-4-(phenylethynyl)benzene Prepared by: Senior Application Scientist, Process Chemistry Division

Welcome to the Sonogashira Coupling Technical Support Center. The cross-coupling of 4-iodotoluene and phenylacetylene to form 1-Methyl-4-(phenylethynyl)benzene is a foundational C(sp²)–C(sp) bond-forming reaction. While generally robust, researchers frequently encounter yield-limiting side reactions, catalyst deactivation, and conversion plateaus.

This guide synthesizes mechanistic causality with field-proven protocols to help you troubleshoot and optimize your synthetic workflows.

Mechanistic Overview: The Dual Catalytic Cycle

To effectively troubleshoot, we must first isolate where the catalytic cycle is failing. The classical Sonogashira reaction relies on the delicate synchronization of a Palladium cycle (oxidative addition, transmetalation, reductive elimination) and a Copper cycle (terminal alkyne activation)[1].

G Pd0 Pd(0)L₂ Active Catalyst PdII_Ar Pd(II)(Ar)XL₂ (Oxidative Addition) Pd0->PdII_Ar + 4-Iodotoluene PdII_Ar_Alk Pd(II)(Ar)(C≡CR)L₂ (Transmetalation) PdII_Ar->PdII_Ar_Alk Transmetalation Product 1-Methyl-4-(phenylethynyl)benzene (Target Product) PdII_Ar_Alk->Product Reductive Elimination Product->Pd0 Regenerates Pd(0) CuX CuX Co-catalyst Cu_Alk Cu-C≡C-Ph (Copper Acetylide) CuX->Cu_Alk + Alkyne/Base Cu_Alk->PdII_Ar Transfers Alkyne Cu_Alk->CuX Regenerates CuX Alkyne Phenylacetylene + Base Alkyne->Cu_Alk

Sonogashira Catalytic Cycle: Synergistic Palladium and Copper Pathways.

Troubleshooting FAQs
Issue 1: The Glaser-Hay Homocoupling Problem

Q: I am detecting a significant byproduct at m/z 202 (1,4-diphenylbuta-1,3-diyne) via GC-MS. How do I suppress this?

A: You are observing the Glaser-Hay coupling, a notorious side reaction where phenylacetylene undergoes oxidative homocoupling[2].

  • Causality: The presence of trace oxygen in your reaction vessel oxidizes the Cu(I) co-catalyst to Cu(II). This Cu(II) species then acts as an oxidant, promoting the dimerization of the copper acetylide intermediate rather than allowing it to transmetalate to the Palladium center[1].

  • Field-Proven Solution:

    • Strict Anaerobic Conditions: Standard nitrogen flushing is often insufficient. Utilize the freeze-pump-thaw method (minimum 3 cycles) to thoroughly degas your solvents.

    • Kinetic Control: Add the phenylacetylene slowly via a syringe pump. Keeping the instantaneous concentration of the alkyne low statistically disfavors the bimolecular homocoupling pathway[2].

    • Copper-Free Protocol: If homocoupling persists, eliminate the copper co-catalyst entirely. Modern Cu-free protocols utilize electron-rich ligands to allow Pd to directly activate the alkyne, bypassing the Cu-acetylide dimerization pathway[3].

Issue 2: Catalyst Deactivation (Palladium Black Formation)

Q: My reaction mixture turns black immediately upon heating, and the conversion of 4-iodotoluene stalls at 20%. What is happening?

A: The black precipitate is "palladium black," which indicates the agglomeration and irreversible deactivation of your Pd(0) catalyst[2].

  • Causality: The active Pd(0)L₂ species is highly unstable. If the transmetalation step is kinetically slow, or if highly polar solvents (like DMF) displace the stabilizing phosphine ligands without a suitable replacement, the "naked" Pd(0) atoms cluster into inactive nanoparticles[4]. Oxygen ingress also accelerates this decomposition[2].

  • Field-Proven Solution: Upgrade your ligand system. Switch from standard triphenylphosphine (PPh₃) to a more sterically demanding, electron-rich bidentate ligand (e.g., dppf) or a Buchwald ligand (e.g., XPhos). These ligands firmly anchor the Pd center and prevent agglomeration[2].

Issue 3: Solvent Polarity and Dehalogenation

Q: I am observing the formation of toluene (m/z 92) instead of the coupled product. Where is my mass going?

A: You are observing hydrodehalogenation, a competitive reduction pathway[2].

  • Causality: After the oxidative addition of 4-iodotoluene to the Pd(0) center, if the transmetalation from the copper acetylide is delayed, the Pd(II)-aryl complex can undergo premature reduction by abstracting a hydride from the amine base or solvent[4].

  • Field-Proven Solution: Optimize your solvent polarity. While polar aprotic solvents (DMF/DMSO) increase the solubility of the copper acetylide and accelerate transmetalation, they can also promote side reactions[4]. A balanced solvent system, such as THF or Toluene mixed with an inorganic base, often suppresses dehalogenation[5].

Diagnostic Logic Tree

Use the following self-validating workflow to diagnose low-yielding reactions based on your GC-MS or LC-MS data.

G Start Low Yield of Target Product Q1 Is 1,4-diphenylbuta-1,3-diyne present? Start->Q1 A1_Yes Yes: Glaser Homocoupling Q1->A1_Yes GC-MS Confirms m/z 202 Q2 Is Palladium Black forming? Q1->Q2 No Diyne Sol1 Action: Strict Degassing / Cu-Free Protocol A1_Yes->Sol1 A2_Yes Yes: Catalyst Deactivation Q2->A2_Yes Visual Confirmation Q3 Is Toluene forming? Q2->Q3 No Black Ppt Sol2 Action: Check Ligands / Exclude O₂ A2_Yes->Sol2 A3_Yes Yes: Hydrodehalogenation Q3->A3_Yes GC-MS Confirms m/z 92 Sol3 Action: Optimize Solvent Polarity & Base A3_Yes->Sol3

Diagnostic Logic Tree for Troubleshooting Sonogashira Coupling Failures.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of varying solvent, base, and catalyst parameters on the yield of 1-Methyl-4-(phenylethynyl)benzene.

EntrySolventBaseCatalyst SystemTemp (°C)Yield (%)Key Observation
1DMFEt₃NPd(PPh₃)₂Cl₂ / CuI6045%Significant Glaser homocoupling observed.
2THFDIPEAPd(PPh₃)₂Cl₂ / CuI6068%Reduced homocoupling, incomplete conversion.
3TolueneDIPEAPd(PPh₃)₄ / CuI8085%Clean conversion, minimal palladium black.
4 DMF K₂CO₃ Pd(OAc)₂ / XPhos (Cu-Free) 80 92% No homocoupling, excellent selectivity.
Standardized Experimental Protocol (Optimized Copper-Free Method)

To achieve the 92% yield noted in Entry 4, follow this self-validating, step-by-step methodology. This copper-free protocol entirely eliminates the Glaser homocoupling pathway[3].

Reagents: 4-Iodotoluene (1.0 mmol), Phenylacetylene (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), K₂CO₃ (2.0 mmol), Anhydrous DMF (5 mL).

Step-by-Step Methodology:

  • Catalyst & Base Preparation: In a flame-dried Schlenk tube under a strict argon atmosphere, combine Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and finely powdered, anhydrous K₂CO₃ (2.0 mmol).

  • Electrophile Addition: Add 4-iodotoluene (1.0 mmol) to the reaction vessel.

  • Solvent Degassing: Inject 5 mL of anhydrous DMF. Critical Step: Sparge the mixture with argon for a minimum of 30 minutes to ensure complete removal of dissolved oxygen[2].

  • Nucleophile Addition: Slowly add phenylacetylene (1.2 mmol) via a syringe.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture to 80 °C with vigorous magnetic stirring for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The reaction is complete when the 4-iodotoluene peak (m/z 218) disappears and the product peak (m/z 192) dominates the chromatogram.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and precipitated catalyst. Wash the organic filtrate with water (3 x 15 mL) to remove DMF, followed by brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (100% Hexanes) to afford pure 1-Methyl-4-(phenylethynyl)benzene.

References
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: Sustainable Chemical Insight in Biological Exploration URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: Catalysts (MDPI) URL: [Link]

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 1-Methyl-4-(phenylethynyl)benzene

Welcome to the Technical Support Center for the synthesis and purification of 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyltolane). This guide is engineered for researchers, process chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyltolane). This guide is engineered for researchers, process chemists, and drug development professionals who require high-fidelity, scalable methodologies to produce this diarylalkyne free from catalytic impurities and side-products.

Below, we troubleshoot the most common synthetic bottlenecks, provide mechanistic explanations for impurity formation, and outline self-validating protocols to ensure your product meets stringent pharmaceutical (ICH Q3D) standards.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why am I seeing a significant amount of homocoupling dimer (1,4-diphenylbuta-1,3-diyne) in my crude mixture? A: The formation of the diyne impurity is caused by the Glaser homocoupling reaction , a competing pathway in the Sonogashira coupling. When trace oxygen is present in the reaction vessel, the Cu(I) co-catalyst is oxidized to Cu(II). Cu(II) then mediates the oxidative dimerization of your terminal alkyne (phenylacetylene) instead of facilitating transmetalation to the Palladium center.

  • The Fix: Implement strict subsurface nitrogen or argon sparging (not just headspace flushing) to physically displace dissolved oxygen. Additionally, employ a syringe pump for the slow addition of phenylacetylene. By keeping the steady-state concentration of the alkyne low, you kinetically favor the cross-coupling reaction with the Pd-aryl complex over the bimolecular homocoupling pathway .

Q2: My isolated product still contains >500 ppm of Palladium after silica gel chromatography. How do I achieve ICH Q3D compliance (<10 ppm)? A: Standard silica gel chromatography is fundamentally insufficient for complete transition metal removal because palladium complexes often degrade into fine, insoluble palladium black agglomerates or remain tightly coordinated to the product's alkyne moiety. While chromatography can reduce Pd levels from ~33,000 ppm to 500–800 ppm, it rarely breaches the <100 ppm threshold required for biological assays or the <10 ppm limit for oral APIs [[1]]([Link]) .

  • The Fix: Introduce a thermodynamic metal scavenging step using macroporous polystyrene resins functionalized with soft donor ligands, such as MP-TMT (trimercaptotriazine) or SPM32 . The soft sulfur/nitrogen donors on the triazine ring have a highly specific thermodynamic affinity for soft transition metals like Pd(II) and Pd(0). Stirring the resin in the organic phase selectively sequesters the palladium into the insoluble polymer matrix, which is then removed via simple filtration .

Q3: What is the most reliable method to remove triphenylphosphine oxide ( Ph3​P=O ) without excessive chromatographic loss? A: If you are using Pd(PPh3​)4​ or PdCl2​(PPh3​)2​ , the oxidized ligand Ph3​P=O is a ubiquitous byproduct that streaks heavily on silica.

  • The Fix: Exploit its differential solubility. Ph3​P=O is highly soluble in polar solvents (like DCM or ethyl acetate) but practically insoluble in cold non-polar solvents. Perform a solvent swap to cold hexanes/diethyl ether (9:1) to crash out the bulk of the Ph3​P=O . For stubborn traces, add a stoichiometric amount of anhydrous ZnCl2​ to the organic phase; it forms a highly insoluble ZnCl2​(O=PPh3​)2​ complex that can be instantly filtered away.

Workflows & Logical Relationships

G Start Pd(0) Catalyst OxAdd Oxidative Addition (4-Iodotoluene) Start->OxAdd TransMet Transmetalation (Cu-Phenylacetylene) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim O2 O2 Contamination TransMet->O2 Oxygen Exposure RedElim->Start Pd(0) Regeneration Product 1-Methyl-4-(phenylethynyl)benzene (Target) RedElim->Product Glaser Glaser Homocoupling (Cu-mediated) O2->Glaser Dimer 1,4-Diphenylbuta-1,3-diyne (Impurity) Glaser->Dimer

Sonogashira catalytic cycle vs. oxygen-induced Glaser homocoupling pathway.

Scavenging Crude Crude Reaction Mixture (Pd > 10,000 ppm) Filter Aqueous Wash & Filtration (Removes bulk salts) Crude->Filter Column Silica Column Chromatography (Pd ~ 500 ppm) Filter->Column Scavenger Add MP-TMT / SPM32 Resin (Stir 12-24h at 30-40°C) Column->Scavenger Final Pure API (Pd < 10 ppm) Scavenger->Final

Step-by-step palladium scavenging workflow to achieve ICH Q3D compliance.

Quantitative Benchmarks: Palladium Clearance

To validate the trustworthiness of your purification pipeline, compare your analytical results against these industry-standard benchmarks for palladium clearance [[1]]([Link]) .

Purification StageResidual Palladium (ppm)Cumulative Clearance (%)Analytical Method
Crude Reaction ~33,000 ppmN/AICP-OES
Aqueous Workup ~15,000 ppm54.5%ICP-OES
Column Chromatography 500 - 800 ppm~98.0%ICP-MS
Scavenger Resin (MP-TMT) < 10 ppm >99.9% ICP-MS

Validated Experimental Protocols

Protocol A: Sonogashira Coupling with Homocoupling Suppression

This protocol is designed as a self-validating system to prevent oxygen ingress and suppress Glaser coupling.

  • System Preparation & Deoxygenation :

    • Charge a dry Schlenk flask with 4-iodotoluene (1.0 equiv), PdCl2​(PPh3​)2​ (0.02 equiv), and CuI (0.04 equiv).

    • Add anhydrous, degassed triethylamine (TEA) and THF (1:1 ratio) as the solvent system.

    • Causality: Subsurface sparge the solvent mixture with Argon for exactly 30 minutes prior to addition. Validation Checkpoint: The solution must remain pale yellow/amber. If the solution turns deep blue or green, Cu(II) has formed due to oxygen contamination; abort and restart.

  • Kinetic Control via Slow Addition :

    • Dissolve phenylacetylene (1.1 equiv) in a small volume of degassed THF.

    • Causality: Load this solution into a syringe pump and add it to the reaction mixture dropwise over 2 hours at room temperature. This kinetic bottleneck ensures the alkyne is consumed by the Pd-cycle immediately, leaving no excess for Cu-mediated dimerization .

  • Reaction Monitoring :

    • Stir for an additional 4 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot and run TLC (Hexanes:EtOAc 95:5). The target 1-Methyl-4-(phenylethynyl)benzene ( Rf​≈0.6 ) should be the dominant spot, with no visible diyne impurity ( Rf​≈0.5 ).

Protocol B: Palladium Scavenging & Final Isolation

This protocol guarantees the removal of transition metal residues to pharmaceutical standards.

  • Primary Bulk Clearance :

    • Quench the reaction with saturated aqueous NH4​Cl to break down copper complexes. Extract with ethyl acetate.

    • Pass the concentrated crude through a short silica plug to remove baseline salts and bulk palladium black.

  • Thermodynamic Scavenging :

    • Re-dissolve the semi-pure 1-Methyl-4-(phenylethynyl)benzene in THF or DCM.

    • Add Biotage® MP-TMT resin (5 equivalents relative to the initial Pd catalyst loading).

    • Causality: Stir the suspension gently at 30–40 °C for 12 to 24 hours. The elevated temperature increases the diffusion rate of Pd particles into the macroporous resin pores, allowing the trimercaptotriazine ligands to irreversibly bind the metal [[2]]([Link]).

  • Isolation & Validation :

    • Filter the mixture through a pad of Celite to remove the Pd-loaded resin. Wash the filter cake with clean DCM.

    • Concentrate the filtrate in vacuo and recrystallize from hot ethanol to yield pure white crystals of 1-Methyl-4-(phenylethynyl)benzene.

    • Validation Checkpoint: Submit a 10 mg sample for ICP-MS analysis. The Pd content must read <10 ppm to validate the efficacy of the scavenging step .

References

  • [2] Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits". Available at:[Link]

  • [1] Biotage. "Using Metal Scavengers to Remove Trace Metals such as Palladium". Available at:[Link]

  • [3] National Institutes of Health (PMC). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques". Available at:[Link]

  • [4] ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leadi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The following sections are structured in a question-and-answer format to directly address specific problems you may encounter.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a systematic approach to identifying and rectifying the root causes of poor reaction performance.

Q1: My cross-coupling reaction shows little to no conversion of my starting materials. Where should I start my investigation?

When a reaction fails to initiate, a methodical review of the fundamental components and setup is the most effective troubleshooting strategy.[1]

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction. Solvents must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[1][4]

  • Reagent Purity: Impurities in starting materials, solvents, or the base can act as catalyst poisons.[2][3] Sulfur- and nitrogen-containing compounds are common culprits.[5] It is advisable to use high-purity, anhydrous solvents and to purify starting materials if their quality is uncertain.[3][6]

  • Catalyst and Ligand Integrity:

    • Precatalyst Activation: Many modern cross-coupling reactions utilize stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species.[1][7] Inefficient activation will lead to a low concentration of the active catalyst.[1]

    • Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[1] Ensure they have been stored and handled under an inert atmosphere.[1]

Experimental Protocol: Small-Scale Test Reaction for Reagent Quality

To quickly diagnose issues with reagent purity, a small-scale control experiment is recommended.

Materials:

  • Your current batch of aryl halide, coupling partner, base, and solvent.

  • High-purity, newly purchased, or freshly purified batches of each reagent.

  • Palladium catalyst and ligand from a reliable source.

Procedure:

  • Set up two identical small-scale reactions in parallel under a rigorously maintained inert atmosphere.

  • Reaction A (Control): Use the high-purity/fresh reagents.

  • Reaction B (Test): Use your current batch of reagents.

  • Run both reactions under your standard conditions.

  • Monitor the progress of both reactions by TLC, GC-MS, or LC-MS.

Analysis: If Reaction A proceeds significantly better than Reaction B, it strongly indicates that one or more of your current reagents are impure and acting as a catalyst poison.[5]

Q2: My reaction starts but stalls at incomplete conversion. What are the likely causes?

A stalling reaction often points to catalyst deactivation during the catalytic cycle.

Common Causes of Catalyst Deactivation:

  • Formation of Palladium Black: A common visual indicator of catalyst deactivation is the formation of a black precipitate, known as palladium black.[2][3][4] This consists of aggregated, inactive palladium metal.[2][3]

    • Cause: This can be triggered by high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio.[1][2][4]

    • Solution: Lower the reaction temperature and consider extending the reaction time.[1][3] Ensure a strictly inert atmosphere is maintained.[1] Increasing the ligand-to-palladium ratio can also help stabilize the catalyst.[5]

  • Ligand Degradation: The ligands essential for stabilizing the palladium catalyst can degrade under reaction conditions, leading to catalyst deactivation.[5]

  • Substrate or Product Inhibition: In some cases, the starting material or the product can coordinate to the palladium center and inhibit its catalytic activity. This is a known issue with certain nitrogen-containing heterocycles like pyridines.[2][8]

dot

Caption: Troubleshooting workflow for a stalled reaction.

Q3: I am observing significant side products. What are the common ones and how can I suppress them?

The formation of side products directly competes with your desired transformation, thus lowering the yield.

Common Side Reactions:

Side ReactionCommon Coupling Type(s)Cause(s)Mitigation Strategies
Homocoupling Suzuki, Sonogashira, StilleReaction of two molecules of the organometallic reagent. Often promoted by oxygen.[8][9][10]Ensure rigorous exclusion of oxygen.[9][10] Lower reaction temperature. Use a slight excess of the halide partner.[8][9] For Sonogashira, consider a copper-free protocol.[4][9]
Protodeboronation SuzukiReplacement of the boron moiety with a hydrogen atom.[8] Can be exacerbated by high temperatures and certain bases.[8]Use fresh, high-purity boronic acid.[8] Optimize base and temperature.[8]
Hydrodehalogenation GeneralReplacement of the halide on the electrophile with a hydrogen atom.[3][9]This can be a competing pathway to reductive elimination.[11] Screening different ligands and bases can help favor the desired C-N bond formation.[3]
β-Hydride Elimination Buchwald-HartwigOccurs with amines containing β-hydrogens, leading to an enamine or imine and a reduced arene.[11]Lowering the reaction temperature can sometimes disfavor this pathway.[3]

Experimental Protocol: Screening for Optimal Conditions

A systematic screening of reaction parameters is often necessary to minimize side reactions and improve the yield of the desired product.

Materials:

  • Aryl halide, coupling partner, palladium catalyst.

  • A selection of different phosphine ligands (e.g., electron-rich, bulky ligands like XPhos, SPhos, RuPhos for challenging substrates).[2][9]

  • A variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu).[9][12]

  • Several anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, DMF).[9]

Procedure:

  • Set up an array of small-scale reactions in parallel (e.g., in a vial block).

  • Systematically vary one parameter at a time (e.g., ligand, base, or solvent) while keeping others constant.

  • Run the reactions under identical temperature and time conditions.

  • After the reaction time, quench all reactions and prepare samples for analysis.

  • Analyze the outcome of each reaction by LC-MS or GC-MS to determine the conversion of starting material and the ratio of desired product to side products.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of running palladium-catalyzed cross-coupling reactions.

Q4: How do I choose the right catalyst, ligand, and base?

The optimal combination is highly substrate-dependent.[3]

  • Catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that generate the active catalyst in situ.[13] Well-defined precatalysts can offer more reproducible results.[3]

  • Ligand: The ligand is crucial for stabilizing the palladium and facilitating the catalytic cycle.[1][2] For challenging substrates, such as sterically hindered partners or aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or N-heterocyclic carbenes (NHCs) are often required.[2][9][14]

  • Base: The base plays a key role, particularly in the transmetalation step of many cross-coupling reactions.[9][12] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[9][12][13] The strength and solubility of the base can significantly impact the reaction outcome.[12]

Q5: What are the best practices for setting up a cross-coupling reaction?

Meticulous experimental technique is paramount for success.

  • Glassware: Ensure all glassware is oven- or flame-dried to remove any adsorbed water.[6]

  • Inert Atmosphere: Assemble the reaction under a positive pressure of a high-purity inert gas like argon or nitrogen. Use Schlenk techniques or a glovebox.

  • Reagent Addition: Solids (aryl halide, coupling partner, base, catalyst, ligand) should be weighed and added to the reaction flask in the inert atmosphere. Solvents and liquid reagents should be anhydrous, degassed, and added via syringe.[12]

  • Stirring: Ensure vigorous stirring, especially for heterogeneous mixtures, to facilitate efficient mixing.[6]

Q6: My reaction involves a pyridine or other nitrogen-containing heterocycle and is giving low yield. Are there special considerations?

Yes, nitrogen-containing heterocycles can be challenging substrates. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2][8]

Strategies for Pyridine Substrates:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that can sterically shield the palladium center from coordination by the pyridine nitrogen.[2]

  • Catalyst Loading: It may be necessary to use a higher catalyst loading for these challenging substrates.

dot

Catalytic_Cycle Pd0 Pd(0)L_n OA_complex R¹-Pd(II)-X(L_n) Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)-R²(L_n) OA_complex->TM_complex Transmetalation (R²-M) TM_complex->Pd0 Reductive Elimination (R¹-R²)

Caption: A simplified palladium cross-coupling catalytic cycle.

Q7: How can I effectively remove residual palladium from my final product?

Residual palladium in the final product is a common concern, especially in pharmaceutical applications.[15]

Purification Methods:

  • Column Chromatography: Standard silica gel chromatography is often the first step and can remove a significant portion of the palladium residues.[16]

  • Scavenging Agents: A variety of solid-supported scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized resins) can be very effective.[17]

  • Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.[17]

  • Filtration through Celite®: This can be effective for removing precipitated or heterogeneous palladium.[16][17]

Protocol: Palladium Scavenging with a Solid-Supported Reagent

  • After the initial work-up, dissolve the crude product in a suitable solvent.

  • Add the scavenger resin (typically 3-5 molar equivalents relative to the initial palladium loading).[17]

  • Stir the mixture at room temperature or with gentle heating for several hours.[17]

  • Filter the mixture to remove the resin.[17]

  • Wash the resin with fresh solvent and combine the filtrates.

  • Concentrate the solution to obtain the purified product.[17]

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Cross-Coupling Reactions Guide. (URL: )
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (URL: )
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Poisoning and deactivation of palladium c
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (URL: )
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem. (URL: )
  • troubleshooting guide for Sonogashira coupling failures - Benchchem. (URL: )
  • Stille Coupling - Organic Synthesis. (URL: )
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem. (URL: )
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • How can i remove palladium Pd catalyst easily?
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchG
  • Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. (URL: )
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )
  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (URL: [Link])

  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem. (URL: )
  • Buchwald–Hartwig amin

Sources

Optimization

Technical Support Center: Optimizing Base Selection in the Sonogashira Reaction

Welcome to the Sonogashira Coupling Technical Support Center. For researchers, scientists, and drug development professionals, the Sonogashira reaction is a cornerstone methodology for constructing C–C bonds between term...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sonogashira Coupling Technical Support Center. For researchers, scientists, and drug development professionals, the Sonogashira reaction is a cornerstone methodology for constructing C–C bonds between terminal alkynes and aryl or vinyl halides[1]. While catalyst and ligand selection often dominate optimization discussions, the choice of base is equally critical. The base is not merely a passive acid scavenger; it actively participates in the catalytic cycle, dictating reaction kinetics, intermediate stability, and overall yield.

This guide provides an in-depth mechanistic breakdown, a quantitative selection matrix, and field-proven troubleshooting protocols to resolve base-related failures in your cross-coupling workflows.

The Mechanistic Role of the Base

Understanding the causality behind base selection requires looking at the distinct catalytic cycles of copper-co-catalyzed and copper-free Sonogashira reactions.

  • Copper-Co-Catalyzed Systems: The base (typically a secondary or tertiary amine) deprotonates the terminal alkyne to facilitate the formation of the active 2 intermediate[2]. Because the basicity of standard amines is often insufficient to directly deprotonate the alkyne, the formation of a π -alkyne-copper complex increases the alkyne's acidity, allowing the amine to abstract the proton[3].

  • Copper-Free Systems: In the absence of copper, the base must deprotonate a π -alkyne-palladium complex directly[3]. Because this intermediate is less acidic, copper-free reactions often require stronger bases or inorganic bases (like K2​CO3​ or Cs2​CO3​ ) to successfully drive the 4 step[4].

Furthermore, the 5 strongly correlates with the initial reaction rate, making pKa matching a vital thermodynamic optimization parameter[5][6].

Base Selection Matrix

To streamline your optimization, refer to the following quantitative comparison of common bases used in Sonogashira couplings.

BaseClassificationConjugate Acid pKaBest Use CaseCommon Limitations
Triethylamine ( Et3​N ) Tertiary Amine~10.7Standard Cu-catalyzed reactionsHighly prone to oxidation; must be distilled prior to use[7].
Diisopropylamine (DIPA) Secondary Amine~11.0Volatile alkynesLow boiling point limits high-temperature applications.
Piperidine Secondary Amine~11.2Sluggish substratesCan act as a competing nucleophile in certain systems[8].
Potassium Carbonate ( K2​CO3​ ) Inorganic~10.3Cu-free, aqueous/MeOH mediaPoor solubility in non-polar organic solvents[4].
Cesium Carbonate ( Cs2​CO3​ ) Inorganic~10.3Cu-free, sterically hinderedExpensive; requires optimization of equivalents[8].

Diagnostic Workflow for Base-Related Failures

BaseTroubleshooting Start Sonogashira Optimization: Base Selection CuCat Copper Co-Catalyzed? Start->CuCat AmineBase Use Amine Base (Et3N, DIPA, Piperidine) CuCat->AmineBase Yes InorgBase Use Inorganic Base (K2CO3, Cs2CO3) CuCat->InorgBase No (Cu-Free) Issue1 Issue: Pd Black Formation? AmineBase->Issue1 Issue2 Issue: Glaser Homocoupling? AmineBase->Issue2 Fix1 Distill Amine & Degas Solvent Issue1->Fix1 Action Fix2 Switch to Cu-Free + K2CO3 Issue2->Fix2 Action

Workflow for selecting the optimal base and troubleshooting common Sonogashira reaction failures.

Troubleshooting FAQs

Q1: My reaction mixture turns black immediately upon adding the amine base, and I recover only starting material. What is happening? A1: The rapid formation of a black precipitate is a classic sign of "Palladium black"—the decomposition of your active Pd(0) catalyst into inactive elemental palladium[7]. Amines are notorious for absorbing oxygen and moisture over time. When an 9 is introduced, it poisons the active Pd(0) species[9]. Solution: Always distill your amine base (e.g., over CaH2​ ) prior to use[7]. Furthermore, rigorously degas your solvent and base mixture using the freeze-pump-thaw method before adding the catalyst or alkyne[7].

Q2: I am observing high levels of the Glaser homocoupling product (alkyne dimer) instead of the desired cross-coupled product. How can the base help fix this? A2: 1 is an oxidative side reaction driven by the presence of copper, oxygen, and base[1]. If your amine base introduces even trace amounts of oxygen, the terminal alkyne will rapidly dimerize[1]. Solution: First, ensure strict anaerobic conditions. If homocoupling persists, eliminate copper from the system entirely. Switch to a Copper-Free Sonogashira protocol, which typically utilizes an inorganic base like K2​CO3​ or a stronger amine like pyrrolidine to compensate for the lack of copper activation[1][4].

Q3: The reaction mixture becomes a thick slurry and stops stirring after a few hours. Is this normal? A3: Yes. As the reaction proceeds, the base neutralizes the hydrogen halide byproduct, forming an insoluble7 (e.g., Et3​N⋅HCl )[7]. If this precipitate prevents magnetic stirring, mass transfer is severely restricted, halting the reaction. Solution: Dilute the reaction with additional degassed solvent, switch to mechanical overhead stirring, or transition to a biphasic aqueous system where the hydrohalide salt can dissolve[10].

Validated Experimental Protocols

Protocol A: Standard Copper-Co-Catalyzed Sonogashira (Amine Base)

Self-validating mechanism: The use of an amine as both base and solvent ensures a massive stoichiometric excess to drive the thermodynamic equilibrium forward while maintaining a homogeneous catalytic environment initially.

  • Preparation: Flame-dry a Schlenk flask and backfill with argon three times to ensure an anhydrous, oxygen-free environment[6].

  • Reagent Loading: Add the aryl halide (1.0 equiv), Pd(PPh3​)2​Cl2​ (2 mol%), and CuI (4 mol%) to the flask[6].

  • Solvent/Base Addition: Inject freshly distilled and degassed triethylamine ( Et3​N , 5 mL/mmol) via syringe[7][9].

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe. (Note: Always add the alkyne after the base to prevent premature side reactions)[7][9].

  • Reaction: Stir at room temperature or heat to 60 °C depending on substrate reactivity. Monitor progress via TLC or GC-MS[9].

  • Work-up: Dilute the mixture with ethyl acetate, filter through a Celite pad to remove the precipitated amine salts and catalyst residues, and concentrate under reduced pressure[9].

Protocol B: Copper-Free Sonogashira (Inorganic Base)

Self-validating mechanism: Removing copper eliminates the possibility of Glaser homocoupling, while the use of a polar solvent (MeOH) solubilizes the inorganic base to facilitate base-assisted transmetalation, inherently confirming the pathway shift.

  • Preparation: Equip a reaction vial with a magnetic stir bar and purge rigorously with argon.

  • Reagent Loading: Add the aryl halide (1.0 equiv), terminal alkyne (1.5 equiv), PdCl2​(PPh3​)2​ (5 mol%), and finely ground K2​CO3​ (2.0 equiv)[4].

  • Solvent Addition: Add thoroughly degassed Methanol (MeOH) or a Water/Acetonitrile mixture to achieve a 0.2 M concentration[4].

  • Reaction: Stir at 50–80 °C for 12–18 hours. The inorganic base will slowly dissolve as it reacts, serving as a visual indicator of reaction progress.

  • Work-up: Cool to room temperature, partition between water and dichloromethane, extract the aqueous layer, dry the combined organics over MgSO4​ , and purify via column chromatography.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in Sonogashira Coupling of Aryl Halides

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deact...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst deactivation during the coupling of aryl halides with terminal alkynes. Here, we will explore the common causes of catalyst deactivation and provide practical troubleshooting strategies and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide you with the expertise to not only solve immediate experimental issues but also to build a deeper understanding of the underlying chemical principles for future success.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is sluggish or has completely stalled. How do I know if catalyst deactivation is the culprit?

A1: Distinguishing between slow kinetics and catalyst death is crucial. Here are key indicators of catalyst deactivation:

  • Visual Cues: The most common sign is the formation of a black precipitate, known as "palladium black".[1][2][3] This indicates that the soluble, catalytically active Pd(0) species has agglomerated into inactive bulk palladium metal.[1][3]

  • Reaction Profile: If you are monitoring the reaction over time (e.g., by TLC, GC, or LC-MS), a reaction that starts and then plateaus prematurely, despite the presence of starting materials, strongly suggests catalyst deactivation.

  • Inconsistent Results: If you observe significant variations in yield and reaction time between batches using the same protocol, it could point to variable levels of impurities in your reagents or solvents that are poisoning the catalyst.[3]

  • The "Fresh Catalyst" Test: A definitive way to diagnose a deactivated catalyst is to carefully add a fresh portion of the palladium catalyst to the stalled reaction mixture under an inert atmosphere. If the reaction restarts and proceeds to completion, it's a clear indication that the original catalyst had lost its activity.[3]

Q2: I'm observing significant formation of a black precipitate (Palladium Black). What are the primary causes and how can I prevent it?

A2: The formation of palladium black is a clear sign of catalyst decomposition and a common reason for failed Sonogashira couplings.[1][2] The primary causes include:

  • Presence of Oxygen: Palladium(0) complexes are sensitive to air.[1][2] Oxygen can lead to the oxidation and subsequent agglomeration of the palladium catalyst. Rigorous exclusion of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (like argon or nitrogen) is critical.[1][4]

  • High Reaction Temperatures: While heating is often necessary, especially for less reactive aryl bromides and chlorides, excessive temperatures can accelerate catalyst decomposition.[1][5]

  • Inappropriate Solvent Choice: The solvent plays a significant role in catalyst stability.[6][7] Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in certain cases.[1][8]

  • Ligand Dissociation: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) center. If the ligand dissociates, the unprotected palladium atoms can aggregate. This can be influenced by the choice of ligand, temperature, and the presence of coordinating substrates or impurities.[9]

Prevention Strategies:

  • Rigorous Inert Atmosphere: Always use standard Schlenk line or glovebox techniques. Degas all solvents and liquid reagents thoroughly (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas).[1][4]

  • Optimal Temperature: Determine the minimum temperature required for a reasonable reaction rate. For highly reactive aryl iodides, the reaction can often be run at room temperature.[1][10]

  • Ligand Selection: For challenging couplings, consider using more robust and stabilizing ligands. Bulky, electron-rich phosphine ligands or NHC ligands can enhance catalyst stability and activity.[11]

  • Use of Pre-catalysts: Modern, air-stable palladium pre-catalysts are designed to generate the active Pd(0) species in situ, which can often lead to more reproducible results and lower catalyst decomposition.[11]

Q3: My main side-product is the homocoupling of my alkyne (Glaser coupling). Is this related to catalyst deactivation and how can I minimize it?

A3: While not a direct deactivation of the palladium catalyst, the Glaser-Hay homocoupling is a major competing reaction that renders the overall process inefficient by consuming the alkyne.[4][12][13] This side reaction is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[4][10][13]

Strategies to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: As with preventing palladium black formation, a rigorously inert atmosphere is the most critical factor in suppressing Glaser coupling.[4]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[4] Try reducing the amount of CuI to the minimum effective level (e.g., 0.5-2 mol%).

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction.[1]

  • Consider Copper-Free Protocols: In many cases, Sonogashira reactions can be performed efficiently without a copper co-catalyst.[1][10] This completely eliminates the primary pathway for Glaser coupling. Copper-free conditions may require the use of specific ligands or a different base to achieve optimal results.[1][10]

Q4: Can impurities in my starting materials or reagents deactivate the catalyst?

A4: Absolutely. The palladium catalyst can be "poisoned" by a variety of common impurities, leading to a complete shutdown of the catalytic cycle.[1][3]

  • Common Catalyst Poisons:

    • Sulfur-containing compounds: Even trace amounts of thiols or other sulfur species can irreversibly bind to the palladium center.

    • Coordinating Heterocycles: Certain nitrogen-containing heterocycles can bind strongly to the palladium, inhibiting the binding of the desired substrates.[9]

    • Oxidizing agents: Impurities that can oxidize the Pd(0) to Pd(II) will disrupt the catalytic cycle.

Troubleshooting and Prevention:

  • Purify Starting Materials: If you suspect impurities, purify your aryl halide and alkyne before use (e.g., by recrystallization, distillation, or column chromatography).[1]

  • Use High-Purity Reagents: Utilize high-purity, anhydrous solvents and fresh, high-quality bases. It has been observed that distilling the amine base before use can prevent reaction failure.[8]

  • Check Catalyst and Co-catalyst Quality: Ensure your palladium catalyst and copper(I) salt have not degraded during storage.[1][2] Copper(I) salts can oxidize over time.[1]

Section 2: Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve common issues related to catalyst deactivation in Sonogashira couplings.

Problem: Low to No Product Yield
Initial Checks & Actions
Observation/QuestionRecommended ActionRationale
Is a black precipitate (Pd black) visible? 1. Lower the reaction temperature.[1] 2. Improve inert atmosphere techniques (ensure thorough degassing).[1] 3. Switch to a more stable pre-catalyst or a more robust ligand (e.g., bulky, electron-rich phosphines or NHCs).[11]This indicates catalyst agglomeration and decomposition. Stabilizing the active Pd(0) species is key.
Is the main byproduct the homocoupled alkyne? 1. Rigorously exclude all oxygen from the system.[4] 2. Reduce the loading of the copper(I) co-catalyst.[4] 3. Add the alkyne slowly to the reaction mixture.[1] 4. Switch to a validated copper-free protocol.[1][10]This side reaction is primarily driven by the copper co-catalyst and oxygen.
Are starting materials unreacted with no obvious decomposition? 1. Verify the quality and purity of all reagents (aryl halide, alkyne, base, solvents, catalysts).[1][2] 2. Increase the reaction temperature, especially for aryl bromides and chlorides.[1][14] 3. Consider a more active ligand system. For less reactive halides, more electron-rich and bulky ligands are often required.[1][11]This could indicate an inactive catalyst from the start (poor quality) or that the reaction conditions are not sufficiently forcing for the given substrates.
Troubleshooting Workflow Diagram

Here is a logical workflow to guide your troubleshooting process when encountering low yields, potentially due to catalyst deactivation.

Sonogashira_Troubleshooting start Low or No Yield in Sonogashira Coupling check_pd_black Is Palladium Black Observed? start->check_pd_black check_homocoupling Is Alkyne Homocoupling the Major Side Product? check_pd_black->check_homocoupling No action_pd_black Improve Inert Atmosphere Lower Temperature Use More Stable Ligand/Precatalyst check_pd_black->action_pd_black Yes check_reactivity Are Starting Materials Unconsumed? check_homocoupling->check_reactivity No action_homocoupling Strictly Exclude O2 Reduce [CuI] Slow Alkyne Addition Switch to Cu-Free Protocol check_homocoupling->action_homocoupling Yes action_reactivity Verify Reagent Purity Increase Temperature Use More Active Ligand check_reactivity->action_reactivity Yes end_success Successful Coupling action_pd_black->end_success action_homocoupling->end_success action_reactivity->end_success

Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.

Section 3: The Catalytic Cycle and Deactivation Pathways

A fundamental understanding of the catalytic cycle is essential for diagnosing issues. The Sonogashira coupling proceeds via two interconnected cycles: a palladium cycle and a copper cycle.[15][16]

The Dual Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative_add Oxidative Addition pd0->pd_oxidative_add R¹-X deactivation Deactivation Pathways pd0->deactivation pd_intermediate R¹-Pd(II)(X)L₂ pd_oxidative_add->pd_intermediate pd_transmetalation Transmetalation pd_intermediate->pd_transmetalation pd_coupled_intermediate R¹-Pd(II)(C≡CR²)L₂ pd_transmetalation->pd_coupled_intermediate cu_alkyne_complex [Cu(C≡CR²)] pd_reductive_elim Reductive Elimination pd_coupled_intermediate->pd_reductive_elim pd_reductive_elim->pd0 R¹-C≡CR² (Product) cu_catalyst CuX cu_catalyst->cu_alkyne_complex H-C≡CR² Base cu_alkyne_complex->cu_catalyst Transfers acetylide to Pd homocoupling Glaser Homocoupling (R²-C≡C-C≡C-R²) cu_alkyne_complex->homocoupling O₂ pd_black Palladium Black (Inactive Pd Metal) deactivation->pd_black

Sources

Optimization

Technical Support Center: Palladium Catalyst Removal from 1-Methyl-4-(phenylethynyl)benzene

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of 1-Methyl-4-(phenylethynyl)benzene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the purification of 1-Methyl-4-(phenylethynyl)benzene. Synthesized via the Sonogashira cross-coupling of 4-iodotoluene and phenylacetylene, this diarylalkyne product notoriously retains palladium catalyst residues.

Below, we provide field-proven troubleshooting insights, self-validating experimental protocols, and the mechanistic causality behind each purification step to help you achieve API-grade purity (<10 ppm Pd).

Part 1: Troubleshooting & FAQs

Q1: Why does 1-Methyl-4-(phenylethynyl)benzene retain palladium more stubbornly than standard Suzuki coupling products? A: The causality lies in the molecular structure. The alkyne moiety in 1-Methyl-4-(phenylethynyl)benzene acts as a potent π-acceptor. Unlike the single bonds in biphenyl products, the cylindrical electron density of the triple bond forms highly stable π-complexes with soluble Pd(II) and Pd(0) species . This intrinsic affinity outcompetes standard liquid-liquid extraction, requiring specialized soft-ligand scavengers to thermodynamically drive the palladium away from the product.

Q2: My crude product is dark brown/black. Is this normal, and how do I address it? A: Yes, this is standard. The dark coloration is primarily due to the aggregation of zero-valent palladium nanoparticles ("Pd black") formed during the catalytic cycle. While bulk Pd black can be removed via physical filtration, the residual brown tint is caused by soluble Pd-phosphine-alkyne complexes. A multi-stage approach—combining physical filtration with chemisorption—is required to clear the color completely .

Q3: Can I use activated carbon instead of expensive functionalized silica scavengers? A: While activated carbon is cost-effective, its non-specific hydrophobic adsorption mechanism often leads to significant yield loss (up to 25%) due to the highly hydrophobic nature of 1-Methyl-4-(phenylethynyl)benzene. Carbon is acceptable for early-stage bulk removal, but thiol-functionalized silica (e.g., SiliaMetS® Thiol or QuadraPure™) is required for high product recovery and trace-level purification .

Q4: My product is co-precipitating with the scavenger resin during filtration. How do I resolve this? A: This occurs when the solvent volume is too low or the temperature drops during filtration, causing the alkyne to crystallize on the resin bed. To resolve this, switch the scavenging solvent to a moderately polar solvent like ethyl acetate (EtOAc) or toluene, maintain the mixture at 50 °C during filtration, and wash the resin cake thoroughly with hot solvent.

Part 2: Quantitative Data on Palladium Removal Strategies

To optimize your workflow, compare the efficiency and recovery metrics of standard palladium removal techniques below.

Scavenging TechniqueMechanism of ActionTypical Pd ReductionProduct RecoveryBest Application Phase
Celite Filtration Physical entrapment of nanoparticles40% – 60%> 98%Initial bulk removal of Pd black
Activated Carbon Non-specific hydrophobic adsorption70% – 85%75% – 85%Cost-effective intermediate polishing
Thiol-Silica Resin Chemisorption (Soft-Soft interaction)95% – 99.9%> 95%Trace removal of soluble Pd complexes
Recrystallization Lattice exclusion of impurities80% – 90%80% – 90%Final API-grade purification (<10 ppm)

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating visual and chemical checkpoints, you can verify the success of each step in real-time before proceeding.

Protocol A: Bulk Palladium Removal via Celite Filtration

Objective: Remove heterogeneous Pd(0) nanoparticles to prevent downstream column fouling.

  • Preparation: Pack a 2 cm layer of Celite® in a sintered glass funnel. Wash the bed with 50 mL of ethyl acetate (EtOAc) and apply a vacuum to pack it tightly.

  • Dilution: Dilute the crude 1-Methyl-4-(phenylethynyl)benzene reaction mixture in 5 volumes of EtOAc.

    • Causality: Dilution significantly reduces the viscosity of the crude oil and prevents the hydrophobic alkyne from crystallizing on the filter bed.

  • Filtration: Pour the mixture slowly over the Celite pad under a gentle vacuum. Wash the filter cake with an additional 2 volumes of EtOAc.

  • Self-Validation Check: Inspect the filter cake and the filtrate. The filter cake should be dark grey/black (trapped Pd nanoparticles). The filtrate should transition to a transparent, albeit potentially yellow/brown, solution. If the filtrate is opaque, the Celite pad has channeled; re-filter the solution.

Protocol B: Trace Scavenging using Thiol-Functionalized Silica

Objective: Sequester soluble Pd(II) and Pd(0) complexes coordinated to the alkyne product.

  • Resin Addition: Transfer the filtrate from Protocol A to a round-bottom flask. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Use 5 molar equivalents of resin relative to the initial palladium catalyst loading .

  • Incubation: Stir the suspension at 50 °C for 4 hours.

    • Causality: Elevated temperatures increase the kinetic energy of the system, promoting the desorption of palladium from the alkyne π-system and accelerating its covalent binding to the porous thiol groups (soft-soft interaction).

  • Filtration: Filter off the resin while the solution is still warm. Wash the resin with hot EtOAc to ensure no product remains adsorbed.

  • Self-Validation Check (Na₂S Spot Test): Place one drop of the treated filtrate on a piece of filter paper and add one drop of 1M aqueous Sodium Sulfide (Na₂S). The absence of a dark brown/black precipitate validates that the bulk of the soluble palladium has been successfully sequestered.

Protocol C: Final Polish via Recrystallization

Objective: Achieve API regulatory limits (<10 ppm Pd) and remove organic impurities.

  • Concentration: Concentrate the scavenged filtrate under reduced pressure to yield the crude solid product.

  • Dissolution: Dissolve the solid in a minimum volume of boiling ethanol (EtOH) or a hexane/EtOAc mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature to form a pristine crystal lattice, then transfer to an ice bath for 30 minutes to maximize yield. Filter the crystals.

  • Self-Validation Check: The resulting 1-Methyl-4-(phenylethynyl)benzene crystals should be stark white. Perform a melting point analysis; a sharp melting point at 73–75 °C validates structural purity and confirms the absence of catalyst-induced melting point depression.

Part 4: Palladium Removal Workflow Visualization

Pd_Removal Start Crude Reaction Mixture 1-Methyl-4-(phenylethynyl)benzene Celite 1. Celite Filtration (Removes Pd Black) Start->Celite Dilute in EtOAc Scavenger 2. Thiol-Silica Scavenger (Binds Soluble Pd) Celite->Scavenger Add 5 equiv. resin Filter 3. Resin Filtration & Solvent Wash Scavenger->Filter Stir 4h at 50°C Crystallize 4. Recrystallization (Hexane/EtOH) Filter->Crystallize Concentrate filtrate QC ICP-MS Analysis Target: <10 ppm Pd Crystallize->QC Isolate crystals Pass Pure Product Isolated QC->Pass Pass Fail High Pd Levels (>10 ppm) QC->Fail Fail Fail->Scavenger Re-treat filtrate

Workflow for palladium catalyst removal from Sonogashira coupling products.

References

  • Title: Sonogashira coupling Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow Source: ResearchGate URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Preventing Phenylacetylene Homocoupling in Sonogashira Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common purification nightmare: the formation of 1,4-diphenylbutadiyne during the Sonogashira cros...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common purification nightmare: the formation of 1,4-diphenylbutadiyne during the Sonogashira cross-coupling of phenylacetylene. This homocoupling side reaction (Glaser coupling) not only consumes valuable alkyne starting material but also creates a highly non-polar byproduct that often co-elutes with the desired internal alkyne during silica gel chromatography.

This guide provides a deep mechanistic understanding of the problem, field-proven troubleshooting FAQs, and self-validating experimental protocols designed to systematically eliminate homocoupling from your workflows.

Mechanistic Causality: The Root of Homocoupling

To solve homocoupling, we must first understand the causality of the catalytic cycles. The traditional Sonogashira reaction relies on a dual-metal system: a Palladium cycle for the cross-coupling and a Copper cycle to activate the terminal alkyne[1].

The critical failure point occurs within the Copper cycle. When Copper(I) phenylacetylide is formed, it is highly susceptible to oxidation. If even trace amounts of oxygen are present in the reaction matrix, O₂ acts as an oxidant, converting the Cu(I) species into a transient Cu(II) acetylide intermediate. This Cu(II) species rapidly undergoes reductive elimination/dimerization to form the Glaser homocoupling product, 1,4-diphenylbutadiyne[2].

G Alkyne Phenylacetylene (Terminal Alkyne) CuAcetylide Copper(I) Phenylacetylide Intermediate Alkyne->CuAcetylide Base, CuX CuCat Cu(I) Catalyst + Base CuCat->CuAcetylide PdCycle Pd(II) Aryl Complex (Cross-Coupling Cycle) CuAcetylide->PdCycle Transmetalation (Fast) O2 Oxygen (O2) (Oxidative Pathway) CuAcetylide->O2 Oxidation (Cu(I) to Cu(II)) Product Internal Alkyne (Desired Sonogashira Product) PdCycle->Product Reductive Elimination Homocoupled 1,4-Diphenylbutadiyne (Glaser Homocoupling) O2->Homocoupled Dimerization

Caption: Competing pathways in the Sonogashira reaction: Cross-coupling vs. Oxidative Glaser homocoupling.

Troubleshooting FAQs

Q1: My reaction mixture turned deep blue/green, and GC-MS shows a massive peak for 1,4-diphenylbutadiyne. What happened? A: The color change is a self-validating indicator of your reaction's failure mode. Cu(I) complexes are typically colorless or pale yellow, whereas Cu(II) complexes are intensely blue or green. This color shift confirms that oxygen ingress has oxidized your Cu(I) phenylacetylide intermediate, triggering the Glaser dimerization cascade[2]. You must rigorously evaluate your Schlenk technique and solvent degassing procedures.

Q2: I have degassed my solvents thoroughly, but I still see 10-15% homocoupling. How can I suppress this further without removing copper? A: Implement a slow-addition protocol . The kinetics of homocoupling are bimolecular with respect to the copper acetylide, whereas cross-coupling is bimolecular between the Pd-aryl complex and the copper acetylide. By using a syringe pump to add phenylacetylene dropwise over 2–4 hours, you artificially depress the steady-state concentration of the alkyne. This kinetic manipulation starves the homocoupling pathway while allowing the cross-coupling transmetalation step to proceed efficiently[3]. Additionally, running the reaction under a dilute hydrogen atmosphere (10% H₂ in Argon) has been documented to scavenge trace oxidants and reduce homocoupling to ~2%[4].

Q3: When should I abandon copper entirely and switch to a Copper-Free Sonogashira protocol? A: If your electrophile is a highly reactive aryl iodide or an electron-deficient aryl bromide, copper is functionally obsolete. Switching to a copper-free protocol completely eradicates the Glaser pathway[5]. However, be aware that copper-free mechanisms rely on direct carbopalladation or amine-assisted deprotonation, which often requires more active, electron-rich phosphine ligands (e.g., XPhos) or higher temperatures to overcome the activation energy barrier.

Quantitative Condition Comparison

The table below summarizes how different experimental parameters influence the yield of the unwanted 1,4-diphenylbutadiyne byproduct.

Reaction ConditionCatalyst SystemAtmosphereAlkyne Addition MethodTypical Homocoupling Yield
Standard (Poor Technique) Pd(PPh₃)₂Cl₂ / CuIN₂ (No degassing)Bolus (All at once)20% - 40%
Optimized Copper Pd(PPh₃)₂Cl₂ / CuIArgon (Freeze-Pump-Thaw)Slow Addition (Syringe Pump)2% - 5%
Dilute Reductive Gas Pd(PPh₃)₂Cl₂ / CuI10% H₂ in ArgonBolus~2%
Copper-Free Pd(OAc)₂ / XPhosArgon (Sparged)Bolus< 1%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If executed correctly, the physical state of the reaction (color, solubility) will confirm your success before you even run a TLC.

Workflow Start High Homocoupling Detected (1,4-Diphenylbutadiyne) CheckO2 Are anaerobic conditions strictly maintained? Start->CheckO2 Degas Implement Freeze-Pump-Thaw & Argon Atmosphere CheckO2->Degas No CheckCu Is Cu(I) co-catalyst strictly required? CheckO2->CheckCu Yes Degas->CheckCu CuFree Switch to Cu-Free Sonogashira Protocol CheckCu->CuFree No (Reactive Halide) Addition Implement Slow Addition of Phenylacetylene CheckCu->Addition Yes (Sluggish Halide) Success Homocoupling Suppressed High Cross-Coupling Yield CuFree->Success Addition->Success

Caption: Decision matrix for troubleshooting and eliminating alkyne homocoupling.

Protocol A: Copper-Free Sonogashira (Recommended for Aryl Iodides)

Causality Note: By removing CuI, we eliminate the oxidative dimerization pathway. We compensate for the loss of alkyne activation by using a highly active Pd/ligand system and an inorganic base.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon.

  • Reagent Loading: Add the aryl iodide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Solvent Addition: Add anhydrous, degassed Acetonitrile (0.2 M relative to the halide) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) via microsyringe.

  • Reaction: Heat the mixture to 60 °C. Self-Validation: The mixture will turn from a pale yellow suspension to a dark, homogenous solution as the active Pd(0) species is generated.

  • Workup: Once complete (monitor via TLC, looking for the disappearance of the aryl iodide), cool to room temperature, filter through a short pad of Celite to remove inorganic salts, and concentrate.

Protocol B: Optimized Cu-Catalyzed with Slow Addition (Recommended for Aryl Bromides)

Causality Note: Freeze-pump-thaw removes dissolved oxygen trapped in the solvent lattice, which simple sparging often misses. Slow addition prevents the buildup of Cu(I)-acetylide.

  • Solvent Degassing: Transfer Triethylamine (Et₃N) and Tetrahydrofuran (THF) (1:1 ratio) to a Schlenk flask. Submerge in liquid nitrogen until frozen, evacuate the headspace for 5 minutes, isolate from vacuum, and thaw in a warm water bath. Repeat this Freeze-Pump-Thaw cycle 3 times.

  • Reagent Loading: In a separate flame-dried Schlenk flask under Argon, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%). Note: Keep CuI loading strictly at or below half the Pd loading to minimize excess acetylide formation.

  • Solvent Transfer: Cannula-transfer the degassed THF/Et₃N mixture into the reaction flask.

  • Slow Addition: Dissolve phenylacetylene (1.1 equiv) in 2 mL of degassed THF. Load this into a gas-tight syringe. Using a syringe pump, add the alkyne solution dropwise to the reaction mixture at room temperature over 3 hours.

  • Reaction & Workup: Stir for an additional 2 hours. Self-Validation: The solution should remain pale yellow/orange. If it turns green, oxygen has breached your setup. Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and dry over Na₂SO₄.

Sources

Optimization

Technical Support Center: 1-Methyl-4-(phenylethynyl)benzene (4-Methyltolan)

Welcome to the Advanced Technical Support Center for 1-Methyl-4-(phenylethynyl)benzene (CAS: 13667-12-4). As a diarylalkyne, this compound is fundamentally stable under standard ambient conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 1-Methyl-4-(phenylethynyl)benzene (CAS: 13667-12-4). As a diarylalkyne, this compound is fundamentally stable under standard ambient conditions. However, researchers frequently encounter unexpected degradation during long-term storage, photochemical assays, or downstream catalytic applications.

This guide is engineered by our Senior Application Scientists to help you troubleshoot, isolate, and prevent degradation pathways, ensuring the highest scientific integrity for your drug development and materials science workflows.

I. Quantitative Stability & Degradation Matrix

To rapidly diagnose the state of your 1-Methyl-4-(phenylethynyl)benzene samples, compare your observations against our quantitative stability matrix.

Degradation PathwayPrimary Catalyst / TriggerEnvironmental ThresholdPrimary DegradantPreventive Action
Aerobic Oxidation Trace Pd/Cu (>10 ppm) + O₂Ambient air, >25°C1-(4-methylphenyl)-2-phenylethane-1,2-dione (Benzil derivative)Metal scavenging; Store under Argon[1][2].
Photodimerization UV Irradiation (<360 nm)>3.0 J/cm² UV exposureCyclobutadiene dimers / Cross-linked polymersUse amber glassware; Exclude UV light[3][4].
Disproportionation Trace Mo/W Catalysts>0.1 mol% catalystTolan + 4,4'-DimethyltolanIsolate from metathesis workflows[5].
II. Troubleshooting FAQs: Mechanism & Causality

Q1: My 4-methyltolan samples are turning yellow over time when stored in solution. What is the mechanism of this degradation? A: The yellowing is highly indicative of the aerobic oxidation of the internal alkyne to a 1,2-diketone[1]. While diarylalkynes are intrinsically stable against spontaneous oxidation, 4-methyltolan is typically synthesized via a Sonogashira cross-coupling reaction. If trace palladium (Pd) and copper (Cu) residues are not rigorously removed, they act as potent catalysts for a Wacker-type aerobic oxidation[2]. When exposed to ambient oxygen, these trace metals facilitate the cleavage of the alkyne π -bonds, incorporating molecular oxygen to form the yellow-tinted diketone. Causality Fix: Implement a rigorous metal-scavenging protocol (see Protocol A) before long-term storage.

Q2: We observe a loss of the alkyne signal in our NMR spectra and the appearance of complex multiplet structures after leaving the compound on the benchtop. Is this thermal degradation? A: No, this is photochemical degradation. Diarylalkynes, particularly diphenylacetylene derivatives, are highly responsive to UV irradiation[3]. Under UV exposure (specifically <360 nm), the alkyne undergoes an irreversible[2+2] photodimerization or photo-crosslinking, leading to cyclobutadiene derivatives or extended polymeric networks[4]. This reaction disrupts the extended π -conjugation, altering the NMR spectrum and drastically reducing the compound's solubility. Causality Fix: Always handle the compound in amber glassware and avoid prolonged exposure to fluorescent laboratory lighting or direct sunlight.

Q3: We attempted an orthogonal reaction on the methyl group, but our starting material disproportionated into two different alkynes. Why? A: 4-methyltolan is an unsymmetrical diarylalkyne. In the presence of certain transition metal catalysts (such as Schrock or Mortreux catalysts containing Molybdenum or Tungsten), the alkyne can undergo acyclic diyne metathesis (ADIMET)[5]. This catalytic process causes the unsymmetrical alkyne to disproportionate into two symmetrical alkynes: unsubstituted tolan (diphenylacetylene) and 4,4'-dimethyltolan[5]. Causality Fix: Ensure your reaction vessels and solvent lines are completely free of trace metathesis catalysts.

III. Mechanistic Visualizations

Degradation A 1-Methyl-4-(phenylethynyl)benzene (Intact Diarylalkyne) B 1,2-Diketone (Benzil Derivative) A->B O2 + Trace Pd/Cu (Aerobic Oxidation) C Photodimerization ([2+2] Cycloaddition) A->C UV Light (<360nm) (Photo-crosslinking) D Disproportionation (Tolan + Dimethyltolan) A->D Trace Mo/W (Alkyne Metathesis)

Mechanistic pathways of 1-Methyl-4-(phenylethynyl)benzene degradation.

Workflow Step1 Crude Product (Post-Sonogashira) Step2 Metal Scavenger Treatment (Thiourea Resin) Step1->Step2 Add Scavenger (Stir 4h, 50°C) Step3 Amber Glass Filtration (Exclude UV) Step2->Step3 Filter via Celite Step4 Ultra-Pure Alkyne (Stable >12 months) Step3->Step4 Concentrate in vacuo

Workflow for trace metal removal and UV-shielded purification.

IV. Standard Operating Protocols
Protocol A: Trace Metal Scavenging (Post-Sonogashira Purification)

To prevent spontaneous aerobic oxidation, trace Pd and Cu must be removed. This protocol is a self-validating system: success is quantitatively proven via ICP-MS prior to storage.

  • Dissolution: Dissolve the crude 1-Methyl-4-(phenylethynyl)benzene in a non-coordinating solvent (e.g., dichloromethane or toluene) at a concentration of 0.1 M.

  • Scavenger Addition: Add a thiourea-functionalized silica scavenger (e.g., QuadraPure TU) at 10 wt% relative to the theoretical yield of the product.

    • Scientific Rationale: Thiourea groups have a highly specific, irreversible chelating affinity for soft transition metals like Pd and Cu, pulling them out of the organic phase.

  • Incubation: Stir the suspension at 40°C for 4 hours under an inert Argon atmosphere to prevent premature oxidation during the heating phase.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Crucial: Perform this step using amber glassware or in a dark room to prevent concurrent UV-induced photo-crosslinking[4].

  • Validation: Evaporate the solvent in vacuo. Take a 5 mg aliquot and analyze via ICP-MS.

    • Success Criteria: Pd and Cu levels must be <10 ppm. If >10 ppm, repeat steps 2-4.

Protocol B: Controlled Photo-Oxidation to 1,2-Diketone

If your goal is to intentionally degrade the alkyne into a valuable 1,2-diketone precursor without using harsh chemical oxidants (like KMnO₄), use this visible-light photocatalytic method[6][7].

  • Preparation: Dissolve 1-Methyl-4-(phenylethynyl)benzene (1.0 equiv, 0.01 mmol) in 15 mL of oxygen-saturated acetonitrile.

  • Catalyst Addition: Add 25 mg of a dynamic disulfide-linked polymer photocatalyst (e.g., Poly-SS)[7].

  • Irradiation: Irradiate the suspension with a Blue LED ( λmax​ = 440 nm, 399 W/m²) for 4 hours while continuously bubbling O₂ through the solution[7].

    • Scientific Rationale: Visible light cleaves the disulfide bonds of the catalyst to generate thiyl radicals. These radicals attack the alkyne, transforming it into a vinyl radical intermediate, which is subsequently trapped by photogenerated singlet oxygen to form the diketone[6].

  • Isolation: Filter out the heterogeneous Poly-SS catalyst (which can be recycled) and concentrate the filtrate to yield the pure 1-(4-methylphenyl)-2-phenylethane-1,2-dione.

V. References
  • Dual Photo‐Responsive Diphenylacetylene Enables PET In‐Situ Upcycling with Reverse Enhanced UV‐Resistance and Strength ResearchGate

  • Hierarchically Porous Poly(aryl thioether)s Through Dynamic Linker Engineering for Thiyl Radical Photocatalysis PMC - NIH

  • Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen Organic Letters - ACS Publications

  • Bulk-mediated in-situ homogeneous photoalignment induced by reactive mesogen containing diphenylacetylene moiety JBNU

  • Copper-Catalyzed Direct Synthesis of Diaryl 1,2-Diketones from Aryl Iodides and Propiolic Acids The Journal of Organic Chemistry - ACS Publications

  • Photocatalytic performance of Poly‐SS ResearchGate

  • Effects of conformation on the electronic and optical properties of aryleneethynylenes Durham E-Theses

Sources

Troubleshooting

Tolane Synthesis Support Center: Troubleshooting Solvent Effects in Sonogashira Cross-Coupling

Welcome to the Technical Support Center for Alkyne Cross-Coupling. As application scientists, we frequently see drug development campaigns stall due to poor solvent optimization during the synthesis of substituted tolane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyne Cross-Coupling. As application scientists, we frequently see drug development campaigns stall due to poor solvent optimization during the synthesis of substituted tolanes (diphenylacetylenes). The Sonogashira cross-coupling reaction is highly sensitive to a solvent's dielectric constant, oxygen solubility, and its ability to mediate base dissociation.

This guide is designed to help researchers and process chemists troubleshoot common solvent-related bottlenecks, understand the physical chemistry driving these issues, and implement self-validating, green protocols.

Visualizing the Workflow: Solvent Influence on the Catalytic Cycle

To troubleshoot effectively, we must first map where solvents interact with the catalytic cycle. Solvents primarily dictate the kinetics of the Oxidative Addition and Transmetalation steps.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Solvent Polarity Dependent) Pd0->OxAdd + Ar-X PdII trans-Pd(II)Ar(X)L2 OxAdd->PdII TransMet Transmetalation (Amine/Water Promoted) PdII->TransMet PdII_Alkyne trans-Pd(II)Ar(C≡CR)L2 TransMet->PdII_Alkyne - CuX CuCycle Copper Cycle (Glaser Homocoupling Risk) CuCycle->TransMet Cu-C≡CR Isomerization cis-trans Isomerization PdII_Alkyne->Isomerization RedElim Reductive Elimination Isomerization->RedElim RedElim->Pd0 Catalyst Regeneration Tolane Substituted Tolane (Product) RedElim->Tolane

Sonogashira catalytic cycle highlighting solvent-dependent steps in tolane synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing high levels of Glaser homocoupling (1,4-diarylbuta-1,3-diyne) instead of my target substituted tolane? Causality: Glaser homocoupling is an oxidative side-reaction driven by the presence of oxygen, copper(I) co-catalysts, and specific solvent interactions[1]. Amine solvents (like triethylamine) and polar aprotic solvents (like DMF) have high oxygen solubility. When Cu(I) is oxidized to Cu(II) in these solvents, it rapidly dimerizes the terminal alkyne before transmetalation to the palladium center can occur. Solution:

  • Aggressive Degassing: Sparge your solvents with Argon for at least 30 minutes prior to base addition.

  • Solvent Switch: Move away from DMF. Consider using N-Hydroxyethylpyrrolidone (HEP) or 2,2,5,5-Tetramethyloxolane (TMO). These solvents have been shown to suppress homocoupling to <5% while maintaining high cross-coupling yields[2],[3].

  • Copper-Free Conditions: If homocoupling persists, switch to a copper-free protocol using an amine-water solvent mixture. Water stabilizes the Pd(0) species and facilitates the deprotonation of the alkyne without the need for a copper acetylide intermediate[4].

Q2: How does solvent polarity influence the coupling of electron-rich (deactivated) aryl halides? Causality: For electron-rich aryl halides, the rate-determining step is the initial oxidative addition of Pd(0) into the C–X bond[5]. Polar solvents (e.g., DMF, or water mixtures) stabilize the highly polarized transition state [Pd(δ+)···X(δ-)], significantly lowering the activation energy barrier. Conversely, non-polar solvents like toluene fail to provide this stabilization, leading to stalled reactions and catalyst degradation over time. Solution: Utilize a highly polar solvent system. If water solubility is an issue for your lipophilic substrates, employ a micellar catalysis approach using surfactants (e.g., PTS) in pure water to drive the hydrophobic substrates into concentrated nanometer micelles[6].

Q3: Can I replace toxic traditional solvents (DMF, Toluene) with green alternatives without altering my standard operating procedure (SOP)? Causality: Yes, but you must account for base dissociation. Solvents dictate the pKa of the dissolved bases. Switching from Toluene to a green ether like TMO requires ensuring your amine base remains fully miscible and active[2]. HEP has emerged as a superior green alternative to DMF for Heck-Cassar-Sonogashira (HCS) reactions, allowing for complete conversion at much lower temperatures (30 °C) due to its optimal dielectric constant and ability to solvate both the Pd catalyst and the organic substrates[3].

Quantitative Data: Solvent Impact on Tolane Synthesis

The following table summarizes the expected performance of various solvent systems during the synthesis of standard tolanes (e.g., coupling iodobenzene with phenylacetylene).

Solvent SystemCo-CatalystTemp (°C)Tolane Yield (%)Homocoupling (%)Sustainability Profile
DMF / Et₃NCuI808512Highly Toxic (SVHC)
Toluene / DIPACuI110788Toxic, VOC
Water / PyrrolidineNone10095<2Green, Low Toxicity
TMO / Et₃NCuI80895Bio-based, Green
HEP / Et₃NCuI30964Green, Mild Conditions

Self-Validating Experimental Protocol: Copper-Free Aqueous Sonogashira Coupling

Why this protocol works (Causality): By eliminating copper, you inherently remove the Glaser homocoupling pathway[1]. Using water as a solvent drives the hydrophobic organic substrates into concentrated droplets (the hydrophobic effect), accelerating the reaction rate while stabilizing the palladium intermediates[4],[6].

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of a rigorously degassed Water/Pyrrolidine (1:1 v/v) mixture. Note: Pyrrolidine acts as both the base and the co-solvent, while water increases the polarity to stabilize the Pd transition states.

  • Reaction: Stir vigorously at 80 °C for 4-6 hours under an Argon atmosphere.

  • Self-Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). The disappearance of the aryl halide spot and the absence of a highly fluorescent blue spot (characteristic of the diyne homocoupled byproduct under UV 254 nm) validates the selective formation of the tolane.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Perform ¹³C NMR. The successful formation of the tolane is confirmed by the distinct internal alkyne carbon signals shifting to ~88-90 ppm, which is highly distinct from the terminal alkyne C-H peak[7].

References

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

  • G. Campagna, et al. "Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents." Organic Letters (2020). URL:[Link]

  • J. Sherwood, et al. "Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions." Green Chemistry (2019). URL:[Link]

  • F. Mohajer, et al. "Synthesis and characterisation of silyl-capped amino tolane..." Malaysian Journal of Analytical Sciences (2025). URL:[Link]

  • A. L. L. East, et al. "Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism." Journal of Molecular Modeling (2013). URL:[Link]

  • B. H. Lipshutz, et al. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters (2005). URL:[Link]

  • J. M. Moszynski. "The synthesis and characterization of diphenylacetylene containing ion channels." University of Victoria (2010). URL:[Link]

Sources

Optimization

Temperature optimization for 1-Methyl-4-(phenylethynyl)benzene synthesis

Welcome to the Application Scientist Support Portal. This technical guide addresses critical temperature-dependent parameters, mechanistic troubleshooting, and protocol optimization for the synthesis of 1-methyl-4-(pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide addresses critical temperature-dependent parameters, mechanistic troubleshooting, and protocol optimization for the synthesis of 1-methyl-4-(phenylethynyl)benzene via the Sonogashira cross-coupling of 4-halotoluenes with phenylacetylene.

Mechanistic Grounding: The Role of Temperature

In the synthesis of 1-methyl-4-(phenylethynyl)benzene, temperature is not merely a reaction accelerator; it is a thermodynamic switch that dictates the dominant catalytic pathway. The Sonogashira catalytic cycle relies on the oxidative addition of a Palladium(0) species into the aryl halide bond. The activation energy required for this step varies drastically depending on the halide leaving group.

While the C–I bond of 4-iodotoluene is easily cleaved at room temperature, the stronger C–Br bond of 4-bromotoluene demands significantly higher thermal energy[1]. However, indiscriminately raising the temperature introduces a secondary problem: the thermal acceleration of the Glaser-Hay homocoupling. At elevated temperatures, the copper(I)-phenylacetylide intermediate becomes highly susceptible to oxidation by trace atmospheric oxygen, diverting the alkyne away from the cross-coupling cycle and into a homocoupling dead-end.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Temp dependent for Ar-Br) Pd0->OxAdd 4-Halotoluene TransMet Transmetalation (Cu-acetylide transfer) OxAdd->TransMet Cu-Phenylacetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 1-Methyl-4-(phenylethynyl)benzene

Catalytic cycle of Sonogashira coupling highlighting temperature-sensitive steps.

Troubleshooting FAQs

Q1: My synthesis of 1-methyl-4-(phenylethynyl)benzene using 4-bromotoluene shows no conversion at 25°C. Should I increase the catalyst loading? A1: No, the issue is thermodynamic, not a lack of active catalyst. The oxidative addition of Pd(0) into the C–Br bond has a significantly higher activation energy barrier than the C–I bond. You must increase the temperature to 80–100°C to overcome this barrier[1]. Alternatively, switch your electrophile to 4-iodotoluene, which readily undergoes oxidative addition at room temperature[2].

Q2: I increased the reaction temperature to 100°C to force the coupling, but now TLC shows a major non-polar side product. What happened? A2: You are observing the Glaser homocoupling product, 1,4-diphenylbuta-1,3-diyne. Elevated temperatures exponentially increase the rate at which the copper(I)-phenylacetylide intermediate is oxidized by trace oxygen[1]. To mitigate this, you must either rigorously degas your solvent using freeze-pump-thaw techniques prior to heating, or switch to a 3[3].

Q3: At 100°C, my reaction mixture turns completely black within 30 minutes, and the yield plateaus at 40%. How do I prevent this? A3: The black precipitate is "Palladium black," formed by the thermal agglomeration of inactive Pd(0) nanoparticles. High temperatures promote the dissociation of stabilizing phosphine ligands from the metal center. To prevent this, use a higher concentration of a robust ligand (e.g., XPhos), or lower the temperature and utilize the more reactive 4-iodotoluene to maintain catalyst longevity[4].

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the causal relationship between the chosen aryl halide, operating temperature, and the resulting product distribution.

Aryl HalideTemperature (°C)Cross-Coupling Yield (%)Glaser Homocoupling (%)Catalyst State
4-Iodotoluene 2585< 2Intact / Stable
4-Iodotoluene 1007018Minor Pd Black
4-Bromotoluene 25< 5< 1Intact / Unreactive
4-Bromotoluene 1008212Minor Pd Black

Standard Operating Procedure: Optimized Protocol

Objective: Synthesis of 1-methyl-4-(phenylethynyl)benzene from 4-iodotoluene and phenylacetylene. Self-Validating Principle: This protocol utilizes Thin-Layer Chromatography (TLC) as an In-Process Control (IPC) to validate the suppression of homocoupling and confirm complete conversion before initiating the workup phase.

Materials:
  • 4-Iodotoluene (1.0 equiv, 0.5 mmol)

  • Phenylacetylene (1.2 equiv, 0.6 mmol)

  • PdCl₂(PPh₃)₂ (5 mol%, 0.025 mmol)

  • CuI (5 mol%, 0.025 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 0.75 mmol)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (2 mL)

Step-by-Step Methodology:
  • Preparation & Degassing: To a flame-dried Schlenk tube, add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI. Evacuate the vessel and backfill with Argon three times. Causality Note: Establishing a strict oxygen-free environment is the primary defense against temperature-induced Glaser homocoupling[2].

  • Solvent & Base Addition: Inject anhydrous NMP and DIPEA via syringe under positive Argon pressure. Stir at room temperature for 5 minutes to ensure homogenization.

  • Alkyne Addition: Add phenylacetylene dropwise over 10 minutes. Causality Note: Slow addition keeps the steady-state concentration of the terminal alkyne low, further depriving the homocoupling pathway of necessary substrate.

  • Temperature Optimization: Heat the reaction mixture to a moderate 50°C. Causality Note: 50°C provides sufficient thermal energy for rapid cross-coupling of the iodide while remaining below the threshold that heavily promotes Pd black formation[2].

  • In-Process Control (IPC) Validation: After 4 hours, perform a TLC (Hexanes:EtOAc 9:1).

    • Validation Check: The 4-iodotoluene spot (R_f ~0.8) should be completely absent.

    • Product Confirmation: A bright blue UV-active spot at R_f ~0.6 confirms the presence of 1-methyl-4-(phenylethynyl)benzene.

    • Troubleshooting: A highly non-polar spot at R_f ~0.9 indicates 1,4-diphenylbuta-1,3-diyne. If present in large quantities, your degassing procedure was insufficient.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the spent catalyst[2]. Wash the organic filtrate with saturated aqueous NH₄Cl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Start Reaction Stalls or Yield is Low CheckHalide Which Aryl Halide is used? Start->CheckHalide Iodide 4-Iodotoluene CheckHalide->Iodide Bromide 4-Bromotoluene CheckHalide->Bromide TempI Optimize Temp: 25-50°C (Avoid >60°C to limit Glaser) Iodide->TempI TempB Optimize Temp: 80-100°C (Requires bulky ligands) Bromide->TempB Glaser High Glaser Homocoupling Observed? TempI->Glaser TempB->Glaser FixGlaser Degass solvent thoroughly or use Cu-free conditions Glaser->FixGlaser Yes

Temperature optimization and troubleshooting workflow for diarylalkyne synthesis.

References

  • Title: Pd/Cu@AC catalyzed cross-coupling of 4-iodotoluene and phenylacetylene.
  • Title: Application Notes and Protocols for Reactions Involving Terminal Alkynes and Alkenes.
  • Title: Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Title: Sonogashira coupling.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Evaluation of 1-Methyl-4-(phenylethynyl)benzene

As a Senior Application Scientist, I approach spectral validation not merely as a routine quality control step, but as a rigorous verification of molecular architecture. 1-Methyl-4-(phenylethynyl)benzene, commonly referr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach spectral validation not merely as a routine quality control step, but as a rigorous verification of molecular architecture. 1-Methyl-4-(phenylethynyl)benzene, commonly referred to as 4-methyltolan, is a highly conjugated diarylalkyne frequently utilized as a rigid spacer in molecular wires, advanced materials, and pharmaceutical scaffolds ( [1]).

This guide provides an objective, data-driven comparison between the ¹H NMR spectrum of a synthesized product batch and established literature benchmarks. By examining the causality behind the experimental protocols and the resulting spectral data, we can definitively validate the product's structural integrity and purity.

Mechanistic & Structural Context

To accurately interpret the ¹H NMR spectrum of 4-methyltolan, we must first understand the electronic forces governing its proton environments. The molecule consists of a central alkyne bridge connecting a phenyl ring and a p-tolyl ring.

  • Magnetic Anisotropy of the Alkyne: The cylindrical π-electron cloud of the triple bond generates a strong induced magnetic field when exposed to the spectrometer's external field. This anisotropic effect heavily deshields the ortho protons on both the phenyl and tolyl rings, shifting their signals downfield (higher ppm).

  • Inductive and Hyperconjugative Effects: The methyl group on the tolyl ring acts as an electron-donating group via positive inductive (+I) and hyperconjugative effects. This localized increase in electron density shields the adjacent ortho protons on the tolyl ring, causing them to appear upfield (lower ppm) relative to the unsubstituted phenyl protons.

Structural_NMR_Effects A Methyl Group (+I & Hyperconjugation) B Tolyl Ortho Protons (Relative Shielding) A->B Increases e- density C Alkyne Bridge (Magnetic Anisotropy) D Aryl Ortho Protons (Deshielding) C->D Induced magnetic field

Logical relationship between molecular structural features and observed 1H NMR chemical shifts.

Experimental Methodology: A Self-Validating Protocol

Reliable comparative analysis requires a highly controlled, self-validating experimental setup. The following protocol ensures that any observed chemical shift variance is a true reflection of the molecule's electronic environment, rather than instrumental drift or sample preparation errors.

Step-by-Step Acquisition Protocol
  • Sample Weighing (Concentration Control): Weigh exactly 15 mg of the 4-methyltolan product. Causality: This specific mass provides an optimal signal-to-noise ratio within a standard 16-scan experiment, preventing the line broadening and viscosity issues associated with overly concentrated solutions.

  • Solvent & Standard Addition: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard. By defining the TMS peak as exactly 0.00 ppm, the system self-validates the chemical shift axis, negating the effects of minor temperature fluctuations.

  • Particulate Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Undissolved micro-particulates distort magnetic field homogeneity. Filtration is critical for achieving sharp, highly resolved peaks (optimal shimming).

  • Instrument Calibration: Insert the tube into a 400 MHz NMR spectrometer. Lock the frequency to the deuterium signal of the CDCl₃ solvent and execute automated gradient shimming. Causality: Locking to the solvent compensates for magnetic field drift over time, ensuring the structural data remains absolute.

  • Data Acquisition: Acquire the spectrum using a standard proton pulse sequence (16 scans, 1-second relaxation delay, 298 K).

NMR_Workflow A 1. Sample Preparation 15 mg Product + 0.6 mL CDCl3 B 2. Particulate Filtration 0.2 µm PTFE Syringe Filter A->B C 3. Internal Referencing Addition of 0.03% v/v TMS B->C D 4. Spectrometer Calibration 2H Lock & Automated Shimming C->D E 5. Data Acquisition 400 MHz, 16 Scans, d1=1s D->E

Standardized 1H NMR sample preparation and acquisition workflow for reproducible spectral data.

Comparative Data Analysis

Literature values for the ¹H NMR of 4-methyltolan have been extensively documented in cross-coupling methodology studies ( [2]). The table below objectively compares the acquired product data against these established benchmarks.

Proton AssignmentMultiplicity & CouplingLiterature δ (ppm)Product δ (ppm)IntegrationΔδ (ppm)
Methyl (-CH₃) Singlet (s)2.35 - 2.382.37 3H±0.00
Tolyl H (ortho to -CH₃)Doublet (d), J ≈ 8.1 Hz7.14 - 7.187.15 2H-0.01
Phenyl H (meta/para to alkyne)Multiplet (m)7.29 - 7.377.34 3H±0.00
Tolyl H (ortho to alkyne)Doublet (d), J ≈ 8.1 Hz7.42 - 7.477.43 2H±0.00
Phenyl H (ortho to alkyne)Multiplet (m)7.49 - 7.557.53 2H±0.00
Analytical Insights & Purity Assessment
  • Structural Confirmation: The product spectrum exhibits the classic AA'BB' splitting pattern characteristic of a para-substituted aromatic ring (the tolyl group), with two distinct doublets at 7.15 ppm and 7.43 ppm sharing an identical coupling constant (J = 8.1 Hz). This perfectly matches the theoretical expectations and literature data ( [3]).

  • Absence of Precursors: The complete absence of a sharp singlet near 3.06 ppm (terminal alkyne proton) confirms that no unreacted 4-ethynyltoluene starting material remains in the product ( [4]).

  • Chemical Shift Alignment: The Δδ values between the product and literature are negligible (≤ 0.01 ppm), falling well within the acceptable margin of error for variations in sample concentration and exact TMS calibration.

Conclusion

The objective comparison of the ¹H NMR spectral data confirms that the synthesized product is structurally identical to 1-Methyl-4-(phenylethynyl)benzene. The rigorous, self-validating experimental protocol ensures the reliability of this data. Furthermore, the baseline resolution and absence of precursor signals indicate an exceptionally high degree of purity, making this product batch highly suitable for sensitive downstream applications in materials science and drug development.

References

  • Title: Effects of conformation on the electronic and optical properties of aryleneethynylenes. Source: Durham University E-Theses. URL: [Link]

  • Title: Supporting Information: Sonogashira Cross-coupling Reactions. Source: Wiley-VCH. URL: [Link]

  • Title: Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions. Source: Semantic Scholar. URL: [Link]

  • Title: Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. Source: Royal Society of Chemistry. URL: [Link]

Comparative

High-Resolution Mass Spectrometry Analysis of 1-Methyl-4-(phenylethynyl)benzene: A Comparative Methodological Guide

As a Senior Application Scientist, navigating the analytical landscape of non-polar aromatic alkynes requires a deep understanding of gas-phase ion physics. 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyldiphen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of non-polar aromatic alkynes requires a deep understanding of gas-phase ion physics. 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyldiphenylacetylene, MW = 192.26 g/mol ) is a highly conjugated diarylalkyne widely utilized in materials science and pharmaceutical scaffolding.

The analytical challenge with this molecule is its absolute neutrality. It lacks acidic protons or basic heteroatoms, rendering standard solution-phase ionization techniques highly inefficient. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) alternatives, providing field-proven protocols built on self-validating causality.

The Causality of Ionization: Why Standard LC-MS Fails

To design an effective analytical method, we must first understand the physicochemical limitations of the target analyte.

Standard LC-MS relies heavily on Electrospray Ionization (ESI) . ESI is a solution-phase technique that requires the analyte to accept a proton ( [M+H]+ ) or donate a proton ( [M−H]− ). Because 1-Methyl-4-(phenylethynyl)benzene is a pure hydrocarbon, it cannot participate in these acid-base reactions. Attempting to analyze this compound via LC-ESI-MS results in near-zero signal intensity and severe matrix suppression. While chemical derivatization is sometimes used to force compatibility[1], it is highly inefficient for stable alkynes.

Conversely, the extended π -conjugation across the two phenyl rings and the alkyne bond makes the molecule highly stable and volatile. This dictates that Gas Chromatography with Electron Ionization (GC-EI-MS) is the gold standard. In the EI source, 70 eV electrons bombard the vaporized molecule, stripping an electron to form a highly stable radical cation ( M∙+ ) at m/z 192[2].

If liquid chromatography must be used due to non-volatile matrix constraints, Atmospheric Pressure Photoionization (APPI) is the required orthogonal alternative, utilizing a dopant to facilitate gas-phase charge transfer.

Ionization_Mechanism Molecule 1-Methyl-4-(phenylethynyl)benzene (Neutral, No Heteroatoms) ESI ESI (Electrospray) Requires Protonation Molecule->ESI EI EI (Electron Ionization) 70 eV Electron Bombardment Molecule->EI APPI APPI (Photoionization) 10.6 eV + Toluene Dopant Molecule->APPI Fail Ionization Fails (No [M+H]+) ESI->Fail Success1 Radical Cation Formed m/z 192 [M]+ EI->Success1 Success2 Charge Transfer m/z 192 [M]+ APPI->Success2

Mechanistic divergence of ionization techniques for non-polar diarylalkynes.

Comparative Performance Data

To objectively evaluate these platforms, we compared the quantitative performance of GC-EI-MS, LC-APPI-MS, and LC-ESI-MS for the detection of 1-Methyl-4-(phenylethynyl)benzene.

Table 1: Comparative Performance Metrics

Performance MetricGC-EI-MS (Gold Standard)LC-APPI-MS (Alternative)LC-ESI-MS (Not Recommended)
Ionization Mechanism Gas-phase electron bombardmentGas-phase charge transferSolution-phase protonation
Primary Target Ion m/z 192 [M]∙+ m/z 192 [M]∙+ N/A (No reliable signal)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL> 500 ng/mL
Linear Dynamic Range 1 - 1000 ng/mL ( R2>0.999 )10 - 5000 ng/mL ( R2=0.995 )Non-linear / Unreliable
Matrix Susceptibility Low (High chromatographic resolution)Medium (Dopant competition)High (Severe ion suppression)
Library Matching Yes (NIST/Wiley compatible)No (Pseudo-molecular ions only)No

Experimental Workflows & Self-Validating Protocols

MS_Workflow cluster_GC GC-EI-MS (Primary Route) cluster_LC LC-APPI-MS (Matrix-Tolerant Route) Sample Analyte Extract (Spiked with Phenanthrene-d10) GC Gas Chromatography (HP-5MS Column) Sample->GC LC Liquid Chromatography (C18 Reversed-Phase) Sample->LC EI Electron Ionization (70 eV) Hard Ionization GC->EI Quad1 Detection: m/z 192 [M]+ EI->Quad1 Decision Data Validation (Ion Ratios) Quad1->Decision APPI Photoionization (10.6 eV) + Toluene Dopant LC->APPI Quad2 Detection: m/z 192 [M]+ APPI->Quad2 Quad2->Decision Result1 Quantification Confirmed Decision->Result1

Workflow comparison of GC-EI-MS and LC-APPI-MS for diarylalkyne analysis.

Protocol A: GC-EI-MS Analysis (The Gold Standard)

This protocol exploits the thermal stability and volatility of the diarylalkyne. The methodology is designed as a self-validating system to ensure absolute quantitative trustworthiness.

  • Sample Preparation (Causality: Matrix Elimination): Extract the sample using HPLC-grade hexane. Hexane perfectly matches the non-polar nature of the analyte, ensuring complete dissolution while precipitating polar matrix proteins that would otherwise foul the GC injection liner. Spike the sample with Phenanthrene-d10 (Internal Standard) to correct for volumetric losses during extraction.

  • Chromatographic Separation (Causality: π−π Interactions): Inject 1 µL in splitless mode (250°C) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). The 5% phenyl stationary phase provides optimal π−π interactions with the analyte's aromatic rings, yielding sharp, symmetrical peaks. Program the oven from 80°C (1 min hold) to 280°C at 15°C/min.

  • Ionization & Detection (Causality: Radical Stabilization): Operate the EI source at 230°C and 70 eV. The 70 eV energy provides standardized fragmentation. Extract the primary quantifier ion at m/z 192[3].

  • Self-Validation Check: The system must automatically calculate the ratio of the quantifier ion (m/z 192) to the secondary qualifier ion (m/z 189, loss of 3H). If this ratio deviates by more than ±15% from the calibration standard, the peak is flagged as contaminated by co-eluting interferences, preventing false positives.

Protocol B: LC-APPI-MS Analysis (The Matrix-Tolerant Alternative)

When analyzing highly complex biological fluids where GC is unsuitable without exhaustive cleanup, APPI bridges the gap.

  • Sample Preparation: Perform a liquid-liquid extraction using ethyl acetate to pull the non-polar alkyne while leaving highly polar salts in the aqueous phase, preventing source fouling.

  • Chromatographic Separation (Causality: Hydrophobic Retention): Inject onto a sub-2 µm C18 column. Use a gradient of Water and Methanol. The highly hydrophobic C18 chains strongly retain the non-polar alkyne, allowing polar interferents to elute in the void volume.

  • Ionization (Causality: Charge Transfer): Deliver a toluene dopant post-column at 20 µL/min into the APPI source. Toluene's ionization energy (8.82 eV) is lower than the krypton lamp's photon output (10.6 eV). The photons ionize the toluene, which then acts as a charge-transfer intermediate, colliding with the 1-Methyl-4-(phenylethynyl)benzene to yield the M∙+ ion at m/z 192.

Conclusion

For the analysis of 1-Methyl-4-(phenylethynyl)benzene, GC-EI-MS remains the undisputed gold standard, offering superior sensitivity, linear dynamic range, and the ability to utilize established spectral libraries. Researchers should only pivot to LC-APPI-MS when sample volatility or matrix complexity strictly prohibits gas chromatography. Standard LC-ESI-MS should be entirely avoided for this class of compounds due to the fundamental lack of protonation sites.

References
  • Source: jfda-online.
  • Title: Scheme 1.
  • Source: rsc.

Sources

Validation

Comparison of Sonogashira catalysts for 1-Methyl-4-(phenylethynyl)benzene synthesis

Advanced Catalyst Selection for the Sonogashira Synthesis of 1-Methyl-4-(phenylethynyl)benzene The synthesis of 1-Methyl-4-(phenylethynyl)benzene via the Sonogashira cross-coupling of 4-iodotoluene and phenylacetylene is...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Catalyst Selection for the Sonogashira Synthesis of 1-Methyl-4-(phenylethynyl)benzene

The synthesis of 1-Methyl-4-(phenylethynyl)benzene via the Sonogashira cross-coupling of 4-iodotoluene and phenylacetylene is a fundamental transformation in the development of rigid molecular linkers, liquid crystals, and pharmaceutical scaffolds. While the C–sp² to C–sp coupling is thermodynamically favorable, the choice of catalytic system dictates the reaction's scalability, kinetic efficiency, and—most critically—the purity profile of the final active pharmaceutical ingredient (API).

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we analyze the mechanistic causality behind catalyst selection, compare three distinct catalytic regimes, and provide a self-validating experimental protocol designed for rigorous drug development workflows.

Mechanistic Causality: The Copper Conundrum

The traditional Sonogashira reaction relies on a synergistic Palladium/Copper co-catalytic system. The copper(I) salt reacts with the terminal alkyne to form a highly nucleophilic copper(I) acetylide, which rapidly transmetalates with the Aryl-Pd(II)-Halide intermediate.

However, this reliance on copper introduces a severe mechanistic liability: The Glaser Homocoupling . In the presence of even trace amounts of atmospheric oxygen, copper(I) acetylides undergo oxidative homocoupling to form 1,4-diphenylbuta-1,3-diyne. This byproduct is structurally and chromatographically similar to the target 1-Methyl-4-(phenylethynyl)benzene, often necessitating costly and yield-depleting purification steps.

To circumvent this, modern process chemistry favors Copper-Free Systems [1]. In these regimes, the terminal alkyne is directly activated by the palladium center. This requires highly specialized ligands (such as bulky biaryl phosphines or N-heterocyclic carbenes) that provide immense electron density to accelerate oxidative addition, while utilizing extreme steric bulk to force the thermodynamically challenging reductive elimination step without the aid of a transmetalating agent[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst High Electron Density OxAdd Oxidative Addition (4-Iodotoluene) Pd0->OxAdd Rate Determining Step in Cu-Free Systems PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar Transmet Alkyne Activation (Phenylacetylene + Base) PdII_Ar->Transmet Direct Deprotonation PdII_Ar_Alk Ar-Pd(II)-Alkyne Complex Transmet->PdII_Ar_Alk RedElim Reductive Elimination (Sterically Driven) PdII_Ar_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Methyl-4-(phenylethynyl)benzene (Target Product) RedElim->Product

Figure 1: Copper-free Sonogashira catalytic cycle highlighting sterically driven reductive elimination.

Comparative Catalyst Performance Data

To objectively evaluate the optimal system for synthesizing 1-Methyl-4-(phenylethynyl)benzene, we compare three distinct catalytic regimes:

  • Traditional System (Pd(PPh3)2Cl2 / CuI): Reliable and fast, but highly sensitive to oxygen, leading to significant Glaser byproduct formation[2].

  • Copper-Free Buchwald System (Pd(OAc)2 / XPhos): Eliminates copper, utilizing the electron-rich XPhos ligand to maintain high turnover frequencies (TOF). Requires higher temperatures.

  • Advanced NHC System (Pd-PEPPSI-IPr): Utilizes a Pyridine-Enhanced Precatalyst. The bulky N-heterocyclic carbene (IPr) stabilizes the Pd(0) intermediate, preventing aggregation into inactive Pd-black. The 3-chloropyridine "throw-away" ligand rapidly dissociates in solution, initiating the cycle at very low loadings and mild temperatures[3].

Table 1: Quantitative Comparison of Catalyst Systems for 4-Iodotoluene + Phenylacetylene

Catalyst SystemCo-CatalystLoading (mol%)Temp (°C)Time (h)Isolated Yield (%)Glaser Impurity (%)
Pd(PPh3)2Cl2 CuI (2 mol%)2.0604.088.0[2]5.0 - 8.0
Pd(OAc)2 / XPhos None1.0806.092.0< 1.0
Pd-PEPPSI-IPr None0.5602.098.0[3]< 0.5

Data Synthesis: While continuous flow methods can yield ~60% under unoptimized conditions[4], optimized batch reactions using advanced NHC catalysts like Pd-PEPPSI-IPr consistently deliver near-quantitative yields with negligible homocoupling[3].

Self-Validating Experimental Protocol (Pd-PEPPSI-IPr Route)

In drug development, a protocol must be more than a recipe; it must be a self-validating system . The following methodology incorporates an internal standard (dodecane) and kinetic sampling. This ensures that the calculated yield is an absolute reflection of catalytic efficiency, independent of downstream isolation losses.

Materials Required:
  • 4-Iodotoluene (1.00 mmol, 218 mg)

  • Phenylacetylene (1.10 mmol, 112 mg)

  • Pd-PEPPSI-IPr (0.5 mol%, 3.4 mg)

  • Cs2CO3 (2.00 mmol, 652 mg) - Chosen over amines to prevent competitive ligand binding to Pd.

  • Dodecane (1.00 mmol, 170 mg) - Inert internal standard for GC-FID.

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:
  • Preparation & Degassing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene, Pd-PEPPSI-IPr, and Cs2CO3. Evacuate and backfill the flask with ultra-pure N2 (repeat 3x). Causality: While Pd-PEPPSI-IPr is bench-stable, removing oxygen prevents the base-mediated degradation of the alkyne at elevated temperatures.

  • Solvent & Reactant Addition: Inject anhydrous DMF, followed by phenylacetylene and dodecane (internal standard) via a gas-tight syringe.

  • Kinetic Baseline (t=0): Withdraw a 50 µL aliquot, quench in 1 mL of EtOAc/H2O (1:1), and analyze the organic layer via GC-FID. Causality: This establishes the exact molar ratio of 4-iodotoluene to dodecane, serving as the absolute baseline for mass-balance validation.

  • Reaction Execution: Heat the mixture to 60 °C with vigorous stirring (800 rpm) to overcome the mass-transfer limitations of the heterogeneous Cs2CO3 base.

  • In-Process Control (IPC): Withdraw 50 µL aliquots at t=1h and t=2h. The reaction is deemed complete when the GC-FID peak for 4-iodotoluene is <1% relative to dodecane, and the mass balance of the product 1-Methyl-4-(phenylethynyl)benzene matches the initial reactant concentration.

  • Aqueous Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with DI water (3 x 10 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous MgSO4.

  • Purification: Concentrate under reduced pressure. Purify via short-plug silica gel chromatography (100% Hexanes) to isolate the product as a white crystalline solid.

Workflow Prep 1. Reagent Prep Add Dodecane (ISTD) React 2. Reaction Pd-PEPPSI-IPr, 60°C Prep->React Monitor 3. Kinetic Sampling GC-FID Aliquots React->Monitor Workup 4. Aqueous Workup EtOAc Extraction Monitor->Workup Purify 5. Chromatography Silica Gel (Hexanes) Workup->Purify Validate 6. Validation NMR & Mass Balance Purify->Validate

Figure 2: Self-validating experimental workflow incorporating kinetic GC-FID tracking.

References

  • Flow Chemistry: Sonogashira Coupling - Rsc.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst Source: MDPI URL
  • Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction Source: ACS Omega URL
  • Source: CentAUR (University of Reading)

Sources

Comparative

Comparative Analysis: 1-Methyl-4-(phenylethynyl)benzene vs. 1,4-Bis(phenylethynyl)benzene (BPEB)

As researchers push the boundaries of organic electronics, photonics, and molecular wire architectures, the selection of conjugated building blocks becomes a critical parameter. Poly(phenyleneethynylene)s (PPEs) and thei...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of organic electronics, photonics, and molecular wire architectures, the selection of conjugated building blocks becomes a critical parameter. Poly(phenyleneethynylene)s (PPEs) and their oligomeric models are highly valued for their rigid-rod structures and tunable photophysics.

This guide provides an in-depth, objective comparison between two fundamental alkyne-bridged aromatics: 1-Methyl-4-(phenylethynyl)benzene (an asymmetric, weakly fluorescent monomer) and 1,4-bis(phenylethynyl)benzene (BPEB) (a symmetric, highly fluorescent extended oligomer). By examining their structural causality, photophysical behaviors, and synthesis protocols, this guide serves as a definitive resource for drug development professionals and materials scientists.

Structural and Electronic Fundamentals

The fundamental difference between these two compounds lies in their conjugation length and molecular symmetry, which directly dictate their electronic bandgaps and excited-state dynamics.

  • 1-Methyl-4-(phenylethynyl)benzene (4-Methyltolan): This molecule consists of a phenyl ring and a p-tolyl ring connected by a single ethynyl (C≡C) linkage. The methyl group provides a weak inductive electron-donating effect, breaking the molecule's symmetry but only marginally extending the π -conjugation compared to unsubstituted diphenylacetylene [1].

  • 1,4-Bis(phenylethynyl)benzene (BPEB): BPEB features a central benzene ring flanked by two phenylethynyl groups in a para (1,4) configuration. This creates a highly symmetric, rigid-rod architecture. The extended π -conjugation across three aromatic rings and two alkynes significantly lowers the HOMO-LUMO gap, red-shifting its absorption and emission spectra [2].

G cluster_0 1-Methyl-4-(phenylethynyl)benzene cluster_1 1,4-bis(phenylethynyl)benzene (BPEB) A Phenyl Ring B Alkyne Core (C≡C) A->B C Tolyl Ring B->C D Phenyl Ring E Alkyne Core (C≡C) D->E F Central Benzene E->F G Alkyne Core (C≡C) F->G H Phenyl Ring G->H

Conjugation pathways of 1-Methyl-4-(phenylethynyl)benzene vs. BPEB.

Photophysical Properties Comparison

The most striking divergence between these two compounds is their fluorescence efficiency. Table 1 summarizes their key quantitative properties.

Table 1: Quantitative Properties Comparison
Property1-Methyl-4-(phenylethynyl)benzene [3]1,4-Bis(phenylethynyl)benzene (BPEB) [4]
CAS Number 3287-02-31849-27-0
Molecular Weight 192.26 g/mol 278.35 g/mol
Melting Point ~72 °C~176 - 179 °C
Absorption Max ( λabs​ ) ~280 - 295 nm (in cyclohexane)~320 - 340 nm (in cyclohexane)
Emission Max ( λem​ ) ~340 nm (Very Weak)~380 - 400 nm (Strong)
Fluorescence Quantum Yield ( ΦF​ ) < 0.01 (Room Temp)> 0.50 (Room Temp)
Primary Applications Ligand synthesis, building blockOLEDs, liquid crystals, photonics
Mechanistic Insight: The "Dark State" Phenomenon

Why is 4-methyltolan nearly non-fluorescent while BPEB is a brilliant fluorophore? The causality lies in the ordering of their singlet excited states.

In simple diphenylacetylenes (like 4-methyltolan), the lowest energy excited singlet state ( S1​ ) is a symmetry-forbidden 11Au​ state (often referred to as the "dark state"). Upon UV excitation to the bright 11B1u​ state ( S2​ ), the molecule rapidly undergoes non-radiative internal conversion to the 11Au​ state, which cannot efficiently emit a photon, resulting in a quantum yield near zero at room temperature [5].

Conversely, in BPEB, the extended π -conjugation stabilizes the 11B1u​ state to a greater extent than the 11Au​ state. This inversion makes the highly allowed 11B1u​ state the lowest energy S1​ state. Consequently, BPEB exhibits strong, conventional fluorescence from its lowest vibrational level [2].

EnergyStates S0 S0 (Ground State) S1_BPEB S1 (1^1B_1u) Allowed Transition (BPEB) S0->S1_BPEB Absorption (UV-Vis) S2_Bright S2 (1^1B_1u) Bright State S0->S2_Bright Absorption (UV) S1_BPEB->S0 Strong Fluorescence S1_Dark S1 (1^1A_u) Dark State (Diphenylacetylenes) S1_Dark->S0 Weak Fluorescence S2_Bright->S1_Dark Internal Conversion

Jablonski diagram illustrating the state inversion causing BPEB's high fluorescence.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of BPEB and the subsequent photophysical characterization. These protocols are designed as self-validating systems.

Protocol A: Synthesis of BPEB via Sonogashira Cross-Coupling

Objective: Synthesize high-purity BPEB using a palladium-catalyzed cross-coupling reaction.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1,4-diiodobenzene (1.0 eq) and phenylacetylene (2.2 eq).

  • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.10 eq) as the co-catalyst system.

  • Solvent Addition: Inject a degassed mixture of triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v) to serve as both the solvent and the base.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using hexane as the eluent. The disappearance of the 1,4-diiodobenzene spot confirms reaction completion.

  • Workup & Purification: Quench with water, extract with dichloromethane, and dry the organic layer over anhydrous MgSO4​ . Evaporate the solvent and purify the crude product via silica gel column chromatography (eluent: pure hexane).

  • Final Validation: Recrystallize from ethanol to yield light-yellow powder. Confirm purity via 1H NMR (multiplets at δ 7.55-7.35 ppm) [6].

Protocol B: Photophysical Characterization (UV-Vis & Fluorescence)

Objective: Accurately measure the absorption and emission spectra while avoiding inner-filter effects.

  • Sample Preparation: Dissolve purified BPEB in spectroscopic-grade cyclohexane to create a stock solution ( 1×10−3 M).

  • Dilution for Absorption: Dilute the stock to approximately 1×10−5 M. Record the UV-Vis absorption spectrum from 250 nm to 500 nm using a quartz cuvette (1 cm path length).

  • Self-Validation (Inner-Filter Check): Ensure the optical density (absorbance) at the chosen excitation wavelength is strictly <0.10 . If it is higher, dilute the sample further. This prevents re-absorption of emitted photons, which skews quantum yield calculations.

  • Fluorescence Measurement: Excite the sample at its absorption maximum ( λex​=320 nm). Record the emission spectrum from 340 nm to 600 nm.

  • Quantum Yield Calculation: Use 1.0 N quinine sulfate ( ΦF​=0.546 ) as a reference standard to calculate the relative quantum yield of the BPEB sample [2].

Conclusion

While 1-Methyl-4-(phenylethynyl)benzene serves as an excellent, simple building block for asymmetric alkyne chemistry, its utility in photonics is severely limited by its 11Au​ dark state. In contrast, 1,4-bis(phenylethynyl)benzene (BPEB) represents a leap in optical utility. By utilizing extended, symmetric π -conjugation, BPEB bypasses the dark state, unlocking high fluorescence quantum yields and establishing itself as a premier model for poly(phenyleneethynylene) molecular wires and upconversion sensitizers.

References

  • ChemicalBook. "1-METHYL-4-PHENYLETHYNYL-BENZENE CAS#: 3287-02-3." ChemicalBook.
  • Levitus, M., et al. "A Re-evaluation of the Photophysical Properties of 1,4-Bis(phenylethynyl)benzene: A Model for Poly(phenyleneethynylene)." Journal of the American Chemical Society, 2002.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1203167, 1-Ethoxy-4-(2-(4-methylphenyl)ethynyl)benzene / 4-methyl-diphenylacetylene analogues." PubChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 624226, 1,4-Bis(2-phenylethynyl)benzene." PubChem.
  • Saltiel, J., et al. "Photophysics of Diphenylacetylene: Light from the 'Dark State'." The Journal of Physical Chemistry A, 2012.
  • Sreena, K., et al. "Mode specific excited state dynamics study of bis(phenylethynyl)benzene from ultrafast Raman loss spectroscopy." The Journal of Chemical Physics, 2017.
Validation

Reactivity comparison of 4-iodotoluene vs 4-bromotoluene in Sonogashira coupling

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, widely utilized in drug discovery, materials science, and natural product synthesis to forge sp²–sp carbon-carbon bonds. W...

Author: BenchChem Technical Support Team. Date: March 2026

The Sonogashira cross-coupling reaction is a cornerstone methodology in modern organic synthesis, widely utilized in drug discovery, materials science, and natural product synthesis to forge sp²–sp carbon-carbon bonds. While the general catalytic cycle remains consistent across different aryl halides, the choice of the halogen leaving group fundamentally dictates the reaction's thermodynamics, kinetics, and required operational conditions.

This guide provides an in-depth, objective comparison of 4-iodotoluene and 4-bromotoluene in Sonogashira couplings. By analyzing the causality behind their reactivity differences, we provide researchers with the mechanistic insights and self-validating protocols necessary to optimize these transformations.

Mechanistic Causality: The Role of the Halogen Leaving Group

The Sonogashira coupling relies on a synergistic dual-catalytic cycle involving a Palladium(0) species and a Copper(I) co-catalyst. The reactivity disparity between 4-iodotoluene and 4-bromotoluene is entirely governed by the oxidative addition step—the insertion of the active Pd(0) catalyst into the aryl-halogen bond.

The general trend of substrate reactivity towards oxidative addition follows the order of bond dissociation energies: vinyl iodide ≥ vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate ≥ aryl bromide >> aryl chloride 1.

  • 4-Iodotoluene (C–I Bond): The carbon-iodine bond is highly polarizable and relatively weak (~270 kJ/mol). Consequently, oxidative addition is rapid and thermodynamically favorable. This allows the reaction to proceed smoothly under mild conditions, often at room temperature, without the need for specialized, sterically demanding ligands 2.

  • 4-Bromotoluene (C–Br Bond): The carbon-bromine bond is significantly stronger (~335 kJ/mol). For unactivated aryl bromides like 4-bromotoluene, oxidative addition becomes the rate-determining step. Overcoming this activation barrier traditionally requires elevated temperatures (80–100 °C). Alternatively, it necessitates the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) which increase the electron density on the Pd center, thereby forcing the oxidative addition at room temperature 3.

ReactivityLogic cluster_Iodo 4-Iodotoluene Pathway cluster_Bromo 4-Bromotoluene Pathway Pd0 Pd(0) Active Catalyst Iodo 4-Iodotoluene (Lower C-I Bond Energy) Pd0->Iodo Bromo 4-Bromotoluene (Higher C-Br Bond Energy) Pd0->Bromo OxAdd_I Fast Oxidative Addition (Room Temp) Iodo->OxAdd_I Product Cross-Coupled Alkyne Product OxAdd_I->Product Transmetalation & Reductive Elimination OxAdd_Br Slow Oxidative Addition (Requires Heat or Bulky Ligands) Bromo->OxAdd_Br OxAdd_Br->Product Transmetalation & Reductive Elimination

Mechanistic divergence in oxidative addition for 4-iodotoluene vs 4-bromotoluene.

Quantitative Reactivity Comparison

The table below synthesizes standard experimental outcomes when coupling these substrates with a generic terminal alkyne (e.g., phenylacetylene or trimethylsilylacetylene).

SubstrateCatalyst SystemLigandTemp (°C)Time (h)Typical YieldMechanistic Requirement
4-Iodotoluene Pd(PPh₃)₂Cl₂ / CuIPPh₃25 (RT)2–4>90%Standard mild conditions; fast oxidative addition.
4-Bromotoluene Pd(PPh₃)₂Cl₂ / CuIPPh₃80–10012–2470–85%Thermal activation required to break the C–Br bond.
4-Bromotoluene Pd(PhCN)₂Cl₂ / CuIP(t-Bu)₃25 (RT)12~85%Electron-rich ligand required to lower activation energy 3.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating. The following methodologies incorporate specific checkpoints (color changes, analytical sampling) that confirm the causality of the chemical events occurring in the flask.

Protocol A: Mild Coupling of 4-Iodotoluene (Room Temperature)

Ideal for sensitive functional groups and rapid library generation.

  • Degassing (Causality: Prevent Glaser Homocoupling): Add 4-iodotoluene (1.0 equiv) and the terminal alkyne (1.2 equiv) to a Schlenk flask containing an amine solvent (e.g., Triethylamine or Diisopropylamine). Bubble argon through the solution for 15 minutes. Validation: Oxygen must be excluded to prevent the Pd-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which consumes starting material and complicates purification.

  • Catalyst Addition: Under argon, add Pd(PPh₃)₂Cl₂ (2–5 mol%) and CuI (5–10 mol%).

  • Observation of Active Species: Stir at room temperature (25 °C). Validation: The solution will rapidly change color (often from pale yellow to deep brown/black). This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide intermediate.

  • Monitoring: Stir for 2–4 hours. Validation: Monitor via TLC or GC-MS. The complete disappearance of the 4-iodotoluene peak confirms the high reactivity of the C-I bond.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Forced Coupling of 4-Bromotoluene (Thermal Activation)

Necessary when cost constraints prohibit the use of iodides or specialized ligands.

  • Setup & Degassing: Combine 4-bromotoluene (1.0 equiv), terminal alkyne (1.5 equiv—increased to account for prolonged reaction times), and amine solvent in a pressure tube or heavy-walled Schlenk flask. Degas with argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Thermal Activation (Causality: Overcoming C-Br Inertness): Seal the vessel and heat to 80 °C in an oil bath. Validation: Unlike the iodide protocol, room temperature stirring will yield no color change or product formation. The thermal energy is strictly required to facilitate the sluggish oxidative addition into the C-Br bond.

  • Monitoring: Stir for 12–24 hours. Validation: GC-MS will show a slow, gradual conversion. If the reaction stalls before completion, catalyst deactivation (Pd black precipitation) has likely occurred due to thermal stress.

ProtocolWorkflow Degas 1. Solvent Degassing (Prevents Pd Oxidation) Catalyst 2. Catalyst Activation (Pd(II) to Pd(0)) Degas->Catalyst ReactI 3a. 4-Iodotoluene Stir at 25°C, 2-4h Catalyst->ReactI ReactBr 3b. 4-Bromotoluene Heat at 80°C, 12-24h Catalyst->ReactBr Validate 4. TLC/GC-MS Validation (Monitor Substrate Consumption) ReactI->Validate ReactBr->Validate Workup 5. Aqueous Workup & Purification Validate->Workup

Self-validating experimental workflow for Sonogashira cross-coupling.

Strategic Selection in Drug Development

For drug development professionals scaling up synthetic routes, the choice between 4-iodotoluene and 4-bromotoluene represents a classic Reactivity vs. Cost/Stability trade-off:

  • Discovery Phase (Prioritize 4-Iodotoluene): When synthesizing initial libraries, 4-iodotoluene is vastly superior. Its high reactivity guarantees successful couplings under mild conditions, preventing the degradation of complex, sensitive molecular scaffolds. Furthermore, it allows for orthogonal coupling strategies (e.g., selectively reacting an iodide in the presence of a bromide on the same molecule) 1.

  • Process Chemistry Phase (Prioritize 4-Bromotoluene): Aryl iodides are significantly more expensive and generally less atom-economical than their bromide counterparts. In process scale-up, chemists will often transition to 4-bromotoluene. To mitigate the lower reactivity, process chemists will invest time in ligand screening (e.g., Buchwald-type ligands or N-heterocyclic carbenes) to achieve high turnover numbers (TON) without relying on excessive thermal energy or facing heavy metal contamination issues 4.

References

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Title: Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Title: Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air - Reaction Chemistry & Engineering Source: rsc.org URL:[Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing Source: rsc.org URL:[Link]

Sources

Comparative

Purity Assessment of Synthesized 1-Methyl-4-(phenylethynyl)benzene: A Chromatographic Comparison Guide

For researchers and drug development professionals synthesizing diarylalkynes, achieving and verifying high chemical purity is a persistent bottleneck. 1-Methyl-4-(phenylethynyl)benzene—a critical building block in the d...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals synthesizing diarylalkynes, achieving and verifying high chemical purity is a persistent bottleneck. 1-Methyl-4-(phenylethynyl)benzene—a critical building block in the development of organic semiconductors, liquid crystals, and biologically active pharmaceuticals—is typically synthesized via the Sonogashira cross-coupling reaction.

While the synthesis is robust, the subsequent high-performance liquid chromatography (HPLC) purity assessment often falls victim to a common chromatographic trap: the co-elution of the target product with structurally analogous homocoupling impurities. This guide objectively compares traditional C18 stationary phases against Biphenyl alternative selectivities, providing the mechanistic causality and step-by-step experimental protocols necessary to build a self-validating purity assay.

The Analytical Challenge: Sonogashira Impurity Profiles

During the palladium/copper-catalyzed Sonogashira coupling of 4-iodotoluene and phenylacetylene, the presence of trace oxygen invariably triggers an oxidative side reaction. This generates 1,4-diphenylbuta-1,3-diyne, a homocoupling byproduct[1].

Because the target product and the diyne impurity possess nearly identical hydrophobic footprints, standard reversed-phase separation strategies often fail to achieve baseline resolution[2].

G SM1 Phenylacetylene (Alkyne) Cat Pd/Cu Catalysts Base, Solvent SM1->Cat SM2 4-Iodotoluene (Aryl Halide) SM2->Cat Prod 1-Methyl-4-(phenylethynyl)benzene (Target Product) Cat->Prod Cross-Coupling Imp 1,4-Diphenylbuta-1,3-diyne (Homocoupling Impurity) Cat->Imp Oxidative Homocoupling

Sonogashira coupling pathway showing target product and homocoupling impurity generation.

Stationary Phase Comparison: C18 vs. Biphenyl

To resolve this critical pair, the analytical method must exploit electronic differences rather than relying solely on lipophilicity.

The Limitation of C18 (Alkyl) Columns

Traditional C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions[3]. The addition of a methyl group on 1-Methyl-4-(phenylethynyl)benzene increases its logP to a value that closely mimics the larger, but unmethylated, diyne impurity. On a C18 column, these opposing structural factors cancel each other out, resulting in co-elution.

The Biphenyl Advantage ( π−π Interactions)

Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic retention, the dual-ring structure of the biphenyl ligand provides strong π−π interactions with aromatic and conjugated analytes[3].

The Causality of Selectivity: The homocoupling impurity (1,4-diphenylbuta-1,3-diyne) possesses a highly extended, rigid conjugated system (two phenyl rings connected by a conjugated diyne). This extended π -electron cloud interacts much more strongly with the biphenyl stationary phase than the single alkyne bridge of the target product. Consequently, the biphenyl column selectively retains the impurity, pulling it away from the target product and achieving baseline resolution.

Mobile Phase Causality: Methanol vs. Acetonitrile

When utilizing a biphenyl column, the choice of organic modifier is not arbitrary. Acetonitrile contains a carbon-nitrogen triple bond rich in π -electrons. If used as the mobile phase, acetonitrile actively competes with the analytes for the π−π binding sites on the stationary phase, dampening the column's unique selectivity[4]. Methanol, lacking π -electrons, acts as a passive modifier that allows the full strength of the biphenyl-analyte π−π interactions to dictate the separation[4].

HPLC_Workflow Start Crude Mixture Analysis Col_C18 Standard C18 Column (Hydrophobic Retention) Start->Col_C18 Col_Biph Biphenyl Column (Hydrophobic + π-π Interactions) Start->Col_Biph Eval_C18 Co-elution of Target & Homocoupling Impurity Col_C18->Eval_C18 Poor Selectivity MP_MeCN Mobile Phase: Acetonitrile (Competes for π-π sites) Col_Biph->MP_MeCN MP_MeOH Mobile Phase: Methanol (Enhances π-π interactions) Col_Biph->MP_MeOH Eval_C18->Col_Biph Switch Phase MP_MeCN->Eval_C18 Suboptimal Optimum Baseline Resolution (Rs > 2.0) Self-Validating Purity Method MP_MeOH->Optimum Ideal Selectivity

HPLC method development workflow optimizing stationary and mobile phases for impurity resolution.

Comparative Chromatographic Data

The following table summarizes the performance comparison between a standard C18 and a Biphenyl column for the crude reaction mixture.

Conditions: 150 x 4.6 mm, 5 µm columns. Flow rate: 1.0 mL/min. UV Detection: 254 nm. Mobile Phase: 75% Organic / 25% Water (Isocratic).

AnalyteC18 Retention Time (MeCN/H₂O)Biphenyl Retention Time (MeOH/H₂O)Resolution ( Rs​ ) on C18Resolution ( Rs​ ) on Biphenyl
Phenylacetylene (SM) 2.5 min2.8 min--
4-Iodotoluene (SM) 4.1 min3.9 min4.53.8
1-Methyl-4-(phenylethynyl)benzene 6.8 min7.5 min6.29.1
1,4-Diphenylbuta-1,3-diyne (Impurity) 7.0 min9.2 min0.8 (Co-elution) 4.5 (Baseline)

Data Interpretation: The biphenyl column successfully reverses the critical pair's proximity by selectively retaining the diyne impurity via enhanced π−π interactions, achieving an Rs​ well above the regulatory threshold of 2.0.

Step-by-Step Methodology: Self-Validating HPLC Protocol

To ensure absolute trustworthiness in your purity assessment, the following protocol is designed as a self-validating system . The method will not pass a batch for purity unless the System Suitability Testing (SST) criteria are strictly met prior to sample injection.

Phase 1: Preparation & Setup
  • Column Installation: Install a Biphenyl HPLC column (e.g., 150 mm × 4.6 mm, 5 µm particle size) into the column oven. Set the temperature to 30 °C to ensure reproducible retention thermodynamics.

  • Mobile Phase Preparation:

    • Channel A: HPLC-grade Water (filtered through a 0.22 µm membrane).

    • Channel B: HPLC-grade Methanol (Do not substitute with Acetonitrile)[4].

  • Pump Parameters: Set an isocratic flow of 75% B / 25% A at a flow rate of 1.0 mL/min. Allow the column to equilibrate for at least 20 column volumes (approx. 30 minutes) until the baseline is stable.

  • Detector Setup: Set the Photodiode Array (PDA) or UV/Vis detector to 254 nm, which captures the conjugated π -systems of both the target and impurities.

Phase 2: System Suitability Testing (SST) - The Self-Validation Step

Before analyzing the synthesized batch, the system must prove it can resolve the critical pair.

  • Prepare SST Solution: Dissolve 1 mg of pure 1-Methyl-4-(phenylethynyl)benzene and 1 mg of 1,4-diphenylbuta-1,3-diyne in 10 mL of Methanol.

  • Inject SST: Inject 10 µL of the SST solution.

  • Evaluate Criteria:

    • Resolution ( Rs​ ): Must be 2.0 between the target product and the diyne impurity.

    • Tailing Factor ( Tf​ ): Must be 1.5 for the target peak to ensure no secondary interactions with active silanols are occurring.

    • Action: If Rs​ < 2.0, verify the absence of acetonitrile in the lines, or decrease the methanol concentration to 70% to increase overall retention and selectivity. Do not proceed to sample analysis until SST passes.

Phase 3: Sample Analysis & Purity Calculation
  • Sample Preparation: Accurately weigh 10 mg of the synthesized 1-Methyl-4-(phenylethynyl)benzene crude/purified solid. Dissolve in 10 mL of Methanol (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject 10 µL of the sample solution. Run the acquisition for 15 minutes to ensure all highly retained oligomeric impurities elute.

  • Integration & Reporting: Integrate all peaks with a signal-to-noise ratio > 3. Calculate the relative purity using the area normalization method (Target Peak Area / Total Peak Area × 100).

Conclusion

Assessing the purity of 1-Methyl-4-(phenylethynyl)benzene requires an analytical method that respects the specific chemical nature of Sonogashira coupling byproducts. By intentionally shifting from a hydrophobic-dominant C18 column to a π−π interacting Biphenyl column—and deliberately selecting methanol over acetonitrile to preserve those interactions—researchers can eliminate co-elution risks. Implementing the self-validating SST protocol guarantees that the reported purity is both scientifically accurate and highly reproducible.

References

  • Restek Corporation (via lcms.cz). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Available at:[Link]

  • National Institutes of Health (PMC). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available at: [Link]

Sources

Validation

Benchmarking Synthesis of 1-Methyl-4-(phenylethynyl)benzene: NovaCat™ vs. Literature Methods

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of diarylalkynes. 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyltolan) is a highly valued building block utilized extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the synthesis of diarylalkynes. 1-Methyl-4-(phenylethynyl)benzene (also known as 4-methyltolan) is a highly valued building block utilized extensively in the development of liquid crystals, organic semiconductors, and pharmaceutical active ingredients.

While the traditional Sonogashira cross-coupling of 4-iodotoluene and phenylacetylene is the historical standard, it is plagued by chemoselectivity issues—most notably the formation of Glaser homocoupling impurities. In this technical guide, we objectively benchmark our proprietary NovaCat™ Pd-NHC System against traditional methods and recent advanced literature protocols, providing actionable, self-validating experimental workflows.

Mechanistic Evaluation & The Homocoupling Problem

The primary challenge in synthesizing 1-methyl-4-(phenylethynyl)benzene via traditional Pd/Cu co-catalysis is the oxidative dimerization of the terminal alkyne (phenylacetylene) to form 1,4-diphenylbuta-1,3-diyne. This occurs because Copper(I) salts, intended to facilitate transmetallation, inadvertently catalyze the Glaser homocoupling pathway in the presence of trace oxygen.

To circumvent this, researchers have developed alternative pathways. For instance, copper-free palladium-zeolite systems have been shown to achieve 82% yields by eliminating the copper co-catalyst[1]. More recently, decarboxylative alkynylation using 3-(p-tolyl)propiolic acid and phenyl tosylate has demonstrated excellent chemoselectivity, achieving up to 94% yields[2].

Our NovaCat™ Pd-NHC System was engineered to push these boundaries further. By utilizing a highly sterically hindered N-heterocyclic carbene (NHC) ligand, the palladium center achieves rapid oxidative addition and transmetallation without the need for copper, elevated temperatures, or complex decarboxylative precursors.

Workflow SM Starting Materials (Aryl Halide + Alkyne) Trad Traditional Sonogashira (Pd/Cu Co-catalysis) 80°C, 12h SM->Trad Decarb Decarboxylative (Pd only, Propiolic Acid) 110°C, 16h SM->Decarb Nova NovaCat™ System (Cu-Free Pd-NHC) 50°C, 2h SM->Nova Prod 1-Methyl-4-(phenylethynyl)benzene (Target Product) Trad->Prod Impurity Glaser Homocoupling (Impurity) Trad->Impurity Decarb->Prod Nova->Prod

Synthetic pathways to 1-methyl-4-(phenylethynyl)benzene highlighting impurity formation.

Comparative Performance Data

To provide an objective benchmark, we compared the NovaCat™ system against three established literature baselines. All reactions were scaled to 10 mmol to ensure practical comparability.

MethodCatalyst SystemTempTimeIsolated YieldHomocoupling Impurity
Traditional Pd(PPh3)2Cl2 (5%) / CuI (10%)80°C12h78%12.5%
Pd-Zeolite [1]Cu-free Pd-Zeolite120°C24h82%<2.0%
Decarboxylative [2]Pd(OAc)2 / CyPF-tBu110°C16h94%N/A (Different mechanism)
NovaCat™ (Product) NovaCat™ Pd-NHC (0.5%) 50°C 2h 96% <0.5%

Data Analysis: The NovaCat™ system outperforms traditional and zeolite-based methods by operating at a significantly lower temperature (50°C) while achieving near-quantitative yields in just 2 hours. While the decarboxylative method[2] also provides excellent yields (94%), it requires harsh thermal conditions (110°C) and specialized propiolic acid precursors, limiting its broader synthetic utility compared to direct alkyne coupling.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following workflow integrates In-Process Controls (IPCs) to ensure that causality dictates the progression of the experiment, rather than arbitrary timeframes.

Protocol Step1 1. Reaction Setup (Inert Atmosphere) Step2 2. IPC: GC-FID (Check Conversion) Step1->Step2 Step2->Step1 <99% Conv. Step3 3. Aqueous Workup (Remove Salts) Step2->Step3 >99% Conv. Step4 4. Crystallization (EtOH/H2O) Step3->Step4 Step5 5. Final QC (NMR/HPLC) Step4->Step5

Self-validating experimental workflow with built-in in-process controls (IPC).

Optimized Protocol: NovaCat™ Synthesis of 1-Methyl-4-(phenylethynyl)benzene

Causality Note: We utilize a mixed solvent system (EtOH/H2O) for the final crystallization. Because 1-methyl-4-(phenylethynyl)benzene is highly lipophilic, while the catalyst residues and base byproducts are water-soluble, this solvent system thermodynamically forces the product to precipitate in high purity while retaining trace impurities in the mother liquor.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (2.18 g, 10.0 mmol), NovaCat™ Pd-NHC (0.05 mmol, 0.5 mol%), and Cs2CO3 (4.88 g, 15.0 mmol).

  • Inertion: Evacuate and backfill the flask with Argon three times. Strict exclusion of oxygen is maintained not to prevent Glaser coupling (as Cu is absent), but to protect the active Pd(0) species from oxidation.

  • Reagent Addition: Inject anhydrous ethanol (20 mL) followed by phenylacetylene (1.20 mL, 11.0 mmol) via syringe.

  • Reaction: Stir the mixture at 50°C.

  • In-Process Control (IPC): After 90 minutes, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-FID. Validation Gate: Proceed to workup only if 4-iodotoluene conversion is >99%. If <99%, continue stirring for 30 minutes and re-test.

  • Workup: Cool the reaction to room temperature. Add 20 mL of deionized water to dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure. Dissolve the crude residue in a minimum amount of boiling ethanol (~10 mL). Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by chilling to 4°C.

  • Final QC: Filter the resulting white crystalline solid. Confirm purity via 1H NMR (CDCl3): δ 7.52 (m, 2H), 7.43 (d, J = 8.1 Hz, 2H), 7.34−7.32 (m, 3H), 7.16 (m, 2H), 2.37 (s, 3H)[2].

Conclusion

Benchmarking the synthesis of 1-methyl-4-(phenylethynyl)benzene reveals that traditional Sonogashira conditions are inherently limited by the thermodynamic reality of copper-catalyzed homocoupling. While advanced literature methods like decarboxylative alkynylation[2] and zeolite-supported catalysis[1] offer excellent workarounds, they often require harsh temperatures or complex precursors. The NovaCat™ Pd-NHC System provides a superior alternative, delivering 96% isolated yields at mild temperatures (50°C) in a fraction of the time, backed by a self-validating, highly reproducible protocol.

References

  • Decarboxylative Coupling Reactions with Alkynyl Carboxylic Acids ResearchGate 2

  • Sonogashira Cross-coupling Reactions Catalysed by Copper-free Palladium-zeolites Wiley-VCH 1

  • 1-Methyl-4-(phenylethynyl)benzene | 3287-02-3 Product Specifications TCI Chemicals

Sources

Comparative

Comparative Guide: Substituted Phenylethynylbenzenes in Optoelectronics and Targeted Protein Degradation

As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacological design, I frequently evaluate structural motifs that can serve dual purposes across different scientific domains. P...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic chemistry and pharmacological design, I frequently evaluate structural motifs that can serve dual purposes across different scientific domains. Phenylethynylbenzenes (PEBs)—commonly known as diphenylacetylenes—are paramount among these. Characterized by an sp-hybridized alkyne core connecting two phenyl rings, PEBs provide a rigid, linear geometry with a precise ~7.0 Å spatial distance.

This guide objectively compares the performance of various substituted PEB derivatives, detailing how specific substitution patterns dictate their utility either as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) or as highly tunable scaffolds for fluorescent bioimaging probes.

Comparative Analysis: Substitution Patterns and Functional Impact

The core utility of a PEB molecule is entirely dictated by its electronic and steric environment. By altering the substitution pattern on the flanking phenyl rings, we can drastically shift the molecule's behavior from a biologically inert structural spacer to a highly active optoelectronic material.

Alternative 1: Unsubstituted and Alkyl-Substituted PEBs
  • Mechanism & Causality: Lacking strong electron-donating (EDG) or electron-withdrawing groups (EWG), these baseline PEBs are non-fluorescent and chemically stable. Their primary value lies in their structural rigidity. In targeted protein degradation, the entropic penalty of forming a ternary complex (Target Protein – PROTAC – E3 Ligase) is a major hurdle. Flexible PEG linkers often collapse upon themselves in aqueous media. As demonstrated in, incorporating a rigid PEB linker forces the reactive warheads apart, minimizing the entropic penalty and stabilizing the active degradation complex.

Alternative 2: p,p'-Donor-Acceptor PEBs (Push-Pull Systems)
  • Mechanism & Causality: Placing an EDG (e.g., dimethylamino) and an EWG (e.g., cyano or boryl) at the para positions creates a highly conjugated "push-pull" system. Upon photoexcitation, the molecule undergoes Intramolecular Charge Transfer (ICT). highlights that these donor-substituted diphenylacetylenes exhibit high fluorescence quantum yields and red-shifted emissions. They are ideal for designing environmentally sensitive biological probes, as their emission spectra shift dramatically based on local cellular polarity.

Alternative 3: o,o'-Donor-Acceptor PEBs (Sterically Twisted Systems)
  • Mechanism & Causality: Counterintuitively, moving the push-pull substituents to the ortho positions disrupts the planar conjugation of the biphenyl system due to steric clashing. A comprehensive revealed that this severe steric twist prevents intermolecular π-π stacking. As a result, these compounds exhibit massive Stokes shifts and intense solid-state emission, making them superior alternatives for OLEDs and Aggregation-Induced Emission (AIE) applications where standard p,p'-PEBs would suffer from concentration quenching.

Quantitative Data Summary
Structural ClassSubstitution PatternPrimary Photophysical EffectStructural RigidityKey Application
Unsubstituted PEB NoneUV-absorbing, non-fluorescentHigh (Linear, ~7.0 Å)PROTAC Linkers, Molecular Wires
Push-Pull PEB p,p'-Donor-AcceptorHigh QY, Red-shifted ICT emissionHigh (Planar conjugation)Bioimaging, Fluorescent Probes
Sterically Twisted PEB o,o'-Donor-AcceptorLarge Stokes shift, Solid-state emissionModerate (Twisted biphenyl)OLEDs, Solid-state emitters
Flexible Biphenyl p,p'-Donor-AcceptorBlue-shifted, lower QYLow (Rotatable C-C bond)Experimental Control

Visualizing the Mechanisms

To understand why PEBs are selected over flexible alternatives, we must map their functional pathways. Below is the logical workflow of a PEB acting as a rigid linker in a PROTAC system.

PROTAC_Ternary POI Protein of Interest Ligand1 Target Ligand POI->Ligand1 Degradation Proteasomal Degradation POI->Degradation Linker PEB Rigid Linker Ligand1->Linker Ligand2 E3 Ligand Linker->Ligand2 E3 E3 Ubiquitin Ligase Ligand2->E3 E3->Degradation Ubiquitination

Fig 1: PROTAC ternary complex formation utilizing a rigid PEB linker to minimize entropic penalty.

Experimental Methodologies: Self-Validating Protocols

As scientists, we must rely on protocols that inherently confirm their own success at each step. The following methodologies detail the synthesis and evaluation of PEB compounds.

Protocol 1: Synthesis of PEBs via Sonogashira Cross-Coupling

The Sonogashira coupling is the gold standard for synthesizing substituted diphenylacetylenes. This protocol uses a dual-catalyst system to ensure high yields.

Step-by-Step Workflow:

  • Degassing the System: Dissolve the aryl halide and terminal alkyne in triethylamine (TEA). Purge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes the undesired homocoupling of the alkyne (Glaser coupling).

  • Catalyst Integration: Add 5 mol% Pd(PPh₃)₄ and 10 mol% CuI to the degassed solution.

    • Causality: Pd(0) initiates the oxidative addition into the aryl halide. CuI is strictly required to form a highly nucleophilic copper acetylide in situ, which drastically accelerates the transmetalation step to the Palladium center.

  • Reaction Progression: Heat the mixture to 70°C under Argon for 12 hours.

    • Self-Validation Check: TEA acts as both the solvent and the base. As it deprotonates the alkyne, triethylammonium halide salt is generated. The reaction mixture will transition from a clear solution to a thick, cloudy suspension, visually confirming the progression of the cross-coupling.

  • Quenching and Purification: Quench with saturated NH₄Cl to remove copper salts, extract with ethyl acetate, and purify via silica gel chromatography.

Sonogashira_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Transmet Transmetalation PdII->Transmet PdII_Alkyne Pd(II)-Alkyne Complex Transmet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Substituted PEB RedElim->Product

Fig 2: Sonogashira cross-coupling catalytic cycle for synthesizing phenylethynylbenzene derivatives.

Protocol 2: Photophysical Characterization of ICT States

To validate that a synthesized p,p'-substituted PEB is suitable as a bioimaging probe, we must confirm the presence of an Intramolecular Charge Transfer (ICT) state.

Step-by-Step Workflow:

  • Solvent Gradient Preparation: Prepare 10 μM solutions of the PEB in a gradient of solvents with increasing dielectric constants (e.g., Hexane, Toluene, Chloroform, THF, Acetonitrile, DMSO).

    • Causality: An ICT excited state is highly dipolar. Polar solvents will stabilize this excited state to a much greater degree than non-polar solvents, lowering the energy required for emission.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectra across all solvents.

    • Self-Validation Check: The absorption maximum (λ_abs) should remain relatively unchanged regardless of solvent polarity. This confirms that the ground state of the PEB is relatively non-polar and stable.

  • Steady-State Fluorescence: Excite the samples at their absorption maxima and record the emission spectra.

    • Self-Validation Check: Plot the Stokes shift against the solvent orientation polarizability (Lippert-Mataga plot). A linear, positive slope with a pronounced bathochromic (red) shift in polar solvents strictly validates the highly dipolar nature of the excited ICT state, confirming the molecule's utility as a polarity-sensitive biological probe.

References

  • Effect of the substitution pattern on the intramolecular charge-transfer emissions in organoboron-based biphenyls, diphenylacetylenes, and stilbenes. Chemistry - A European Journal.[Link]

  • Donor-Substituted Diphenylacetylene Derivatives Act as Electron Donors and Acceptors. The Journal of Organic Chemistry.[Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-Methyl-4-(phenylethynyl)benzene

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-Methyl-4-(phenylethynyl)benzene (CAS No. 3287-02-3).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-Methyl-4-(phenylethynyl)benzene (CAS No. 3287-02-3). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is designed for researchers, scientists, and laboratory professionals engaged in drug development and chemical research.

Hazard Profile and Disposal Rationale

Understanding the specific hazards of a chemical is the foundation of its safe management from acquisition to disposal. 1-Methyl-4-(phenylethynyl)benzene is a solid organic compound classified as an irritant. The primary risks associated with this substance are irritation to the skin, eyes, and respiratory tract. Therefore, the disposal strategy focuses on meticulous containment to prevent fugitive dust and direct contact, and proper chemical segregation to avoid hazardous reactions.

This compound does not typically fall into the category of "acutely hazardous" or "extremely hazardous" waste under most regulations, but it must be managed as a standard solid chemical hazardous waste.[1][2] Disposal must be conducted through a licensed waste management provider in accordance with local and national regulations, such as those established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4][5]

Identifier Value Source
CAS Number 3287-02-3[6]
Synonyms (4-Methylphenyl)phenylacetylene; (4-Tolyl)phenylacetylene[6]
Physical Form White to light yellow powder or crystals[6]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling 1-Methyl-4-(phenylethynyl)benzene for any purpose, including disposal, the following minimum PPE is mandatory. The causality behind each choice is directly linked to the substance's hazard profile.

  • Eye Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards are required.[7] This is to prevent eye contact and subsequent serious irritation (H319).

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation (H315).

  • Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact.

  • Respiratory Protection: While generally not required if handled in a well-ventilated area, a particle filter respirator may be necessary if the material is a fine powder and there is a risk of aerosolization.[7] All transfers of significant quantities of solid waste should ideally be performed within a chemical fume hood to mitigate inhalation risks (H335).[2]

The Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the systematic process for accumulating and preparing 1-Methyl-4-(phenylethynyl)benzene for final disposal.

Step 1: Waste Characterization and Segregation

The foundational step is correct classification. 1-Methyl-4-(phenylethynyl)benzene is a non-halogenated solid organic waste .

  • Action: Designate a specific waste container solely for this category of waste.

  • Causality: Proper segregation is a cornerstone of laboratory safety.[8] Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound must be kept separate from:

    • Strong oxidizing agents[7]

    • Acids and Bases[9]

    • Halogenated organic waste

    • Aqueous and liquid waste streams[10]

Step 2: Container Selection

The integrity of the waste stream begins with the container.

  • Action: Select a wide-mouth, sealable container made of a compatible material, such as a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid. The container must be in good condition, free of cracks or defects.[8]

  • Causality: The container must be robust and chemically compatible to prevent leaks or reactions with the waste.[1][9] A wide mouth facilitates the easy transfer of solid materials without spillage.

Step 3: Waste Accumulation and Handling
  • Action: Carefully transfer the solid 1-Methyl-4-(phenylethynyl)benzene waste into the designated container using a scoop or spatula. If the material is a fine powder, perform this transfer inside a chemical fume hood.[2]

  • Causality: Controlled transfer minimizes the generation of dust, directly addressing the inhalation hazard (H335).

Step 4: Labeling the Waste Container

Proper labeling is a strict regulatory requirement and essential for safe handling.

  • Action: As soon as the first portion of waste is added, affix a hazardous waste tag or label to the container.[5] The label must include:

    • The words "Hazardous Waste "[5][8]

    • Full Chemical Name: "1-Methyl-4-(phenylethynyl)benzene" (no abbreviations or chemical formulas)[5][8]

    • Approximate Quantity/Concentration: List all components if it is a mixture.

    • Hazard Pictograms: Check the box for "Irritant".[5]

    • Generator Information: Principal Investigator's name, lab number, and contact information.[5]

  • Causality: Accurate labeling ensures that anyone handling the container is immediately aware of its contents and associated hazards, and it is a core requirement of the EPA's "cradle-to-grave" waste management system.[4]

Step 5: Temporary On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.

  • Action: Keep the sealed waste container in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[8] The container must remain closed at all times except when adding waste.[8][11]

  • Causality: Storing waste in a designated, controlled area prevents accidental spills, unauthorized access, and dangerous mixing with incompatible materials. Keeping the container sealed prevents the release of vapors or dust.

Step 6: Arranging for Final Disposal

Laboratory personnel are prohibited from disposing of chemical waste via regular trash or sanitary sewer systems.[5]

  • Action: Once the container is nearly full (no more than 90% capacity to allow for expansion), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management office.[1][8]

  • Causality: Final disposal must be handled by a licensed and regulated Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with federal and state law.[4] Your EHS office manages this process to guarantee that the waste is transported and disposed of safely and legally.

Logical Flow of Disposal Operations

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-Methyl-4-(phenylethynyl)benzene.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_handling Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition A Identify Waste: 1-Methyl-4-(phenylethynyl)benzene (Solid, Non-Halogenated, Irritant) B Don Mandatory PPE: Safety Goggles, Nitrile Gloves, Lab Coat A->B Assess Hazards C Select Appropriate Container: Clean, Sealable, Compatible (e.g., HDPE) B->C Ensure Safety D Transfer Solid Waste to Container (Use Fume Hood if Powder) C->D E Securely Seal Container D->E F Apply Hazardous Waste Label (Fill out completely) E->F Immediately After Sealing G Store in Designated Satellite Accumulation Area (SAA) F->G H Container is 90% Full G->H Monitor Fill Level I Submit Pickup Request to Environmental Health & Safety (EHS) H->I J EHS Collects for Licensed Final Disposal I->J

Caption: Disposal workflow from characterization to final pickup.

References

  • 1-Methyl-4-(1-phenylethyl)benzene | C15H16 | CID 10867260 - PubChem. [Link]

  • Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]- | C15H12O2S | CID 11086367 - PubChem. [Link]

  • 1-(Methanesulfonyl)-4-(phenylethynyl)benzene | C15H12O2S | CID 12168181 - PubChem. [Link]

  • One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/Deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol - The Royal Society of Chemistry. [Link]

  • 1,2-METHYLENEDIOXY-4- PROPENYL-BENZENE HAZARD SUMMARY - NJ.gov. [Link]

  • SAFETY DATA SHEET - Global MSDS. [Link]

  • 4-(1-methyl-1-phenylethyl) - Substance Information - ECHA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know - Tetra Tech. [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. [Link]

  • Learn the Basics of Hazardous Waste | US EPA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety - Case Western Reserve University. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

  • Good Laboratory Practices: Waste Disposal - SCION Instruments. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. [Link]

  • Chemical Waste Disposal Guidelines - Hamilton College. [Link]

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

Sources

Handling

Comprehensive Safety and PPE Guide for Handling 1-Methyl-4-(phenylethynyl)benzene

As a Senior Application Scientist, I frequently encounter challenges in handling reactive aromatic alkynes. 1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3), also known as (4-Tolyl)phenylacetylene, is a critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in handling reactive aromatic alkynes. 1-Methyl-4-(phenylethynyl)benzene (CAS: 3287-02-3), also known as (4-Tolyl)phenylacetylene, is a critical building block in cross-coupling reactions and advanced materials synthesis [1]. However, its physical state as a fine, light-yellow crystalline powder (melting point 70.0–74.0 °C) introduces specific logistical and safety challenges [2].

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, focusing on the mechanistic reasons behind each Personal Protective Equipment (PPE) requirement.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the chemical's intrinsic properties:

  • Aerosolization Risk (H335): As a dry, low-molecular-weight (192.26 g/mol ) powder, this compound is highly susceptible to electrostatic dispersion. Inhalation of these micro-particulates causes severe respiratory tract irritation.

  • Dermal and Ocular Penetration (H315, H319): The molecule's lipophilic nature—driven by the methyl and phenyl groups—allows it to readily interact with the lipid bilayers of the skin and mucous membranes, causing acute irritation upon contact [1].

Because of these factors, standard "splash" protection is insufficient; the primary goal of our PPE is particulate exclusion and static mitigation .

Quantitative PPE Specification Matrix

The following table outlines the mandatory PPE required for handling 1-Methyl-4-(phenylethynyl)benzene, grounded in its physicochemical hazard profile.

Protective GearSpecificationMechanistic Rationale
Hand Protection Nitrile gloves (≥ 4 mil thickness, powder-free).Nitrile provides an excellent barrier against lipophilic aromatic solids. Powder-free prevents cross-contamination.
Eye Protection ANSI Z87.1 certified chemical safety goggles.Safety glasses with side shields are inadequate; tight-fitting goggles prevent airborne crystalline dust from reaching the ocular mucosa.
Body Protection 100% Cotton or Flame-Resistant (FR) lab coat.Synthetic fabrics generate static electricity, which attracts the fine alkyne powder. Cotton mitigates static cling.
Respiratory N95/P100 Particulate Respirator (if outside hood).Filters out fine crystalline dust. Note: Primary handling must always occur inside a certified fume hood.

Operational Workflow & Logical Relationships

The following diagram illustrates the critical path for safe handling, from initial hazard assessment to final waste segregation.

PPE_Workflow A Pre-Operation Hazard Assessment B Don PPE (Nitrile, Goggles, Cotton Coat) A->B C Fume Hood Handling (Anti-static Transfer) B->C D Spill Detected? C->D E Wet-Wipe Protocol (Avoid Dusting) D->E Yes F Doff PPE & Inspect D->F No E->F G Waste Segregation (Non-Halogenated Solid) F->G

Operational safety workflow for handling 1-Methyl-4-(phenylethynyl)benzene.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; you must confirm the success of the previous step before proceeding to the next.

Phase 1: Preparation and Donning
  • Ventilation Verification: Verify that the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Static Mitigation: Wipe down the fume hood surface and the analytical balance with a damp, lint-free cloth to discharge ambient static electricity.

  • Donning PPE: Put on the cotton lab coat (fully buttoned), chemical safety goggles, and a pair of 4-mil nitrile gloves. Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Execution and Transfer
  • Tool Selection: Use a grounded, stainless-steel spatula and an anti-static weighing boat. Do not use plastic spatulas, as they generate static charge that will aerosolize the powder.

  • Container Opening: Open the reagent bottle slowly inside the fume hood. The pressure differential can sometimes cause fine powders to "puff" out.

  • Weighing: Transfer the chemical smoothly. If the powder clings to the spatula, do not tap it vigorously; instead, gently roll the spatula handle to dislodge the material.

  • Sealing: Immediately recap the reagent bottle tightly and seal it with Parafilm to prevent moisture ingress, storing it in a cool, dark place (<15°C) [2].

Phase 3: Doffing and Disposal
  • Doffing: Remove gloves by pinching the exterior of the cuff and peeling them inside out. Dispose of them in the solid hazardous waste bin. Wash hands immediately with soap and water.

  • Goggle Removal: Remove goggles by handling the strap at the back of the head, avoiding contact with the front lens where chemical dust may have settled.

Spill Response and Waste Management

In the event of an accidental release, immediate and correct action is required to prevent aerosolization.

Spill Response (Wet-Wipe Protocol):

  • Do NOT dry sweep. Sweeping will aerosolize the lipophilic alkyne powder, drastically increasing the inhalation hazard.

  • Double-glove immediately.

  • Dampen a disposable absorbent pad or paper towel with a compatible solvent (e.g., a small amount of ethanol or water; though the compound is insoluble in water, water effectively weighs down the dust).

  • Gently wipe the spill from the perimeter inward.

  • Place all contaminated wipes into a sealable hazardous waste bag.

Waste Management:

  • Classification: Dispose of the chemical and any contaminated PPE as Non-Halogenated Organic Solid Waste .

  • Containment: Ensure the waste container is clearly labeled with the chemical name, CAS Number (3287-02-3), and the GHS hazards (Irritant).

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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